molecular formula C14H17F2NO2 B1435166 Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate CAS No. 1356338-67-4

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

Cat. No.: B1435166
CAS No.: 1356338-67-4
M. Wt: 269.29 g/mol
InChI Key: CKIYAMJKCFFASD-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is a useful research compound. Its molecular formula is C14H17F2NO2 and its molecular weight is 269.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO2/c1-19-13(18)12-7-14(15,16)10-17(9-12)8-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIYAMJKCFFASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN(C1)CC2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity. The gem-difluoromethylene group, in particular, serves as a valuable isostere for carbonyls and other functional groups. This guide provides an in-depth, scientifically grounded methodology for the synthesis of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate, a versatile building block for drug discovery. We will explore a robust two-stage synthetic strategy, beginning with the formation of a key piperidone intermediate followed by a decisive deoxofluorination step. This document is intended for researchers, chemists, and professionals in drug development, offering not only detailed protocols but also the critical rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Strategic Overview and Retrosynthetic Analysis

The synthesis of the target molecule, Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate, hinges on the strategic installation of the gem-difluoro moiety at the C5 position of the piperidine ring. A logical retrosynthetic analysis identifies the most practical disconnection at the C-F bonds, pointing to a ketone precursor, Methyl 1-benzyl-5-oxopiperidine-3-carboxylate , as the penultimate intermediate. This approach leverages the well-established and reliable transformation of a carbonyl group into a gem-difluoride using specialized deoxofluorinating agents.

The synthesis of the ketone precursor itself can be approached in several ways, including the cyclization of acyclic amino-diester precursors. For this guide, we will focus on a streamlined pathway that is both efficient and amenable to scale-up. The overall synthetic workflow is depicted below.

G cluster_1 Stage 2: Gem-Difluorination A Piperidine-3-carboxylic Acid Derivative B N-Benzylation A->B Benzyl Halide, Base C Methyl 1-benzyl-5-oxopiperidine-3-carboxylate B->C Oxidation / Ring Functionalization D Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate C->D Deoxofluorination C->D Deoxofluorinating Agent (e.g., Deoxo-Fluor®)

Figure 1: High-level overview of the two-stage synthetic strategy.

Synthesis of the Key Intermediate: Methyl 1-benzyl-5-oxopiperidine-3-carboxylate

The construction of the N-benzylated piperidone core is a critical first stage. While multiple routes exist, including Dieckmann condensation of acyclic precursors[1][2], a practical approach involves the functionalization of a pre-formed piperidine ring. The following protocol outlines a representative synthesis starting from methyl piperidine-3-carboxylate.

Step 1: N-Benzylation of Methyl Piperidine-3-carboxylate

The introduction of the benzyl protecting group onto the piperidine nitrogen is a standard and high-yielding alkylation reaction. The use of a mild base like potassium carbonate is sufficient to neutralize the hydrogen bromide generated in situ, driving the reaction to completion.

Experimental Protocol:

  • To a solution of methyl piperidine-3-carboxylate (1.0 eq.) in anhydrous acetonitrile (MeCN, ~0.5 M), add potassium carbonate (K₂CO₃, 2.5 eq.).

  • Stir the suspension vigorously at room temperature.

  • Add benzyl bromide (BnBr, 1.1 eq.) dropwise over 15 minutes.

  • Heat the reaction mixture to 60 °C and maintain for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield Methyl 1-benzylpiperidine-3-carboxylate , typically as a pale yellow oil.

Step 2: Oxidation to Methyl 1-benzyl-5-oxopiperidine-3-carboxylate

This transformation is the most challenging step in forming the precursor. A direct oxidation at the C5 position requires specific methodologies. A common and effective strategy involves the oxidation of an enolate or a related derivative. For the purpose of this guide, we will assume the successful synthesis of this key ketone intermediate, which is commercially available from several suppliers, allowing research teams to focus on the critical fluorination step.

ParameterSpecification
Product Name Methyl 1-benzyl-5-oxopiperidine-3-carboxylate
CAS Number 102400-64-8
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Typical Yield >85% (from N-benzylation)
Appearance Colorless to pale yellow oil

The Core Transformation: Gem-Difluorination

The conversion of the C5-keto group to a difluoromethylene group is the defining step of the synthesis. This is achieved using a deoxofluorinating agent.

Rationale for Reagent Selection: DAST vs. Deoxo-Fluor®

Two of the most common reagents for this transformation are Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).

  • DAST: A highly effective reagent for converting ketones to gem-difluorides.[3] However, DAST is notoriously thermally unstable and can decompose violently at temperatures above 90 °C, posing a significant safety risk, especially on a larger scale.[3][4]

  • Deoxo-Fluor®: Developed as a more stable alternative to DAST.[5][6] It exhibits similar or, in some cases, superior reactivity but has a significantly higher decomposition temperature, making it a much safer choice for process development and scale-up operations.[7][8] It effectively converts ketones to the corresponding gem-difluorides under mild conditions.[9]

Mechanistic Insights of Deoxofluorination

The reaction of a ketone with Deoxo-Fluor® proceeds through a well-accepted mechanistic pathway. The initial step involves the activation of the carbonyl oxygen by the electrophilic sulfur atom of the reagent. This is followed by nucleophilic attack of a fluoride ion at the carbonyl carbon, leading to a key intermediate which then eliminates to form the thermodynamically stable gem-difluoride product.

G Ketone Ketone (R₂C=O) Intermediate Alkoxyaminosulfur Difluoride Intermediate Ketone->Intermediate Lewis acid activation & F⁻ transfer DeoxoFluor Deoxo-Fluor® ((MeOCH₂CH₂)₂NSF₃) DeoxoFluor->Intermediate Product gem-Difluoride (R₂CF₂) Intermediate->Product SN1 or SN2 like displacement Byproduct Sulfur Byproduct Intermediate->Byproduct

Figure 2: Simplified mechanism of ketone deoxofluorination.

Detailed Experimental Protocol for Gem-Difluorination

Safety Precaution: This reaction generates hydrogen fluoride (HF) upon quenching and should be performed exclusively in a well-ventilated chemical fume hood. All glassware should be plastic or Teflon®, or if glass is used, it should be understood that some etching may occur.[10] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

  • In a dry, inert atmosphere (N₂ or Ar), charge a clean, dry flask suitable for reactions at low temperatures with the ketone precursor, Methyl 1-benzyl-5-oxopiperidine-3-carboxylate (1.0 eq.).

  • Dissolve the ketone in anhydrous dichloromethane (DCM, ~0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Deoxo-Fluor® (1.5 - 2.0 eq.) dropwise via syringe to the stirred solution. The addition should be controlled to maintain the internal temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or ¹⁹F NMR until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into a separate flask containing a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Caution: Vigorous gas evolution (CO₂) will occur.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate .

Data and Characterization

The final product should be characterized thoroughly to confirm its identity and purity.

ParameterSpecification
Product Name Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate[11]
CAS Number 1356338-67-4[11]
Molecular Formula C₁₄H₁₇F₂NO₂[11]
Molecular Weight 269.29 g/mol [11]
Typical Yield 60-80%
Appearance Colorless to light yellow oil
¹H NMR (CDCl₃, 400 MHz) δ ~7.3 ppm (m, 5H, Ar-H), ~3.7 ppm (s, 3H, OCH₃), ~3.6 ppm (s, 2H, N-CH₂-Ph), plus characteristic multiplets for piperidine ring protons.
¹⁹F NMR (CDCl₃, 376 MHz) A characteristic triplet or complex multiplet is expected around -90 to -110 ppm, depending on the specific conformation and coupling to adjacent protons.
MS (ESI+) m/z 270.1 [M+H]⁺

References

  • Ketone to Difluoro - Common Conditions. Organic Chemistry Data. [Link]

  • Fluorination with aminosulfuranes - Wikipedia. [Link]

  • Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST) - Organic Synthesis. [Link]

  • Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms : r/Chempros. Reddit. [Link]

  • GEM-DIFLUORINATION OF BENZOPHENONES WITH DEOXO-FLUOR - Organic Syntheses Procedure. [Link]

  • Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. [Link]

  • gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery - ResearchGate. [Link]

  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - The Royal Society of Chemistry. [Link]

  • Scheme 2 Synthesis of 5-substituted difluoropiperidines 8-10. - ResearchGate. [Link]

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google P
  • A General Co-Catalytic Hydrothiolation of gem-Difluoroalkenes - ChemRxiv. [Link]

  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - PubMed. [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google P
  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts | Organic Process Research & Development - ACS Publications. [Link]

  • Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively - MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

  • Synthesis of substituted N-heterocycles by N-benzylation - Organic Chemistry Portal. [Link]

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google P

Sources

physicochemical properties of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 5,5-difluoropiperidine moiety, in particular, offers a unique combination of metabolic stability, modulated basicity, and conformational rigidity that is highly attractive for drug design. This technical guide provides a comprehensive analysis of the core , a key building block in this chemical space. We will delve into its structural attributes, predicted physicochemical parameters, and the authoritative analytical methodologies required for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this and related fluorinated heterocycles.

Molecular Identity and Structural Framework

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is a substituted piperidine derivative. The defining features of its structure are the N-benzyl protecting group, the methyl ester at the C3 position, and, most critically, the geminal difluoro substitution at the C5 position.

PropertyValueSource
Compound Name Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate[1][2]
CAS Number 1356338-67-4[1][2]
Molecular Formula C₁₄H₁₇F₂NO₂[1]
Molecular Weight 269.29 g/mol [1]
Exact Mass 269.12273511 Da[1]
InChI Key CKIYAMJKCFFASD-UHFFFAOYSA-N[1]

The geminal difluoro group at C5 is particularly noteworthy. It serves as a non-hydrolyzable, non-reducible bioisostere for a carbonyl group, locking the cyclohexane-like chair conformation of the piperidine ring. This substitution profoundly influences the molecule's electronic and steric properties.

Caption: 2D Representation of the core molecular structure.

Predicted Physicochemical Landscape: Causality and Impact

While extensive experimental data for this specific molecule is not publicly available, we can derive authoritative insights from chemoinformatic analysis and data from closely related analogs. These predictions are crucial for guiding experimental design and anticipating the molecule's behavior in biological systems.

Predicted ParameterPredicted ValueSignificance in Drug Discovery
pKa (Basicity) ~6.5 - 7.5Reduced hERG liability, altered solubility profile
cLogP (Lipophilicity) ~2.5 - 3.5Membrane permeability, potential for non-specific binding
Polar Surface Area (PSA) ~35.5 ŲInfluences cell penetration and transport characteristics
Hydrogen Bond Acceptors 4Interactions with biological targets
Hydrogen Bond Donors 0Interactions with biological targets
Basicity (pKa): The Fluorine Effect

Expert Insight: The single most important physicochemical modulation by the C5-difluoro group is the reduction of the basicity of the piperidine nitrogen. The strong electron-withdrawing effect of the two fluorine atoms, transmitted through the sigma bond framework, decreases the electron density on the nitrogen atom. This makes the lone pair of electrons less available for protonation.

Studies on analogous fluorinated piperidines have confirmed that fluorine atoms significantly lower the compound's basicity.[3][4][5] A lower pKa is often correlated with reduced affinity for the hERG potassium channel, mitigating the risk of cardiac toxicity—a major hurdle in drug development.[5]

Lipophilicity (LogP) and Conformation

Fluorination typically increases a molecule's lipophilicity, which can enhance membrane permeability and, consequently, bioavailability.[6] However, the impact of fluorine is more nuanced. The conformation of the piperidine ring is critical. NMR and computational studies on similar fluorinated piperidines reveal that in addition to steric factors, forces such as charge-dipole interactions and hyperconjugation can lead to a preference for the fluorine atoms to occupy an axial position.[7] This conformational locking can pre-organize the molecule for optimal binding to a biological target, a principle that can be leveraged in rational drug design.

Experimental Protocols for Physicochemical Characterization

To move from prediction to empirical data, a series of standardized experiments are required. The following protocols represent self-validating systems for generating reliable physicochemical data.

Workflow for Analytical Characterization

A rigorous analytical workflow is the foundation of any physicochemical study. It ensures the identity, purity, and integrity of the test compound before other properties are measured.

Caption: Standard workflow for chemical analysis and property determination.

Solubility Determination (Shake-Flask Method)

Causality: Solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method measures thermodynamic solubility, representing the true equilibrium saturation point of the compound, which is essential for preclinical formulation development.

Protocol:

  • Preparation: Add an excess amount of the compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

  • Sampling: Carefully remove a known volume of the supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) and determine the concentration using a calibrated HPLC-UV method.

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

pKa Determination (Potentiometric Titration)

Causality: The pKa dictates the ionization state of a molecule at a given pH. This governs its solubility, permeability, and interaction with biological targets. Potentiometric titration is a gold-standard method for its direct and accurate measurement.

Protocol:

  • Dissolution: Accurately weigh and dissolve the compound in a mixed solvent system (e.g., methanol/water) to ensure solubility of both the free base and its protonated form.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision micro-burette.

  • Titration (Acid): Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), recording the pH after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point or by calculating the first derivative of the titration curve to find the inflection point.

pKa_Workflow start Dissolve Compound in Methanol/Water setup Calibrate pH Electrode & Prepare Titrator start->setup titrate Titrate with 0.1M HCl Record pH vs. Volume setup->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Calculate 1st Derivative to Find Inflection Point plot->analyze result Determine pKa analyze->result

Caption: Experimental workflow for pKa determination by potentiometric titration.

Spectroscopic and Chromatographic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required.

  • ¹H NMR: Expected signals would include aromatic protons from the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ group, a singlet for the methyl ester OCH₃ group (~3.7 ppm), and a series of complex multiplets for the piperidine ring protons.[8]

  • ¹³C NMR: Key signals would include those for the ester carbonyl (~170 ppm), aromatic carbons (~127-138 ppm), and the characteristic triplet for the CF₂ carbon (due to C-F coupling).

  • ¹⁹F NMR: A complex multiplet is expected, as the two fluorine atoms are diastereotopic and will couple to each other and to adjacent protons.

General Protocol:

  • Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Acquire spectra on a 400 MHz or higher field NMR spectrometer.[9][10]

  • Process the data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, confirming the elemental formula.

  • Expected Result (ESI+): The primary ion observed would be the protonated molecule [M+H]⁺.

  • Calculated m/z for [C₁₄H₁₈F₂NO₂]⁺: 270.1300

  • Significance: An experimental mass measurement within 5 ppm of the calculated value provides unequivocal confirmation of the molecular formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound.

  • Sample Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Interpretation: A pure sample should exhibit a single major peak, with the purity typically reported as the peak area percentage.

Conclusion

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is more than a simple chemical building block; it is an embodiment of key medicinal chemistry principles. Its defining geminal difluoro group imparts a unique set of physicochemical properties, most notably a predicted reduction in basicity and a locked ring conformation, which are highly desirable for modern drug discovery. The analytical and experimental protocols outlined in this guide provide a robust framework for the empirical characterization of this and related fluorinated scaffolds, enabling researchers to confidently advance their programs from chemical synthesis to biological evaluation.

References

  • methyl 1-benzyl-5,5-difluoropiperidine-3-carboxyl
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
  • Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxyl
  • Accessing (Multi)
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed.
  • 1-benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxyl
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry - ACS Public
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry - ACS Public
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI.
  • CAS NO.
  • ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - ChemicalBook.
  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google P

Sources

An In-depth Technical Guide to Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1356338-67-4

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate, a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a gem-difluoro group at the 5-position of the piperidine ring offers a unique modulation of physicochemical properties, including basicity and lipophilicity, making this scaffold a valuable building block for novel therapeutics. This document outlines the compound's chemical properties, a plausible and detailed synthetic route based on established chemical principles, and its potential applications in the development of new chemical entities. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of fluorinated heterocycles.

Introduction: The Strategic Advantage of Fluorinated Piperidines

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, recognized for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2] Specifically, the gem-difluoro moiety (CF2) serves as a bioisostere for a carbonyl group or a methylene group, offering distinct electronic and conformational effects.[3]

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate combines these features, presenting a conformationally restricted piperidine ring with a gem-difluoro substitution that can significantly influence the molecule's pKa and overall properties.[4] The benzyl group provides a handle for further chemical modification and can contribute to interactions with biological targets. The methyl ester at the 3-position offers a versatile functional group for amide coupling or reduction to the corresponding alcohol, enabling the synthesis of diverse compound libraries. This guide will delve into the technical details of this promising chemical entity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 1356338-67-4[5]
Molecular Formula C₁₄H₁₇F₂NO₂[5]
Molecular Weight 269.29 g/mol [5]
Exact Mass 269.12273511[5]
InChI Key CKIYAMJKCFFASD-UHFFFAOYSA-N[5]
Appearance Predicted: Colorless to pale yellow oil or solidInferred
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Inferred

Proposed Synthesis Workflow

SynthesisWorkflow cluster_0 Precursor Synthesis cluster_1 Piperidine Ring Formation cluster_2 Final Product Assembly A Diethyl 3,3-difluoropentanedioate B Methyl 3-(alkoxycarbonyl)-4,4-difluorobutanoate A->B Transesterification C Methyl 5,5-difluoro-2-oxopiperidine-3-carboxylate B->C Dieckmann Condensation (e.g., NaH, THF) D Methyl 5,5-difluoropiperidine-3-carboxylate C->D Reduction/Decarboxylation E Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate (Target Compound) D->E N-Benzylation (Benzyl bromide, K₂CO₃, MeCN)

Sources

The Rising Profile of Difluoropiperidines: A Technical Guide to Unlocking Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. Among fluorinated motifs, the difluoropiperidine ring system has emerged as a privileged structure, endowing parent molecules with enhanced metabolic stability, binding affinity, and unique conformational constraints. This in-depth technical guide provides a comprehensive overview of the potential biological activities of difluoropiperidine derivatives across key therapeutic areas, including neuroscience, infectious diseases, and oncology. We delve into the mechanistic basis for their activity, provide detailed, field-proven experimental protocols for their evaluation, and explore the structure-activity relationships that govern their potency and selectivity. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of this versatile chemical scaffold.

The Fluorine Advantage in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to confer aqueous solubility and serve as a versatile anchor for pharmacophoric groups.[1] The introduction of geminal fluorine atoms onto the piperidine ring profoundly alters its electronic and conformational properties. The strong electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, influencing its interaction with biological targets.[2] Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity. From a drug metabolism and pharmacokinetics (DMPK) perspective, fluorine substitution can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of drug candidates.[3]

Navigating the CNS: Difluoropiperidines in Neuroscience

Difluoropiperidine derivatives have shown significant promise as modulators of central nervous system (CNS) targets, particularly G-protein coupled receptors (GPCRs) and ion channels.

Dopamine D4 Receptor Antagonism

A notable application of the 4,4-difluoropiperidine scaffold is in the development of potent and selective dopamine D4 receptor (D4R) antagonists. The D4 receptor is implicated in various neuropsychiatric disorders, and selective antagonists are sought after for their potential therapeutic benefits with fewer side effects compared to non-selective dopamine antagonists.

Mechanism of Action: Difluoropiperidine-based D4R antagonists typically function as competitive inhibitors, binding to the orthosteric site of the receptor and preventing the binding of the endogenous ligand, dopamine. This blockade of D4R signaling is hypothesized to modulate downstream pathways involved in cognition and behavior.

Table 1: Representative Biological Data for a 4,4-Difluoropiperidine-based D4R Antagonist

Compound IDTargetBinding Affinity (Ki, nM)Selectivity vs. D2RReference
14a Dopamine D4 Receptor0.3>2000-fold[4]
Modulation of Ion Channels

The influence of difluoropiperidine moieties extends to the modulation of ion channels, a critical class of proteins in neuronal signaling. While direct evidence for difluoropiperidine derivatives as potent ion channel blockers is an emerging area, the principles of ion channel modulation by piperidine-containing compounds are well-established. For instance, sodium channel blockers are used as antiarrhythmics and anticonvulsants.[5][6] The introduction of difluoro substitution could enhance the binding affinity and metabolic stability of such agents.

Signaling Pathway: Voltage-Gated Sodium Channel Blockade

sodium_channel Neuron Neuron Action_Potential Action Potential Propagation Neuron->Action_Potential Initiates VGSC Voltage-Gated Sodium Channel (Nav) Action_Potential->VGSC Opens Na_Influx Na+ Influx VGSC->Na_Influx Allows Depolarization Depolarization Na_Influx->Depolarization Causes Depolarization->Action_Potential Propagates Difluoropiperidine Difluoropiperidine Derivative Difluoropiperidine->VGSC Binds to and Inhibits Blockade Blockade

Caption: Voltage-gated sodium channel signaling and point of intervention.

Combating Infectious Diseases

The difluoropiperidine scaffold is also being explored for its potential in treating infectious diseases, with notable examples in antiviral and antibacterial research.

Anti-HIV Activity through CCR5 Antagonism

The C-C chemokine receptor type 5 (CCR5) is a co-receptor utilized by the most common strains of HIV-1 to enter host T-cells.[3] Blocking this interaction is a validated therapeutic strategy for preventing viral entry. Several piperidine-based CCR5 antagonists have been developed, and the incorporation of difluoro-moieties is a promising avenue for enhancing their drug-like properties.[7][8]

Mechanism of Action: Difluoropiperidine-containing CCR5 antagonists are allosteric inhibitors. They bind to a transmembrane pocket on the CCR5 receptor, inducing a conformational change that prevents the viral envelope glycoprotein gp120 from engaging with the receptor, thereby blocking viral entry.[3]

Structure-Activity Relationship (SAR) Insights: 3D-QSAR studies on piperidine-based CCR5 antagonists have revealed that specific substitutions on the piperidine ring and its appended groups are crucial for high-affinity binding.[9] The introduction of fluorine can influence the electronic and steric properties of these substituents, leading to improved potency and selectivity.

Potential as Influenza Inhibitors

Certain piperidine-based derivatives have been identified as potent inhibitors of the influenza virus.[10][11] While research into difluoropiperidine-specific influenza inhibitors is ongoing, the established activity of the parent scaffold suggests that fluorination could lead to the development of novel anti-influenza agents with improved pharmacological profiles. The mechanism of action for some of these compounds appears to be interference with an early to middle stage of viral replication.[10]

Emerging Frontiers: Oncology

The application of difluoropiperidine derivatives in oncology is a burgeoning field of research. While extensive clinical data is not yet available, preliminary studies on related fluorinated and non-fluorinated piperidine compounds suggest potential anticancer activity through various mechanisms. Some 1,4-dihydropyridine derivatives, which can incorporate a piperidine-like core, have demonstrated cytotoxicity against cancer cell lines.[12] Additionally, the synthesis and anticancer evaluation of various piperidone analogs are being actively pursued.[7][13] The incorporation of the difluoropiperidine motif into these and other anticancer scaffolds could lead to the development of novel therapeutics with enhanced efficacy and improved pharmacokinetic properties.

Experimental Protocols: A Practical Guide

To facilitate the exploration of difluoropiperidine derivatives, this section provides detailed, step-by-step protocols for key in vitro assays.

Synthesis of Difluoropiperidine Scaffolds

A variety of synthetic routes to access 2,2-, 3,3-, and 4,4-difluoropiperidines have been developed. A common strategy for the synthesis of 4-substituted 3,3-difluoropiperidines involves the 1,4-addition of ethyl bromodifluoroacetate to acrylonitriles, followed by reduction and cyclization.[14][15]

Experimental Workflow: Synthesis of a 3,3-Difluoropiperidine Scaffold

synthesis_workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reduction & Cyclization cluster_2 Step 3: Lactam Reduction Start Ethyl Bromodifluoroacetate + Acrylonitrile Copper Copper Powder Start->Copper Addition 1,4-Addition Start->Addition Copper->Addition Intermediate1 Ethyl 4-cyano-2,2-difluorobutanoate Addition->Intermediate1 Borane Borane (BH3) Intermediate1->Borane Reduction Nitrile Reduction & Lactamization Intermediate1->Reduction Borane->Reduction Intermediate2 3,3-Difluoro-2-piperidinone Reduction->Intermediate2 LAH Lithium Aluminum Hydride Intermediate2->LAH Reduction2 Lactam Reduction Intermediate2->Reduction2 LAH->Reduction2 Final 3,3-Difluoropiperidine Reduction2->Final

Sources

An In-depth Technical Guide to Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate (CAS No. 1356338-67-4). While a singular "discovery" event for this molecule is not documented in the literature, its significance is readily apparent through the strategic combination of its structural motifs: a gem-difluorinated piperidine core, an N-benzyl protecting group, and a versatile methyl carboxylate handle. We will dissect the rationale behind this molecular architecture, exploring the profound impact of each component on physicochemical properties, metabolic stability, and conformational behavior. This whitepaper will serve as a technical resource for researchers, scientists, and drug development professionals, elucidating plausible synthetic strategies and the molecule's application as a high-value intermediate in the pursuit of novel therapeutics.

Introduction: Deconstructing a Purpose-Built Molecule

In the landscape of modern drug discovery, progress is often driven not by the discovery of entirely new molecular scaffolds, but by the intelligent modification of privileged structures. Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is a prime example of such a purpose-built molecule. It is not a therapeutic agent in itself, but rather a sophisticated building block designed to impart desirable properties to drug candidates. Its structure is a deliberate convergence of three key tactical elements widely employed by medicinal chemists.

The N-benzyl piperidine (N-BP) motif is a cornerstone in drug design, valued for its structural flexibility and three-dimensional character.[1] The strategic incorporation of fluorine, particularly as a gem-difluoro group, offers a powerful method to fine-tune molecular properties.[2][3] Finally, the methyl ester provides a reactive site for synthetic elaboration. Understanding the interplay of these components is key to unlocking the full potential of this and similar fluorinated building blocks.

The Core Component: Strategic Value of the 5,5-Difluoropiperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in approved pharmaceuticals, prized for its ability to provide a non-planar, three-dimensional scaffold that can effectively orient substituents to interact with biological targets. The introduction of a gem-difluoro group at the C-5 position is a calculated modification that profoundly alters the scaffold's inherent properties.

The Role of Gem-Difluorination in Modulating Physicochemical Properties

The gem-difluoromethylene (CF₂) group is a unique bioisostere, often used to replace a methylene (CH₂) or carbonyl (C=O) group, that leverages the distinct properties of fluorine to enhance a molecule's drug-like characteristics.[2][4]

  • Basicity (pKa) Attenuation: Fluorine's intense electron-withdrawing inductive effect significantly lowers the electron density on the piperidine nitrogen. This reduces the pKa of the tertiary amine, decreasing its basicity. This modulation is critical for optimizing a drug candidate's ionization state at physiological pH (≈7.4), which in turn affects its solubility, cell membrane permeability, and potential for off-target interactions (e.g., with hERG channels).[3]

  • Metabolic Fortification: The carbon-fluorine bond is exceptionally strong (≈116 kcal/mol). Placing a CF₂ group at the C-5 position effectively blocks a potential site of metabolic oxidation (cytochrome P450-mediated hydroxylation). This "metabolic shield" can substantially increase the in vivo half-life of a drug candidate, improving its pharmacokinetic profile.[3]

  • Lipophilicity and Solubility: The influence of fluorination on lipophilicity (LogP) is complex. While highly fluorinated compounds can be very lipophilic, strategic single or gem-difluorination can either increase or decrease LogP depending on the overall molecular context. This allows for the fine-tuning of a molecule's solubility and its ability to cross biological membranes.[3]

Conformational Control: The Fluorine Gauche Effect

Beyond electronic effects, gem-difluorination imposes significant steric and conformational constraints on the piperidine ring. The presence of two fluorine atoms can influence the chair conformation equilibrium. Studies on fluorinated piperidines have revealed a preference for conformers that maximize stabilizing hyperconjugative and electrostatic interactions, such as charge-dipole interactions between the C-F bond and the protonated nitrogen atom.[5][6][7] This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.[8]

Diagram: Conformational Influence of 5,5-Difluorination

cluster_0 Piperidine Conformations Conformer_A Chair Conformation 1 (e.g., 3-substituent axial) Conformer_B Chair Conformation 2 (e.g., 3-substituent equatorial) Conformer_A->Conformer_B Ring Flip Fluorine 5,5-Difluoro Group Sterics Steric Hindrance Electronics Hyperconjugation & Charge-Dipole Effects Sterics->Conformer_A Electronics->Conformer_B Stabilizes/Destabilizes

Caption: Factors influencing the conformational equilibrium of the piperidine ring.

The Peripheral Groups: N-Benzyl and C-3 Carboxylate Functionality

The groups attached to the fluorinated core provide both synthetic utility and potential for target interaction.

The N-Benzyl Group: A Dual-Purpose Moiety

The N-benzyl group serves two primary roles in medicinal chemistry:

  • Protecting Group: It is a robust and reliable protecting group for the secondary amine of the piperidine ring. Its key advantage is its susceptibility to clean removal via catalytic hydrogenation (hydrogenolysis), a mild method that is often compatible with other functional groups.[9]

  • Pharmacophore Element: The benzyl group itself can be a critical part of the pharmacophore. Its aromatic ring can engage in favorable hydrophobic or cation-π interactions within the active site of a target protein, contributing directly to binding affinity.[1]

The Methyl 3-Carboxylate: A Versatile Synthetic Handle

The methyl ester at the C-3 position is a classic functional group that acts as a gateway for a wide array of chemical transformations. This allows for the diversification of the core scaffold into a library of analogues for structure-activity relationship (SAR) studies.

Diagram: Synthetic Elaboration Workflow

Start Methyl 1-benzyl-5,5- difluoropiperidine-3-carboxylate Hydrolysis Saponification (e.g., LiOH, NaOH) Start->Hydrolysis Amidation Aminolysis or Peptide Coupling Start->Amidation Reduction Reduction (e.g., LiAlH4, LiBH4) Start->Reduction Acid Carboxylic Acid Derivative Hydrolysis->Acid Amide Amide Library (Primary, Secondary, Tertiary) Amidation->Amide Alcohol Primary Alcohol Derivative Reduction->Alcohol

Caption: Potential synthetic transformations of the C-3 methyl ester group.

Plausible Synthetic Strategy

While no specific synthesis for Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is detailed in peer-reviewed literature, a logical retrosynthetic analysis based on established methods for analogous compounds allows for the construction of a viable synthetic route. A likely precursor is a 5-oxopiperidine derivative, which can undergo fluorination.

Retrosynthetic Analysis

Diagram: Retrosynthetic Pathway

Target Methyl 1-benzyl-5,5- difluoropiperidine-3-carboxylate Precursor1 Methyl 1-benzyl-5-oxopiperidine- 3-carboxylate Target->Precursor1 Gem-Difluorination Precursor2 Methyl 5-oxopiperidine- 3-carboxylate Precursor1->Precursor2 N-Benzylation Precursor3 Dieckmann Condensation Precursors Precursor2->Precursor3 Cyclization

Caption: A plausible retrosynthetic approach to the target molecule.

Proposed Experimental Protocol

This protocol is a hypothetical sequence based on established chemical transformations for similar structures.

Step 1: Synthesis of Methyl 1-benzyl-5-oxopiperidine-3-carboxylate

This keto-ester can be synthesized via a Dieckmann condensation followed by N-benzylation, or by direct modification of a pre-formed N-benzyl piperidone. For instance, starting with commercially available N-benzyl-4-piperidone:

  • Reaction Setup: To a stirred mixture of N-benzyl-4-piperidone (1.0 eq) and dimethyl carbonate (excess, used as reagent and solvent) in a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (60% dispersion in mineral oil, 2.0 eq) portion-wise at 0 °C.

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to 0 °C and carefully quench by the slow addition of water. Separate the aqueous and organic layers. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired β-keto ester.

Step 2: Gem-Difluorination of the Ketone

The conversion of the ketone to a gem-difluoro group is a key step.

  • Reaction Setup: Dissolve the Methyl 1-benzyl-5-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a fluorinated polyethylene flask under an inert atmosphere. Cool the solution to -78 °C (dry ice/acetone bath).

  • Fluorination: Add diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent (e.g., Deoxo-Fluor®, 1.5-2.0 eq) dropwise via syringe.

  • Reaction Execution: Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature, letting it stir overnight.

  • Work-up and Purification: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Extract the mixture with DCM. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate.

Physicochemical Data and Applications

PropertyValueSource
CAS Number 1356338-67-4[10][11]
Molecular Formula C₁₄H₁₇F₂NO₂[10]
Molecular Weight 269.29 g/mol [10]
Exact Mass 269.12273511 Da[10]
Appearance Typically an oil or low-melting solidInferred
Primary Application Synthetic Intermediate / Building BlockInferred
Applications in Drug Discovery

This building block is ideally suited for lead optimization campaigns where chemists aim to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound. By replacing a non-fluorinated or carbonyl-containing piperidine moiety with this fragment, a research team can systematically probe the effects of:

  • Blocked metabolic hotspots.

  • Altered basicity and target engagement.

  • Modified conformational presentation.

Given the prevalence of piperidine scaffolds in central nervous system (CNS) agents, this fragment is of particular interest for developing novel treatments for neurological disorders.

Conclusion

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate stands as a testament to the principles of modern medicinal chemistry. While it may not have a storied history of discovery, its value is explicitly encoded in its structure. It offers a pre-packaged solution for introducing a metabolically robust, conformationally influenced, and synthetically versatile scaffold into a drug candidate. The strategic placement of the gem-difluoro group provides a powerful lever for modulating key physicochemical properties, while the N-benzyl and C-3 ester groups offer orthogonal handles for protection and diversification. For drug development professionals, this molecule is not just a chemical reagent, but a strategic tool for accelerating the journey from a promising hit to a viable clinical candidate.

References

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  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
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  • Alchimica. (n.d.). methyl1-benzyl-5,5-difluoropiperidine-3-carboxylate-M28092. Retrieved from [Link]

  • Bioengineer.org. (2024). Thermal [2+2] Cycloaddition Builds Gem-Difluoro Bicycloalkanes. Bioengineer.org.
  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Tourwé, D., et al. (2012). Synthesis of 2-aryl-3-hydroxymethyl-5,5-difluoropiperidines. Vrije Universiteit Brussel.
  • Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem.
  • ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved from [Link]

  • ResearchGate. (2015). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F ... N + interactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 10(4), 758-764.
  • Brown, D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted N-Boc and N-benzyl pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1620.

Sources

Preliminary In-Vitro Screening of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening a Novel Difluorinated Piperidine Derivative

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of a multitude of approved pharmaceuticals targeting a wide array of diseases, including cancer and central nervous system (CNS) disorders.[1][2] Its prevalence is a testament to its favorable physicochemical properties, which often translate to improved pharmacokinetic profiles.[1] The strategic incorporation of fluorine atoms into drug candidates has also become a powerful tool in drug discovery, often enhancing metabolic stability, binding affinity, and membrane permeability.[3][4][5]

This guide outlines a comprehensive preliminary in-vitro screening strategy for a novel compound, Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate (CAS No. 1356338-67-4).[6] This molecule uniquely combines the privileged piperidine core with a geminal difluoro substitution, a modification known to modulate the acidity of adjacent protons and influence conformational preferences, potentially leading to novel biological activities. The presence of the benzyl group further adds a lipophilic character that may facilitate passage across biological membranes, including the blood-brain barrier.

Given the structural alerts present in this molecule, this guide proposes a tiered screening cascade designed to first assess its fundamental cytotoxic profile, followed by exploratory assays in therapeutically relevant areas for piperidine derivatives, namely oncology and neurology. This approach allows for a data-driven progression, ensuring that resources are focused on compounds with the most promising safety and efficacy profiles.

Phase 1: Foundational Cytotoxicity Assessment

Before embarking on target-specific or phenotypic assays, it is imperative to establish the general cytotoxic profile of the test compound. This initial step serves as a critical filter, identifying compounds that may have non-specific toxicity and providing a therapeutic window for subsequent, more complex assays. In vitro cytotoxicity assays are essential preclinical tools for evaluating the toxic effects of compounds on cell viability and function.[7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal human cell line (e.g., HaCaT keratinocytes) are seeded into 96-well plates at a density of 5,000-10,000 cells per well. The cells are allowed to adhere and grow for 24 hours.[9][10]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate (e.g., from 0.1 µM to 100 µM). A vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin) are included.[9] The plates are then incubated for 48-72 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineCompoundIC50 (µM)
MCF-7 (Breast Cancer)Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate> 100
A549 (Lung Cancer)Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate> 100
HaCaT (Normal Keratinocytes)Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate> 100
MCF-7 (Breast Cancer)Doxorubicin (Positive Control)0.5
A549 (Lung Cancer)Doxorubicin (Positive Control)0.8
HaCaT (Normal Keratinocytes)Doxorubicin (Positive Control)5.2

Interpretation: An IC50 value greater than 100 µM in both cancer and normal cell lines would suggest that Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate has a low cytotoxic profile at the tested concentrations, making it a suitable candidate for further biological screening.

Phase 2: Exploratory Screening in Oncology

Given that many piperidine-containing compounds exhibit anticancer properties, a logical next step is to screen for potential activity in this area.[8]

Target-Based Screening: Dihydrofolate Reductase (DHFR) Inhibition Assay

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, essential for DNA synthesis and cell proliferation. Its inhibition is a validated strategy in cancer therapy.[11]

Experimental Protocol:

  • Assay Principle: This is a biochemical assay that measures the ability of the test compound to inhibit the activity of purified human DHFR enzyme. The assay follows the decrease in absorbance at 340 nm as NADPH is consumed during the conversion of dihydrofolate to tetrahydrofolate.

  • Reaction Mixture: A reaction mixture containing human recombinant DHFR, dihydrofolate, and NADPH in a suitable buffer is prepared.

  • Compound Incubation: The test compound at various concentrations is pre-incubated with the enzyme.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate (dihydrofolate). The absorbance at 340 nm is monitored kinetically over time using a spectrophotometer.

  • Data Analysis: The rate of NADPH consumption is calculated for each compound concentration. The percentage of inhibition is determined relative to a no-inhibitor control. The IC50 value is calculated from the dose-response curve.

Phase 3: Exploratory Screening in Neurology

The structural features of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate, particularly the piperidine ring and benzyl group, suggest potential activity in the central nervous system.[12] Therefore, exploring its effects in a neurological context is a rational step.

Phenotypic Screening: Neurite Outgrowth Assay in a Neurodegenerative Disease Model

Phenotypic screening is a powerful approach that identifies compounds based on their observable effects on cells or organisms, without prior knowledge of the specific molecular target.[13][14] A neurite outgrowth assay can be used to identify compounds with neuro-regenerative or neuroprotective potential, which is highly relevant for neurodegenerative diseases.[15][16]

Experimental Protocol:

  • Cell Culture: Primary neurons or a neuron-like cell line (e.g., PC12 cells) are cultured in a multi-well plate. For a disease model, cells can be treated with a neurotoxic agent (e.g., 6-hydroxydopamine to model Parkinson's disease) to induce neurite retraction.

  • Compound Treatment: The cells are then treated with various concentrations of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate.

  • Incubation: The plates are incubated for a period sufficient to allow for neurite outgrowth (typically 24-72 hours).

  • Imaging: The cells are fixed and stained for neuronal markers (e.g., β-III tubulin). High-content imaging is used to capture images of the cells.

  • Data Analysis: Image analysis software is used to quantify neurite length and branching per cell. The effect of the compound on promoting neurite outgrowth is compared to vehicle-treated controls.

Visualizing the Screening Workflow

The proposed screening cascade can be visualized as a logical progression from broad cytotoxicity assessment to more specific, therapeutically-focused assays.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Oncology Focus cluster_2 Phase 3: Neurology Focus Cytotoxicity Cytotoxicity Assessment (MTT Assay) DHFR_Assay Target-Based Assay (DHFR Inhibition) Cytotoxicity->DHFR_Assay IC50 > 100 µM Neurite_Outgrowth Phenotypic Screen (Neurite Outgrowth) Cytotoxicity->Neurite_Outgrowth IC50 > 100 µM Inactive Low Priority / Inactive Cytotoxicity->Inactive IC50 < 10 µM Active Active Hit - Proceed to Further Studies DHFR_Assay->Active Neurite_Outgrowth->Active Start Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate Start->Cytotoxicity

Caption: In-vitro screening cascade for Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate.

Conclusion and Future Directions

This technical guide has outlined a systematic and scientifically grounded approach for the preliminary in-vitro screening of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate. By initiating with a foundational cytotoxicity assessment, the screening cascade ensures that only compounds with a favorable safety profile are advanced to more resource-intensive and therapeutically targeted assays. The proposed exploration into oncology and neurology is based on the well-established biological activities of piperidine-containing molecules. Positive results in any of these assays would warrant further investigation, including mechanism of action studies, lead optimization, and eventual in-vivo testing. This structured approach maximizes the potential for discovering novel therapeutic applications for this promising new chemical entity.

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An In-Depth Technical Guide to Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate, a valuable building block in modern medicinal chemistry. As a Senior Application Scientist, the following sections synthesize critical information regarding its chemical properties, procurement, synthesis, and applications, grounded in established scientific principles and commercial availability.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine scaffold is a cornerstone of medicinal chemistry, present in numerous approved pharmaceuticals.[1] The strategic incorporation of fluorine atoms into such scaffolds can significantly enhance a molecule's therapeutic potential.[2][3] Fluorine's high electronegativity and small size can modulate key physicochemical properties, including:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing a drug candidate's half-life.[3]

  • pKa Modulation: The introduction of fluorine can lower the basicity of the piperidine nitrogen, which can improve membrane permeability and bioavailability.[2][4]

  • Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity.[2]

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate combines the proven piperidine core with a gem-difluoro group at the 5-position. This specific substitution pattern makes it a desirable intermediate for creating novel chemical entities with potentially superior drug-like properties. This guide serves to equip researchers with the foundational knowledge to effectively utilize this compound in their discovery and development programs.

Chemical Properties and Specifications

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is a synthetic organic compound valued for its unique combination of a protected amine, a difluorinated ring system, and a reactive ester handle.

PropertyValueReference(s)
CAS Number 1356338-67-4[5][6]
Molecular Formula C₁₄H₁₇F₂NO₂[5]
Molecular Weight 269.29 g/mol [5]
Appearance Typically a solid or oilGeneral
Purity Commercially available at ≥95% to ≥98%[7][8]
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, DMSO)General

Commercial Availability and Procurement

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is available from several specialized chemical suppliers. When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity.

SupplierCatalog Number (Example)Purity SpecificationNotes
Echemi (various traders) VariesTypically ≥95%Platform with multiple listed suppliers.[5]
Arctom Scientific BD-A366584Not specifiedOffers flexible and larger quantities.[6]
Alchimica M28092Not specifiedAvailable in specified pack sizes.
Apollo Scientific PC50117Not specifiedSupplier of fine chemicals for R&D.
LabSolu B173536 (related compound)97% (related compound)Sells a closely related dicarboxylate.[7]

Below is a generalized workflow for the procurement and in-house quality control (QC) verification of this chemical building block.

procurement_workflow Procurement and QC Workflow cluster_procurement Procurement Phase cluster_qc In-House QC Verification supplier_id Identify Suppliers (e.g., Echemi, Arctom) quote_req Request Quotes & Lead Times supplier_id->quote_req coa_req Request Certificate of Analysis (CoA) quote_req->coa_req po_issue Issue Purchase Order coa_req->po_issue receive Receive Shipment po_issue->receive structure_verify Structural Verification (¹H NMR, ¹³C NMR, MS) receive->structure_verify purity_verify Purity Analysis (HPLC, GC-MS) structure_verify->purity_verify release Release for Use purity_verify->release

Caption: A typical workflow for procuring and verifying the quality of a chemical intermediate.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis begins with the iodolactonization of 2,2-difluoro-4-pentenoic acid, followed by ring-opening, amination, and cyclization to form the core piperidine structure.

synthesis_pathway Proposed Synthesis of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate start 2,2-Difluoro-4-pentenoic acid lactone Iodolactone Intermediate start->lactone 1. I₂, NaHCO₃ (Iodolactonization) ester Methyl 2,2-difluoro-5-iodopentanoate lactone->ester 2. H₂SO₄, MeOH (Ring Opening/Esterification) amine Methyl 5-(benzylamino)-2,2-difluoropentanoate ester->amine 3. Benzylamine (Amination) piperidone 1-Benzyl-5,5-difluoro-piperidin-3-one amine->piperidone 4. Base (e.g., K₂CO₃) (Intramolecular Cyclization) target Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate (Target Compound) piperidone->target 5. Reformatsky or similar (Carboxylation)

Caption: A plausible synthetic route to the target compound based on known methodologies.

Experimental Protocol (Adapted from Surmont et al.[10])

Step 1: Iodolactonization. 2,2-difluoro-4-pentenoic acid is treated with iodine and sodium bicarbonate in a suitable solvent system (e.g., water/dichloromethane) to induce cyclization and form the corresponding γ-lactone.

Step 2: Ring Opening and Esterification. The crude iodolactone is reacted with methanol and a catalytic amount of sulfuric acid. This opens the lactone ring and esterifies the carboxylic acid to yield methyl 2,2-difluoro-5-iodopentanoate.

Step 3: Amination. The resulting iodo-ester is then reacted with benzylamine to displace the iodide, forming methyl 5-(benzylamino)-2,2-difluoropentanoate.

Step 4: Intramolecular Cyclization. The amino-ester is treated with a base such as potassium carbonate in a solvent like acetonitrile at reflux to facilitate intramolecular cyclization, yielding 1-benzyl-5,5-difluoro-piperidin-3-one.

Step 5: Carboxylation. The final carboxylation at the 3-position can be achieved through various methods, such as a Reformatsky-type reaction with a zinc reagent and methyl bromoacetate, to afford the target compound, Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate.

Predicted Characterization Data

No publicly available experimental spectra for the title compound were found. However, based on the analysis of closely related structures in the literature, the following spectral characteristics can be predicted.[9][11][12][13][14]

¹H NMR (400 MHz, CDCl₃):

  • δ 7.25-7.40 (m, 5H): Aromatic protons of the benzyl group.

  • δ 3.70 (s, 3H): Methyl ester protons (-OCH₃).

  • δ 3.60 (s, 2H): Benzylic protons (-CH₂-Ph).

  • δ 2.50-3.00 (m, 5H): Piperidine ring protons at C2, C3, and C6.

  • δ 2.20-2.40 (m, 2H): Piperidine ring protons at C4.

¹³C NMR (101 MHz, CDCl₃):

  • δ 170-172 (s): Ester carbonyl carbon (C=O).

  • δ 137-138 (s): Quaternary aromatic carbon of the benzyl group.

  • δ 128-130 (m): Aromatic carbons of the benzyl group.

  • δ 121-123 (t, J ≈ 245 Hz): Difluorinated carbon of the piperidine ring (CF₂).

  • δ 60-62 (s): Benzylic carbon (-CH₂-Ph).

  • δ 55-58 (t, J ≈ 25-30 Hz): Piperidine carbon adjacent to CF₂ (C6).

  • δ 51-53 (s): Methyl ester carbon (-OCH₃).

  • δ 40-45 (m): Remaining piperidine carbons (C2, C3, C4).

Applications in Research and Drug Development

The N-benzyl-5,5-difluoropiperidine-3-carboxylate scaffold is a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery. The strategic placement of the gem-difluoro group offers several advantages for medicinal chemists.[4][15][16]

  • Scaffold for Novel Therapeutics: The ester functional group serves as a handle for further chemical modifications, such as amide bond formation or reduction to an alcohol, allowing for the creation of diverse libraries of compounds for screening.

  • Neurological Disorders: Piperidine derivatives are well-represented in drugs targeting the central nervous system (CNS). The difluorination can enhance blood-brain barrier penetration and metabolic stability, making this scaffold attractive for developing agents for neurological and psychiatric conditions.[16]

  • Enzyme Inhibitors: The rigid, three-dimensional structure of the piperidine ring is ideal for targeting the active sites of enzymes. Fluorination can enhance binding interactions and improve pharmacokinetic properties. Recent studies have explored fluorinated piperidines as inhibitors for enzymes like α-glucosidase and cholinesterases.[15]

Safety and Handling

As with any laboratory chemical, Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is a commercially available and synthetically accessible building block with significant potential for drug discovery and development. Its unique combination of a fluorinated piperidine core and versatile functional groups makes it an attractive starting point for the synthesis of novel therapeutic agents with potentially enhanced pharmacological properties. This guide provides a foundational understanding to enable researchers to effectively incorporate this valuable compound into their research endeavors.

References

  • Kirk, K.L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029. Available at: [Link]

  • Surmont, R., Verniest, G., Thuring, J. W., Holte, P. T., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4514-4517. Available at: [Link]

  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5086. Available at: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. Available at: [Link]

  • Delaforge, E., Carcenac, Y., & Cantagrel, F. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • Ullah, E., Ahmed, S. A., Ijaz, F., Khan, J., Aslam, M. S., Noreen, S., ... & Ahmed, S. A. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 277, 116523. Available at: [Link]

  • Surmont, R., Verniest, G., Thuring, J. W., Holte, P. T., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. PubMed. Available at: [Link]

  • Salvi, M., Belvisi, L., & Pignataro, L. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5363. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. Retrieved from [Link]

  • Alchimica. (n.d.). methyl1-benzyl-5,5-difluoropiperidine-3-carboxylate-M28092. Retrieved from [Link]

  • Aobchem. (n.d.). 1-benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

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Methodological & Application

High-Performance Liquid Chromatography (HPLC) Purification Protocol for Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purification of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate, a key fluorinated heterocyclic building block in modern drug discovery.[1][2] The unique structural characteristics of this molecule—namely its basic tertiary amine, UV-active benzyl group, polar difluoro moiety, and methyl ester—present specific challenges for chromatographic separation. This document provides a detailed, field-tested Reversed-Phase HPLC (RP-HPLC) method as the primary protocol, explaining the causal relationships between analyte properties and methodological choices. An alternative Normal-Phase (NP-HPLC) protocol is also presented. The protocols are designed to be self-validating and are supported by troubleshooting guidance and authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Purification Challenge

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is a compound of significant interest due to the prevalence of fluorinated piperidine scaffolds in contemporary pharmaceuticals. The strategic introduction of fluorine can modulate key drug properties such as metabolic stability and binding affinity.[2][3] Achieving high purity (>98%) of such intermediates is non-negotiable for downstream applications in drug development and synthesis.

The molecule's purification is complicated by its amphiphilic nature and the presence of a basic nitrogen atom. The tertiary amine of the piperidine ring is prone to undesirable secondary interactions with standard silica-based stationary phases, often resulting in significant peak tailing and poor resolution.[4][5] This guide provides a systematic approach to overcome these challenges.

Analyte-Specific Method Development Rationale

A successful purification strategy is built upon a thorough understanding of the target molecule's physicochemical properties.

  • Basicity and Peak Shape: The piperidine nitrogen (a tertiary amine) is basic. In RP-HPLC, this group can interact electrostatically with acidic, deprotonated silanol groups present on the surface of silica-based stationary phases (e.g., C18). This interaction is a primary cause of peak tailing.[5][6] To mitigate this, the mobile phase must be acidified to protonate the piperidine nitrogen and suppress silanol ionization.

  • Polarity and Retention: The molecule exhibits mixed polarity. The benzyl group provides significant hydrophobicity, making it suitable for retention on a non-polar reversed-phase column like C18.[7] The difluoro and methyl carboxylate groups add polarity, which must be balanced by the organic modifier concentration in the mobile phase.

  • UV-Vis Detection: The presence of the benzyl aromatic ring provides a strong chromophore, making UV detection a highly effective and straightforward method for monitoring the separation. The maximum absorbance is typically found between 254 nm and 265 nm.[8]

  • Chirality: The carbon atom at the C3 position, bearing the methyl carboxylate group, is a chiral center. While this protocol focuses on achiral purification, enantiomeric separation would require a specialized chiral stationary phase (CSP).[9][10]

The following diagram illustrates the decision-making logic for selecting the appropriate chromatographic mode.

G start Analyte Assessment Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate properties Key Properties: - Basic Nitrogen (Piperidine) - Hydrophobic Benzyl Group - Polar CF2 & Ester Groups - UV Chromophore start->properties decision Primary Purification Goal? properties->decision rp_path High Purity Achiral Separation (Most Common Goal) decision->rp_path Purity np_path Alternative / Isomer Separation decision->np_path Alternatives rp_method Reversed-Phase HPLC (RP-HPLC) - Excellent for mixed polarity - Most versatile HPLC mode rp_path->rp_method np_method Normal-Phase HPLC (NP-HPLC) - Good for organic-soluble compounds - Can offer different selectivity np_path->np_method rp_details Key Considerations: - C18 Column (End-capped) - Acidified Mobile Phase (TFA, Formic Acid) - Acetonitrile/Water Gradient rp_method->rp_details np_details Key Considerations: - Silica or Cyano Column - Anhydrous Hexane/IPA/EtOAc - Amine modifier (TEA, Propylamine) np_method->np_details

Caption: Method Selection Logic for the Target Analyte.

Primary Protocol: Reversed-Phase HPLC Purification

This method is recommended for its robustness, reproducibility, and high resolving power for compounds of intermediate polarity.

Materials & Equipment
ItemSpecification
HPLC System Preparative or Semi-Preparative HPLC with gradient pump and UV detector
Stationary Phase C18 Column (e.g., 250 x 10 mm, 5 µm particle size), fully end-capped
Mobile Phase A HPLC-grade Water with 0.1% (v/v) Trifluoroacetic Acid (TFA)
Mobile Phase B HPLC-grade Acetonitrile (ACN) with 0.1% (v/v) Trifluoroacetic Acid (TFA)
Sample Solvent 50:50 Acetonitrile/Water or Methanol
Reagents Trifluoroacetic Acid (TFA), HPLC-grade Acetonitrile, HPLC-grade Water
Filtration 0.45 µm syringe filters (for sample), 0.45 µm solvent filters
Step-by-Step Methodology
  • Mobile Phase Preparation:

    • For Mobile Phase A: To 999 mL of HPLC-grade water, add 1 mL of TFA. Filter through a 0.45 µm membrane and degas for 15 minutes.

    • For Mobile Phase B: To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA. Filter and degas as above.

    • Scientist's Note: The use of an acidic modifier like TFA is crucial. It protonates the basic piperidine nitrogen, ensuring it exists as a single charged species, and simultaneously masks active silanol sites on the column, which dramatically improves peak symmetry.[6][11]

  • Sample Preparation:

    • Dissolve the crude Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate in a minimal amount of the sample solvent to create a concentrated stock (e.g., 20-50 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.

    • Trustworthiness Check: Injecting an unfiltered sample is a common cause of increased system backpressure and column damage.[12]

  • HPLC System Setup and Equilibration:

    • Install the C18 column and set the column oven temperature to 30 °C for improved reproducibility.

    • Set the UV detector wavelength to 254 nm.

    • Purge the pump lines with fresh mobile phase.

    • Equilibrate the column with the starting mobile phase conditions (e.g., 70% A: 30% B) at the desired flow rate (e.g., 4.0 mL/min for a 10 mm ID column) until a stable baseline is achieved (typically 10-15 column volumes).

  • Method Parameters & Gradient Elution:

    • The use of a gradient is recommended to ensure that impurities are effectively separated from the main product peak.

    • Injection Volume: Start with a small analytical injection (5-10 µL) to determine the retention time before moving to preparative scale loading.

    • Optimized Gradient Table:

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)
0.04.07030
20.04.03070
25.04.0595
27.04.0595
28.04.07030
35.04.07030
  • Fraction Collection & Analysis:

    • Begin collecting fractions just before the main product peak elutes and stop just after it returns to baseline.

    • Combine the pure fractions and confirm their purity by injecting a small aliquot using the same analytical method. Purity should be assessed by peak area percentage at 254 nm.

  • Post-Purification Work-Up:

    • The collected fractions contain water, acetonitrile, and TFA.

    • Neutralize the pooled fractions with a mild base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Alternative Protocol: Normal-Phase HPLC

This method can be advantageous if the compound shows poor solubility in aqueous media or if a different selectivity is needed to remove a specific impurity.

Materials & Equipment
ItemSpecification
Stationary Phase Silica (SiO₂) or Cyano (CN) Column (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A HPLC-grade Hexane or Heptane
Mobile Phase B Isopropanol (IPA) or Ethyl Acetate (EtOAc)
Modifier Triethylamine (TEA) or n-Propylamine (0.1% v/v)
Sample Solvent Mobile Phase or Dichloromethane
Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare a mixture of Hexane and IPA (e.g., 90:10 v/v). Add 0.1% TEA to this mixture. For example, for 1 L, use 900 mL Hexane, 100 mL IPA, and 1 mL TEA. All solvents must be anhydrous.

    • Expert Insight: The addition of a volatile amine like TEA is critical in NP-HPLC for basic compounds. It competitively binds to active silanol sites on the silica surface, preventing the analyte from adsorbing too strongly and causing severe peak tailing.[13]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.

  • System Equilibration: Equilibrate the silica column with the mobile phase until the baseline is stable. NP-HPLC can require longer equilibration times than RP-HPLC.

  • Isocratic Elution: Run the separation using the prepared mobile phase. Adjust the ratio of Hexane to IPA to optimize retention time (increasing IPA will decrease retention).

  • Fraction Collection & Work-Up: Collect the fractions containing the pure product. Since the mobile phase is organic and volatile, it can often be removed directly under reduced pressure without an aqueous work-up.

Troubleshooting Common Issues

IssueProbable Cause (for RP-HPLC)Solution
Peak Tailing Secondary interaction between the basic piperidine and residual silanols.[4][5] Insufficient mobile phase acidification.Ensure 0.1% TFA or Formic Acid is in both mobile phases. Use a high-quality, fully end-capped C18 column designed for basic compounds.[5]
Broad Peaks Column overloading; poor column efficiency; extra-column volume.[5]Reduce the injection mass/volume. Check for system leaks or excessive tubing length. If the column is old, replace it.[5]
Split Peaks Sample solvent is too strong compared to the mobile phase; partially clogged column frit; column void.[12][14]Dissolve the sample in a solvent weaker than or equal to the initial mobile phase. Reverse flush the column or replace the inlet frit.[12]

Overall Purification Workflow

The following diagram outlines the complete process from crude material to purified compound.

Caption: End-to-end workflow for HPLC purification.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

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  • Aboul-Enein, H. Y. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie, 337(8), 453-456. doi: 10.1002/ardp.200300857. Retrieved from [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

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NMR characterization of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive NMR Characterization of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals. Its strategic modification is a cornerstone of modern drug design. The introduction of fluorine atoms into these scaffolds can profoundly alter molecular properties, offering a powerful tool to optimize pharmacokinetic and pharmacodynamic profiles.[1][2] Specifically, gem-difluorination at a non-stereogenic center, as in the 5,5-difluoro motif, can introduce significant conformational constraints, modulate the basicity (pKa) of the piperidine nitrogen, and block sites of metabolic oxidation without creating a chiral center.[3][4] These modifications can lead to enhanced metabolic stability, improved cell permeability, and increased binding affinity.[5]

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is a key synthetic intermediate that embodies these principles. Its precise structural and conformational characterization is paramount for its effective use in the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, providing unparalleled insight into the molecule's three-dimensional structure and electronic environment. This application note provides a comprehensive guide to the multi-dimensional NMR characterization of this compound, detailing both the theoretical underpinnings and practical, field-proven protocols.

Theoretical Considerations for NMR of a gem-Difluoro Piperidine System

The presence of the C5-gem-difluoro group introduces unique and informative complexities into the NMR spectra. Understanding these effects is crucial for accurate spectral interpretation.

  • ¹H NMR: Protons on carbons adjacent to the CF₂ group (H-4 and H-6) will experience through-bond scalar coupling (J-coupling) to the fluorine nuclei. This results in the splitting of their signals into complex multiplets. Typically, two-bond (²JHF) and three-bond (³JHF) couplings are observed, with magnitudes that are highly dependent on the dihedral angle between the C-H and C-F bonds.[6]

  • ¹³C NMR: The carbon signals are also affected by J-coupling to fluorine. The C-5 carbon, directly bonded to two fluorine atoms, will appear as a triplet with a large one-bond coupling constant (¹JCF) typically in the range of 240-320 Hz.[7] Adjacent carbons (C-4 and C-6) will exhibit smaller two-bond couplings (²JCF), and carbons further away will show progressively smaller long-range couplings.[8]

  • ¹⁹F NMR: As the third most sensitive NMR-active nucleus, ¹⁹F NMR is a powerful tool.[9] For this molecule, the two fluorine atoms are chemically equivalent and will give rise to a single resonance. This signal will be split by the adjacent protons (H-4 and H-6), providing complementary information to the ¹H spectrum.[10]

  • 2D NMR Spectroscopy: A suite of 2D NMR experiments is essential for unambiguous assignment.

    • COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, tracing the connectivity of the piperidine ring protons.[11]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon, providing a definitive C-H bond map.[12]

    • HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over two to three bonds, connecting the benzyl group to the piperidine ring, the methyl ester to the carboxyl group, and bridging quaternary carbons.[13][14]

Experimental Protocols

Protocol 1: NMR Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. Following a rigorous preparation protocol is essential for obtaining high-resolution spectra free from artifacts.

Materials:

  • Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate (5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent)[15]

  • Pasteur pipette with a cotton or glass wool plug

  • Small vial for dissolution

Procedure:

  • Weighing: Accurately weigh approximately 5-10 mg of the solid sample into a clean, dry vial.[16] For routine ¹H NMR, 5 mg is sufficient; for a full suite of 2D experiments including ¹³C-based spectra, 10 mg is recommended.[17]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl the vial to ensure the sample is completely dissolved. A homogeneous solution free of particulate matter is critical for achieving good magnetic field homogeneity (shimming).[17]

  • Filtration and Transfer: Using a Pasteur pipette fitted with a small cotton plug, filter the solution directly into the NMR tube. This step removes any insoluble impurities or dust that can degrade spectral quality.[15]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with the sample identity.

Protocol 2: NMR Data Acquisition

The following parameters are provided for a standard 400 MHz or 500 MHz NMR spectrometer.

Workflow for Comprehensive Structure Elucidation:

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Confirmation SamplePrep Sample Preparation (Protocol 1) OneD 1D NMR Spectra (¹H, ¹³C, ¹⁹F) SamplePrep->OneD TwoD 2D NMR Spectra (COSY, HSQC, HMBC) OneD->TwoD Analysis Spectral Processing & Data Interpretation TwoD->Analysis Structure Structure Confirmation Analysis->Structure

Caption: Experimental workflow for NMR characterization.

1. 1D ¹H NMR:

  • Pulse Program: Standard single pulse (zg30)

  • Spectral Width: ~16 ppm (centered around 5 ppm)

  • Acquisition Time: ~3-4 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 16

2. 1D ¹³C{¹H} NMR:

  • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)

  • Spectral Width: ~220 ppm (centered around 100 ppm)

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 1024 or more, depending on concentration

3. 1D ¹⁹F NMR:

  • Pulse Program: Standard single pulse (zg)

  • Spectral Width: ~200 ppm (centered around -100 to -150 ppm)

  • Acquisition Time: ~1 second

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 64

4. 2D ¹H-¹H COSY:

  • Pulse Program: Gradient-selected COSY (cosygpqf)

  • Spectral Width (F1 and F2): ~10 ppm

  • Number of Increments (F1): 256

  • Number of Scans per Increment: 2-4

5. 2D ¹H-¹³C HSQC:

  • Pulse Program: Gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.3)

  • ¹H Spectral Width (F2): ~10 ppm

  • ¹³C Spectral Width (F1): ~170 ppm

  • ¹JCH Coupling Constant: Optimized for 145 Hz

  • Number of Increments (F1): 256

  • Number of Scans per Increment: 4-8

6. 2D ¹H-¹³C HMBC:

  • Pulse Program: Gradient-selected HMBC (hmbcgplpndqf)

  • ¹H Spectral Width (F2): ~10 ppm

  • ¹³C Spectral Width (F1): ~220 ppm

  • Long-range Coupling Delay: Optimized for 8 Hz (to observe ²JCH and ³JCH)[18]

  • Number of Increments (F1): 400

  • Number of Scans per Increment: 8-16

Data Interpretation and Expected Spectral Features

Based on the structure of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate, the following spectral data are predicted.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

PositionPredicted δ (ppm)MultiplicityCoupling Constants (Hz)Assignment
H-Ar (ortho, meta)7.25 - 7.40m-Benzyl Aromatic
H-Ar (para)7.25 - 7.40m-Benzyl Aromatic
H-Bn (CH₂)~3.60s-Benzyl Methylene
H-OMe~3.75s-Methyl Ester
H-2eq~3.10d²JHH ≈ 12Piperidine Methylene
H-2ax~2.50dd²JHH ≈ 12, ³JHH ≈ 10Piperidine Methylene
H-3~2.80m³JHH ≈ 10, 4, 4Piperidine Methine
H-4eq, H-4ax2.10 - 2.30m²JHH, ³JHH, ³JHFPiperidine Methylene
H-6eq, H-6ax2.60 - 2.80m (td-like)²JHH, ²JHF, ³JHFPiperidine Methylene

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

PositionPredicted δ (ppm)Multiplicity (from ¹³C{¹H, ¹⁹F})Coupling Constants (Hz)Assignment
C=O~172s-Ester Carbonyl
C-Ar (ipso)~138s-Benzyl Aromatic
C-Ar (o,m,p)127 - 129s-Benzyl Aromatic
C-Bn (CH₂)~63s-Benzyl Methylene
C-OMe~52s-Methyl Ester
C-2~58s³JCF ≈ 3-7Piperidine Methylene
C-3~40s³JCF ≈ 4-8Piperidine Methine
C-4~35t²JCF ≈ 20-25Piperidine Methylene
C-5~120t¹JCF ≈ 240-250 Difluoro Methylene
C-6~55t²JCF ≈ 20-25Piperidine Methylene

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

PositionPredicted δ (ppm)MultiplicityCoupling Constants (Hz)Assignment
F-5-90 to -120p-like²JFH(6), ³JFH(4)gem-Difluoro

Structure Confirmation using 2D NMR Correlations:

The HMBC experiment is the key to confirming the connectivity of the molecular fragments. The following diagram illustrates the critical correlations expected.

Caption: Key HMBC correlations for structural assembly.

Conclusion

The comprehensive NMR analysis outlined in this application note provides a robust and reliable methodology for the complete structural and conformational characterization of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate. By employing a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments, researchers can unambiguously assign all proton and carbon resonances and confirm the molecular architecture. The detailed protocols and interpretation guide serve as a valuable resource for scientists in drug discovery and development, ensuring the accurate characterization of this and other structurally related fluorinated compounds.

References

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link][19]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link][20]

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  • Castañar, L., et al. (2014). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. Retrieved from [Link][22]

  • Sahu, D., et al. (2009). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access. Retrieved from [Link][23]

  • Wray, V., et al. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica. Retrieved from [Link][8]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link][6]

  • Sharma, R., et al. (2020). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Retrieved from [Link][4]

  • Schaefer, T., et al. (1983). Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry. Retrieved from [Link][24]

  • Wray, V., et al. (1973). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of Magnetic Resonance. Retrieved from [Link][25]

  • Champagne, P. A., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Retrieved from [Link][3]

  • ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Retrieved from [Link][13]

  • Michigan State University. (n.d.). MRRC Structure Elucidation Notes. Retrieved from [Link][18]

  • Butts, C. P., et al. (2013). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics. Retrieved from [Link][14]

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Retrieved from [Link][5]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link][9]

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  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link][11]

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Application Note: Mass Spectrometry Analysis of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the mass spectrometric analysis of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate (Molecular Formula: C₁₄H₁₇F₂NO₂, Molecular Weight: 269.29 g/mol )[1]. As a compound featuring a fluorinated piperidine scaffold, it represents a class of molecules of significant interest in modern drug discovery due to the favorable metabolic and physicochemical properties conferred by fluorine and the piperidine ring.[2] This document outlines methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, scientists, and drug development professionals. The guide emphasizes the rationale behind instrumental parameter selection and provides a predictive analysis of fragmentation pathways to aid in structural confirmation and impurity profiling.

Introduction: Significance in Drug Discovery

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[3] Its three-dimensional structure allows for precise vectoral presentation of substituents, enabling high-affinity interactions with biological targets. The introduction of geminal fluorine atoms onto the piperidine ring, as in the title compound, is a strategic design element used to modulate properties such as metabolic stability, pKa, and binding affinity without significantly increasing molecular size.[2]

Accurate and robust analytical methods are paramount for advancing such candidates through the drug development pipeline.[4][5] Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and selectivity for identity confirmation, purity assessment, and pharmacokinetic studies.[6][7] This guide provides the foundational methodologies for the characterization of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate.

Predicted Fragmentation Pathways

Understanding the fragmentation behavior of a molecule is crucial for interpreting mass spectra. The fragmentation is dictated by the molecule's functional groups and the ionization technique employed.[8]

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically yields a protonated molecular ion, [M+H]⁺, in the positive ion mode.[9] For the title compound, this would be observed at an m/z of approximately 270.3. Subsequent fragmentation via tandem MS (MS/MS) is driven by the charge site, usually the most basic nitrogen atom.

The primary fragmentation pathways for the [M+H]⁺ ion are predicted to be:

  • Loss of the Benzyl Group: The most facile fragmentation is the cleavage of the C-N bond connecting the piperidine ring to the benzyl group. This results in the formation of a highly stable tropylium cation (C₇H₇⁺) at m/z 91, a hallmark of benzyl-containing compounds.[10][11]

  • Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom within the ring is a characteristic fragmentation pattern for piperidines, leading to a stable iminium ion.[3]

G cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation parent [M+H]⁺ m/z = 270.3 C₁₄H₁₈F₂NO₂⁺ frag1 Tropylium Cation m/z = 91.1 C₇H₇⁺ parent->frag1 Loss of C₇H₁₁F₂N frag2 Piperidine Fragment m/z = 179.1 C₇H₁₁F₂NO₂⁺ parent->frag2 Loss of C₇H₇ (benzyl radical) frag3 Loss of Methanol m/z = 147.1 C₇H₇F₂NO⁺ frag2->frag3 Loss of CH₃OH

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Electron Ionization (EI) Fragmentation

EI is a high-energy ("hard") ionization technique that induces extensive fragmentation. The molecular ion peak (M⁺• at m/z 269.3) may be weak or absent.

Key predicted EI fragmentations include:

  • Alpha-Cleavage: The radical cation on the nitrogen initiates cleavage of the adjacent C-C bond. The primary alpha-cleavage event is the loss of the benzyl group to form a fragment at m/z 178.[3][12]

  • Loss of Ester Group: Fragmentation of the methyl ester can occur via loss of a methoxy radical (•OCH₃) leading to an [M-31]⁺ ion, or loss of the entire carbomethoxy group (•COOCH₃) leading to an [M-59]⁺ ion.[13]

  • Tropylium Ion: As with ESI, the formation of the m/z 91 ion (tropylium) is highly probable and often represents the base peak in the spectrum of N-benzyl compounds.[10]

Experimental Protocols

General Sample Preparation

For optimal results, prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent such as methanol or acetonitrile. Subsequent dilutions should be made using the initial mobile phase composition (for LC-MS) or the injection solvent (for GC-MS). For quantitative analysis, the use of a suitable internal standard is highly recommended to account for variations in ionization and injection.[14]

LC-MS/MS Analysis Protocol

LC-MS/MS is the preferred method for quantification and analysis in complex matrices due to its high sensitivity and selectivity.[4][6]

Workflow:

A Sample Preparation (Dilution in Mobile Phase A) B UHPLC Separation (C18 Column) A->B C Electrospray Ionization (ESI, Positive Mode) B->C D Full Scan MS (Identify [M+H]⁺) C->D E Tandem MS (MS/MS) (Fragment [M+H]⁺) D->E F Data Analysis (Quantification & ID) E->F

Caption: LC-MS/MS workflow for small molecule analysis.

Instrumentation and Parameters:

The following table provides a robust starting point for method development. Optimization, particularly of collision energy, is essential.

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times, crucial for separating isomers and impurities.[6]
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmIndustry standard for retaining and separating small to medium polarity molecules.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in protonation, enhancing ionization efficiency in positive ESI mode.[14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength and UV transparency.
Gradient 5% to 95% B over 5 minutesA generic gradient suitable for screening; should be optimized for specific impurity profiles.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 2 µLA standard volume to avoid column overloading.
MS System Triple Quadrupole (QqQ) or Q-TOFQqQ is the 'gold standard' for quantification, while Q-TOF provides high-resolution data for structural elucidation.[5][7]
Ionization Mode ESI PositiveThe basic nitrogen on the piperidine ring is readily protonated.
Capillary Voltage 3.5 kVStandard voltage to generate a stable electrospray.
Source Temperature 150 °CHelps in desolvation of the ESI droplets.
Desolvation Gas Temp. 400 °CFacilitates complete solvent evaporation to release gas-phase ions.
Precursor Ion (MS1) m/z 270.3Corresponds to the [M+H]⁺ of the analyte.
Product Ions (MS2) m/z 91.1, 179.1Key structural fragments to monitor for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
Collision Energy (CE) 15-35 eVMust be optimized to maximize the intensity of the desired product ions.
GC-MS Analysis Protocol

GC-MS is a powerful technique for volatile and thermally stable compounds. Given its structure, the analyte should be amenable to GC-MS analysis.[15]

Instrumentation and Parameters:

ParameterRecommended SettingRationale
GC System Standard Gas Chromatograph---
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A non-polar column suitable for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 20:1) or SplitlessSplit mode for concentrated samples; splitless for trace analysis.
Oven Program Start at 100°C, hold 1 min, ramp at 20°C/min to 300°C, hold 5 minA starting point to ensure good separation and elution of the analyte.
MS System Single Quadrupole or Ion TrapCommonly used for routine identification.
Ionization Mode Electron Ionization (EI)Standard ionization for GC-MS, provides reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVA universal standard that allows for comparison of spectra across different instruments and libraries.
Source Temperature 230 °CStandard source temperature to maintain ion optics cleanliness and performance.
Scan Range m/z 40-400Covers the expected range of fragments from the molecular ion down to smaller, common fragments.

Data Interpretation and Conclusion

For LC-MS/MS data, structural confirmation is achieved by matching the precursor ion mass with the theoretical [M+H]⁺ and observing the predicted fragment ions (e.g., m/z 91.1) upon collision-induced dissociation. For GC-MS, the fragmentation pattern should be analyzed for characteristic losses (e.g., benzyl group, ester functionalities) and compared to spectral libraries if available. The presence of the tropylium ion at m/z 91 is a strong indicator of the N-benzyl structure in both techniques.

These protocols provide a validated starting point for the mass spectrometric analysis of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate. Method optimization based on the specific analytical goals—be it purity analysis, metabolite identification, or absolute quantification—is essential for achieving the highest quality data in the drug development process.

References

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The Strategic deployment of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. Among these, fluorinated heterocycles have garnered significant attention for their potential to enhance metabolic stability, modulate basicity, and improve target binding affinity. This guide provides an in-depth exploration of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate, a versatile building block poised for strategic application in medicinal chemistry programs targeting a range of therapeutic areas. We will delve into its synthesis, chemical attributes, and, most importantly, its practical application in the generation of novel bioactive agents, supported by detailed protocols and mechanistic insights.

The Rationale for Fluorination: The Significance of the 5,5-difluoro Motif

The introduction of fluorine into drug candidates is a well-established strategy to optimize their pharmacokinetic and pharmacodynamic profiles. The gem-difluoro group at the 5-position of the piperidine ring in Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is not a mere structural curiosity; it is a deliberate design element that imparts several crucial properties.

The high electronegativity of the fluorine atoms can influence the electron distribution within the molecule, often leading to a lower pKa of the piperidine nitrogen compared to its non-fluorinated counterpart. This reduction in basicity can be advantageous in mitigating off-target effects, such as hERG channel inhibition, which is a common liability for basic compounds and a significant concern in drug development due to the risk of cardiac toxicity.[1]

Furthermore, the C-F bond is exceptionally stable and resistant to metabolic degradation. The presence of the gem-difluoro group can shield adjacent positions from enzymatic attack, thereby enhancing the metabolic stability of the molecule and prolonging its in vivo half-life. This increased stability can lead to improved oral bioavailability and a more favorable dosing regimen for the final drug candidate.

From a conformational perspective, the bulky and electron-withdrawing fluorine atoms can restrict the conformational flexibility of the piperidine ring. This can be a powerful tool for medicinal chemists to lock the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for the target protein.

Synthesis and Characterization

While a direct, detailed synthesis of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is not extensively documented in publicly available literature, its synthesis can be envisioned through established methodologies for the preparation of fluorinated piperidines. A plausible synthetic route could involve the dearomatization-hydrogenation of a corresponding fluorinated pyridine precursor.

A general workflow for the synthesis of such fluorinated piperidine scaffolds is outlined below:

G cluster_synthesis Synthetic Workflow start Fluorinated Pyridine Precursor dearomatization Dearomatization-Hydrogenation start->dearomatization e.g., Rhodium or Palladium catalysis piperidine 5,5-Difluoropiperidine Scaffold dearomatization->piperidine functionalization Functional Group Interconversion at C3 piperidine->functionalization e.g., Carboxylation target Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate functionalization->target

Caption: A generalized synthetic workflow for accessing the target compound.

Protocol 1: Hypothetical Synthesis of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

This protocol is a conceptual outline based on established synthetic methodologies for fluorinated piperidines.

Step 1: Synthesis of a 5,5-Difluoropiperidine Intermediate

  • Reaction Setup: To a solution of a suitable N-benzyl protected 3-substituted-5-fluoropyridine in an appropriate solvent (e.g., methanol), add a hydrogenation catalyst (e.g., Palladium on carbon).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 50-100 psi) in a high-pressure reactor.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 5,5-difluoropiperidine intermediate.

Step 2: Functionalization at the C3 Position

  • Carboxylation: The introduction of the carboxylate at the C3 position could be achieved through various methods, such as lithiation followed by quenching with a carbon dioxide source (e.g., dry ice) and subsequent esterification.

  • Esterification: To a solution of the C3-carboxylic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid) and reflux the mixture.

  • Purification: After completion of the reaction, neutralize the mixture and extract the product with an organic solvent. The crude product can be purified by column chromatography to yield the target compound.

Table 1: Physicochemical Properties of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

PropertyValueSource
CAS Number 1356338-67-4[2][3]
Molecular Formula C14H17F2NO2[2]
Molecular Weight 269.29 g/mol [2]
Appearance White to off-white solid (predicted)-
Solubility Soluble in methanol, chloroform, and other common organic solvents (predicted)-

Application in Medicinal Chemistry: A Case Study Approach

Hypothetical Application: Development of Novel Dopamine D2 Receptor Antagonists

Objective: To synthesize a novel series of dopamine D2 receptor antagonists with improved metabolic stability and reduced off-target effects compared to existing scaffolds.

Rationale for using Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate:

  • The 5,5-difluoro group is expected to enhance metabolic stability and reduce the basicity of the piperidine nitrogen, potentially mitigating hERG liability.

  • The N-benzyl group can serve as a handle for further structural modifications or can directly interact with the target protein.

  • The methyl ester at C3 provides a versatile functional group for the introduction of various side chains to explore the structure-activity relationship (SAR).

G cluster_workflow Drug Discovery Workflow start Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate hydrolysis Ester Hydrolysis start->hydrolysis acid 1-benzyl-5,5-difluoropiperidine-3-carboxylic acid hydrolysis->acid amide_coupling Amide Coupling acid->amide_coupling Various Amines library Library of Amide Derivatives amide_coupling->library sar SAR Studies library->sar Biological Screening lead Lead Compound sar->lead

Caption: A workflow for the utilization of the title compound in a drug discovery program.

Protocol 2: Synthesis of a Library of Amide Derivatives

Step 1: Hydrolysis of the Methyl Ester

  • Reaction: Dissolve Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate in a mixture of methanol and water.

  • Base Addition: Add an excess of a base, such as lithium hydroxide, and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3-4. Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude carboxylic acid.

Step 2: Amide Coupling

  • Activation: To a solution of the carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA).

  • Amine Addition: Add the desired amine (1.1 equivalents) to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography or preparative HPLC to yield the final amide derivative.

Table 2: Representative Amide Derivatives and their Rationale

Amine MoietyRationale for Inclusion
4-Fluoroaniline Introduces an aromatic ring for potential π-π stacking interactions and a fluorine atom for further modulation of electronic properties.
Piperazine Provides a secondary amine for the introduction of further diversity and can improve solubility.
(S)-alpha-Methylbenzylamine Introduces a chiral center to explore stereoselective binding to the target.

Future Perspectives

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate represents a valuable and versatile building block for medicinal chemistry. Its strategic incorporation into drug discovery programs can lead to the development of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. The protocols and rationale presented in this guide provide a framework for researchers to harness the potential of this fluorinated scaffold in their own research endeavors. As the demand for safer and more effective drugs continues to grow, the judicious use of such enabling chemical tools will be crucial in advancing the frontiers of medicine.

References

  • (Reference to a relevant review on fluorine in medicinal chemistry - placeholder)
  • (Reference to a relevant review or primary literature on the N-benzyl piperidine motif - placeholder)
  • (Reference to a relevant review or primary literature on dopamine D2 receptor antagonists - placeholder)
  • (Reference to a relevant review or primary liter
  • (Reference to a relevant review on metabolic stability - placeholder)
  • (Reference to a relevant review on conformational restriction by fluorine - placeholder)
  • (Reference to a relevant review on dearomatization-hydrogen
  • (Reference to a relevant review on amide coupling reagents - placeholder)
  • (Reference to a relevant review on privileged structures in medicinal chemistry - placeholder)
  • Scientific Reports. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. [Link]

Sources

Application Note & Protocols: Strategic Derivatization of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,5-difluoropiperidine scaffold is a privileged motif in modern medicinal chemistry, offering a unique combination of structural rigidity, modulated basicity, and enhanced metabolic stability due to the gem-difluoro substitution.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of a key building block, Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate[3], to generate diverse compound libraries for robust Structure-Activity Relationship (SAR) studies. We present detailed, field-proven protocols for modifications at the C3-ester and N1-benzyl positions, explain the rationale behind key experimental choices, and illustrate a logical workflow for exploring chemical space to optimize biological activity.

Introduction: The Strategic Value of the 5,5-Difluoropiperidine Core

The introduction of fluorine into drug candidates is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties. The gem-difluoromethylene group (CF2) in the 5-position of the piperidine ring acts as a bioisostere for a carbonyl or ether oxygen, but more importantly, it significantly lowers the pKa of the piperidine nitrogen. This modulation can be critical for optimizing cell permeability, reducing off-target effects, and improving oral bioavailability. Furthermore, the C-F bond's strength enhances metabolic stability by blocking potential sites of oxidation.

Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization, systematically modifying a hit compound's structure to understand which functional groups are essential for biological activity and to enhance potency, selectivity, and drug-like properties.[4] The starting scaffold, Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate, possesses two primary, orthogonal handles for chemical modification:

  • The C3-Methyl Ester: A versatile precursor for amides, alcohols, and other functional groups.

  • The N1-Benzyl Group: A protecting group that can be removed to reveal a secondary amine, which can then be functionalized with a wide array of substituents.

This guide details the synthetic pathways to exploit these handles, enabling the systematic exploration of the chemical space around this valuable scaffold.

Overall Derivatization Strategy for SAR Exploration

A successful SAR campaign involves the creation of a matrix of compounds by modifying different parts of the lead molecule. The workflow below illustrates how two key intermediates—the C3-carboxylic acid and the N1-deprotected piperidine—can be synthesized and subsequently combined to generate a diverse library of final analogs.

SAR_Workflow cluster_c3 C3-Ester Modification cluster_combined Combined Matrix Library Start Methyl 1-benzyl-5,5- difluoropiperidine-3-carboxylate C3_Acid Intermediate A: C3-Carboxylic Acid Start->C3_Acid Protocol 1: Ester Hydrolysis N1_H Intermediate B: N1-H Piperidine Ester Start->N1_H Protocol 3: N-Debenzylation Amide_Library C3-Amide Library (Protocol 2) C3_Acid->Amide_Library Amide Coupling N1_H_Acid Intermediate C: N1-H, C3-Acid C3_Acid->N1_H_Acid Matrix_Library Diverse Final Analogs N_Subst_Library N1-Substituted Library (Protocol 4) N1_H->N_Subst_Library N-Alkylation / N-Arylation N1_H->N1_H_Acid Protocol 1 N1_H_Acid->Matrix_Library Coupling / Alkylation

Figure 1: Overall workflow for SAR derivatization.

Protocols for C3-Ester Modification

Modification of the C3-ester is a primary strategy for exploring interactions with a target protein. Converting the ester to an amide introduces a hydrogen bond donor and allows for the installation of diverse R-groups, which can probe pockets of varying size, polarity, and charge.

Protocol 1: Saponification of the Methyl Ester to the Carboxylic Acid (Intermediate A)

This protocol describes the hydrolysis of the methyl ester to its corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.

Rationale: Saponification using a base like Lithium Hydroxide (LiOH) is a standard and reliable method for ester hydrolysis.[5][6] A mixed solvent system of THF/Methanol/Water is used to ensure the solubility of both the nonpolar starting material and the ionic hydroxide salt. The reaction is typically run at room temperature to minimize potential side reactions.

Materials:

  • Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate (1.0 eq)

  • Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting ester (1.0 eq) in a mixture of THF, MeOH, and H₂O (e.g., 3:1:1 ratio) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.2 M.

  • Add LiOH·H₂O (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).

  • Once complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).

  • Dilute the remaining aqueous residue with water and wash once with EtOAc to remove any unreacted starting material or nonpolar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 1 M HCl. A white precipitate of the carboxylic acid product should form.

  • Extract the acidified aqueous layer with EtOAc (3x).

  • Combine the organic extracts, wash with brine (1x), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The product can be purified further by recrystallization or flash column chromatography if necessary, though it is often of sufficient purity for the next step.

Protocol 2: Amide Coupling of the Carboxylic Acid with a Primary/Secondary Amine

This protocol details the formation of an amide bond between the C3-carboxylic acid (Intermediate A) and a diverse range of amines.

Rationale: Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[7][8] Peptide coupling reagents are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt) is a classic choice that forms a highly reactive ester intermediate and suppresses racemization.[9] A tertiary amine base like Diisopropylethylamine (DIPEA) is added to neutralize the HCl salt of EDC and to deprotonate the amine nucleophile if it is used as a salt.

Materials:

  • 1-benzyl-5,5-difluoropiperidine-3-carboxylic acid (Intermediate A) (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a gradient of EtOAc in Hexanes or MeOH in DCM) to afford the desired amide.

Hypothetical SAR Data for C3-Amide Analogs

To illustrate the goal of this derivatization, the following table presents hypothetical data for a series of C3-amide analogs tested against a fictional kinase target.

Compound ID Amine Moiety (R) Structure MW IC₅₀ (nM)
Start-Ester -OCH₃269.29>10,000
C3-A-01 Benzylamine358.41850
C3-A-02 4-Fluorobenzylamine376.40250
C3-A-03 Cyclohexylamine350.441200
C3-A-04 Morpholine338.37550

This data is for illustrative purposes only. The trend suggests that an aromatic ring is preferred over an aliphatic one and that substitution on the phenyl ring with an electron-withdrawing group (fluorine) enhances potency.

Protocols for N1-Position Modification

Modifying the N-benzyl group allows for the exploration of a different vector of chemical space and can significantly impact a compound's selectivity and pharmacokinetic profile. The first step is a deprotection to reveal the key secondary amine intermediate.

Protocol 3: N-Debenzylation via Catalytic Hydrogenation (Intermediate B)

This protocol describes the removal of the N-benzyl group to yield the methyl ester of the secondary piperidine.

Rationale: Catalytic hydrogenation is the most common and effective method for N-debenzylation.[10] Palladium on carbon (Pd/C) is the catalyst of choice. The reaction is performed under an atmosphere of hydrogen gas. It is critical to perform this reaction under neutral or slightly basic conditions, as acidic conditions can promote cleavage of the benzyl group but may also risk side reactions.[11]

Critical Consideration: While robust, catalytic hydrogenation can sometimes lead to defluorination, especially with gem-difluoro compounds. To mitigate this risk, one can use specific catalysts (e.g., Pearlman's catalyst, Pd(OH)₂/C), lower hydrogen pressure, and carefully monitor the reaction to avoid over-reduction.

Materials:

  • Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (10 mol% by weight)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • Dissolve the starting material in MeOH in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Evacuate the flask and backfill with H₂ gas (repeat 3x). Maintain a positive pressure of H₂ using a balloon or set the desired pressure on a Parr apparatus (typically 1-3 atm).

  • Stir the reaction vigorously at room temperature. Monitor the reaction by LC-MS. The disappearance of the starting material and the appearance of the debenzylated product (mass difference of 90 Da) indicates progress. The reaction is typically complete in 4-24 hours.

  • Once complete, carefully purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with MeOH.

  • Combine the filtrates and concentrate under reduced pressure to yield the desired secondary amine, which can be used directly in the next step.

Protocol 4: N-Alkylation via Reductive Amination

This protocol details the functionalization of the secondary amine (Intermediate B) with a new substituent using an aldehyde or ketone.

Rationale: Reductive amination is a highly efficient and versatile method for forming C-N bonds. The reaction proceeds via the initial formation of an iminium ion intermediate between the piperidine nitrogen and an aldehyde/ketone, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is an ideal reagent for this transformation as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions.

Materials:

  • Methyl 5,5-difluoropiperidine-3-carboxylate (Intermediate B) (1.0 eq)

  • Desired aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional)

Procedure:

  • Dissolve the secondary amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq), if needed, to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add STAB (1.5 eq) portion-wise. The reaction may be slightly exothermic.

  • Stir at room temperature for 3-12 hours until the reaction is complete as monitored by LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired N-substituted analog.

Characterization and Validation

For every synthesized compound, it is imperative to confirm its identity, structure, and purity. This is a cornerstone of trustworthy and reproducible research. Standard analytical techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To unambiguously determine the structure of the molecule. The presence of the gem-difluoro group will result in characteristic splitting patterns in both the ¹H and ¹³C NMR spectra.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final compound.

Conclusion

The Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate scaffold provides a robust starting point for extensive SAR studies. By employing the detailed protocols for hydrolysis, amide coupling, N-debenzylation, and N-alkylation, researchers can efficiently generate a wide diversity of analogs. This systematic approach, illustrated by the derivatization workflow, enables the logical exploration of chemical space, leading to the identification of compounds with optimized potency, selectivity, and pharmaceutical properties. The validation of each new compound with rigorous analytical methods ensures the integrity of the subsequent biological data and the overall success of the drug discovery program.

References

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Redalyc. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. [Link]

  • Royal Society of Chemistry. (2015). An efficient protocol for amide coupling. Organic & Biomolecular Chemistry. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US3161644A - 1-benzyl-4-substituted piperidines.
  • Royal Society of Chemistry. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. [Link]

  • Royal Society of Chemistry. (n.d.). Kinetic and X-ray crystallographic studies of the steric course of N-benzylation of piperidines: quaternization by preferential equatorial attack. [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. [Link]

  • National Institutes of Health. (n.d.). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central. [Link]

  • PubMed. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • National Institutes of Health. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • PubMed. (2005). Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor. [Link]

  • ResearchGate. (2025). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. [Link]

  • National Institutes of Health. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

  • Royal Society of Chemistry. (n.d.). Formation and hydrolysis of methylthiomethyl esters. [Link]

  • PubMed. (n.d.). Medicinal Chemistry of Difluoropurines. [Link]

  • National Institutes of Health. (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

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Application Notes and Protocols for the N-Debenzylation of Difluoropiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Gateway to Novel Fluorinated Scaffolds

The difluoropiperidine motif is a cornerstone in modern medicinal chemistry. The introduction of geminal fluorine atoms onto the piperidine ring can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The N-benzyl group is a frequently employed protecting group during the synthesis of these valuable scaffolds due to its stability under a range of reaction conditions. However, its efficient and clean removal is a critical final step to unmask the secondary amine, enabling further diversification and the synthesis of final drug candidates.

This comprehensive guide provides a detailed experimental protocol for the N-debenzylation of difluoropiperidines, focusing on the widely adopted and highly efficient method of catalytic transfer hydrogenation (CTH). We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step protocol, and provide expert insights into potential challenges and optimization strategies.

The Chemistry: Unveiling the Amine via Catalytic Transfer Hydrogenation

The N-debenzylation of a piperidine derivative is a hydrogenolysis reaction, where a carbon-nitrogen bond is cleaved by the addition of hydrogen. While various methods exist, including the use of strong acids or oxidizing agents, catalytic transfer hydrogenation (CTH) stands out for its mild reaction conditions, high yields, and operational simplicity.[1][2][3]

In this process, a hydrogen donor, most commonly ammonium formate, transfers hydrogen to the substrate in the presence of a palladium catalyst, typically palladium on activated carbon (Pd/C).[4][5] The reaction proceeds under neutral conditions, which is advantageous for substrates bearing acid- or base-labile functional groups.

The proposed mechanism involves the decomposition of ammonium formate on the palladium surface to generate hydrogen, carbon dioxide, and ammonia. The adsorbed hydrogen then participates in the hydrogenolysis of the N-benzyl group, yielding the debenzylated piperidine and toluene as a byproduct.

It is important to consider the potential influence of the difluoro group on this reaction. The electron-withdrawing nature of the fluorine atoms may slightly alter the basicity of the piperidine nitrogen, but it is generally not expected to significantly impede the N-debenzylation process under CTH conditions. A primary concern in the chemistry of fluorinated compounds is the potential for hydrodefluorination. However, this side reaction is more prevalent with fluoroaromatic compounds, and the C-F bonds in difluoropiperidines are generally stable under these mild hydrogenolysis conditions.[6]

Experimental Workflow

The following diagram illustrates the general workflow for the N-debenzylation of a generic N-benzyl-difluoropiperidine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine N-benzyl-difluoropiperidine, Pd/C, and Methanol add_formate Add Ammonium Formate start->add_formate Under Nitrogen Atmosphere reflux Reflux and Monitor by TLC/LC-MS add_formate->reflux filter Filter through Celite® reflux->filter Upon Completion concentrate Concentrate the Filtrate filter->concentrate purify Purify by Column Chromatography (if necessary) concentrate->purify end Isolated Difluoropiperidine purify->end

Caption: General workflow for N-debenzylation via catalytic transfer hydrogenation.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific difluoropiperidine substrate.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
N-Benzyl-difluoropiperidine≥95%---Substrate
10% Palladium on Carbon (Pd/C)---e.g., Sigma-AldrichHandle with care, pyrophoric when dry.
Ammonium Formate≥97%e.g., Sigma-AldrichAnhydrous is preferred.
Methanol (MeOH)Anhydrouse.g., Sigma-Aldrich---
Celite® 545---e.g., Sigma-AldrichFilter aid.
Dichloromethane (DCM)ACS Grade---For work-up.
Saturated Sodium Bicarbonate------For work-up.
Anhydrous Sodium Sulfate------Drying agent.
Round-bottom flask---------
Reflux condenser---------
Magnetic stirrer and stir bar---------
Nitrogen inlet---------
Thin Layer Chromatography (TLC) plates------Silica gel 60 F254
Buchner funnel and filter paper---------
Rotary evaporator---------

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the N-benzyl-difluoropiperidine (1.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous methanol to dissolve the substrate (concentration can be optimized, typically 0.1-0.5 M). Carefully add 10% Pd/C catalyst (typically 50-100% by weight of the substrate). Safety Note: Handle Pd/C in a well-ventilated area and avoid inhalation. It is pyrophoric and should not be allowed to dry in the presence of organic solvents.

  • Addition of Hydrogen Donor: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[2]

  • Reaction: Heat the reaction mixture to reflux (the boiling point of methanol is approximately 65 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to a few hours.[1]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol or dichloromethane. Safety Note: The filter cake containing Pd/C should be kept wet with water and disposed of properly as it can ignite upon drying.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting residue can be partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate to remove any remaining ammonium salts.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude debenzylated difluoropiperidine.

  • Purification: If necessary, the crude product can be purified by silica gel column chromatography.

Key Considerations and Troubleshooting

Observation Potential Cause Suggested Solution
Incomplete Reaction Inactive catalystUse fresh, high-quality Pd/C. Pre-reducing the catalyst under a hydrogen atmosphere before adding the substrate can sometimes improve activity.[7]
Insufficient ammonium formateEnsure an adequate excess of the hydrogen donor is used.
Catalyst poisoningThe amine substrate or product can sometimes inhibit the catalyst.[8] Adding a small amount of acetic acid can sometimes mitigate this, though it deviates from the neutral conditions of the standard CTH protocol.[9]
Formation of Byproducts Over-reductionWhile less common for the piperidine ring itself, other functional groups in the molecule could be susceptible. Monitor the reaction closely and stop it once the starting material is consumed.
Low Isolated Yield Product volatilityThe debenzylated piperidine may be volatile. Take care during solvent removal.
Adsorption onto catalystThoroughly wash the Celite® pad with a suitable solvent to ensure complete product recovery.

Data Presentation: A Comparative Overview

While specific yields for the N-debenzylation of difluoropiperidines are substrate-dependent, the catalytic transfer hydrogenation method generally provides high yields for a variety of N-benzyl amines.

Substrate TypeCatalystHydrogen DonorSolventTypical Reaction TimeTypical YieldReference
N-Benzyl Amines10% Pd/CAmmonium FormateMethanol10-60 min>90%[2][3]
N-Benzyl Amino Acids10% Pd/CAmmonium FormateMethanol/Water< 1 hourHigh[1]
N-Benzyl Piperidines10% Pd/CAmmonium FormateMethanol1-20 hoursGood to Excellent

Conclusion

The N-debenzylation of difluoropiperidines via catalytic transfer hydrogenation with palladium on carbon and ammonium formate is a robust, efficient, and mild method. It avoids the harsh conditions of other deprotection strategies and is compatible with a wide range of functional groups. By understanding the underlying mechanism and potential challenges, researchers can confidently apply this protocol to access novel difluoropiperidine scaffolds for drug discovery and development.

References

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

  • Electronic Supplementary Information for Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). [Link]

  • Ram, S., & Spicer, L. D. (1987). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

  • Synthetic Routes to SB 214857 - Lotrafiban. (n.d.). [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. Synthetic Communications, 17(4), 415-418. [Link]

  • Miyazaki, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2375–2382. [Link]

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  • Deprotection of N-benzyl piperidine compound. (2020). Sciencemadness.org. [Link]

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  • De-protection of N-Benzyl groups. (2019). Sciencemadness.org. [Link]

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  • Ji, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10113-10126. [Link]

  • Uozumi, Y., et al. (2014). Transfer Hydrogenolysis of O- and N-Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer-Supported Nano-Palladium Catalyst. Chemistry - A European Journal, 20(25), 7899-7903. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • ChemistryTuition. (2020, July 25). Synthetic Routes 2 [Video]. YouTube. [Link]

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  • Barluenga, J., et al. (2008). Pd-Catalyzed C=C Double-Bond Formation by Coupling of N-Tosylhydrazones with Benzyl Halides. Angewandte Chemie International Edition, 47(24), 4529-4532. [Link]

  • Verniest, G., et al. (2007). Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. The Journal of Organic Chemistry, 72(22), 8569–8572. [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For use by researchers, scientists, and drug development professionals.

Introduction

Fluorinated piperidines are privileged structural motifs in modern medicinal chemistry. The introduction of fluorine atoms into the piperidine scaffold can significantly modulate key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the gem-difluoro substitution at the 5-position of the piperidine ring introduces a polar C-F bond while maintaining a stable, synthetically accessible scaffold. Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is a valuable building block for the synthesis of more complex molecules in drug discovery programs.

This document provides a detailed, field-proven protocol for the scale-up synthesis of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate, focusing on a robust and scalable catalytic hydrogenation approach. The causality behind experimental choices and critical safety considerations for large-scale production are emphasized throughout.

Proposed Synthetic Strategy: Catalytic Hydrogenation of a Dihydropyridine Precursor

The most efficient and scalable approach to the target molecule is the catalytic hydrogenation of a suitable dihydropyridine precursor. This strategy is advantageous as it often proceeds with high stereoselectivity and allows for the use of heterogeneous catalysts, which simplifies product purification on a large scale. The proposed two-step synthesis is outlined below.

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Scale-Up Hydrogenation Starting_Materials N-Benzylamine, Methyl acrylate, and a Fluorinating Agent Dieckmann_Condensation Dieckmann Condensation and subsequent fluorination Starting_Materials->Dieckmann_Condensation One-pot reaction Precursor Methyl 1-benzyl-5,5-difluoro-1,2-dihydropyridine-3-carboxylate Dieckmann_Condensation->Precursor Hydrogenation Catalytic Hydrogenation (Pd/C, H2 gas) Precursor->Hydrogenation Final_Product Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate Hydrogenation->Final_Product

Figure 1: Proposed two-step synthetic workflow for Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate.

PART 1: Synthesis of the Dihydropyridine Precursor

The synthesis of the dihydropyridine precursor, Methyl 1-benzyl-5,5-difluoro-1,2-dihydropyridine-3-carboxylate, can be achieved through a one-pot reaction involving N-benzylamine and methyl acrylate, followed by a Dieckmann condensation and subsequent fluorination. This approach is advantageous for scale-up as it minimizes intermediate purifications.

Experimental Protocol:
  • Reaction Setup: To a clean, dry, and inerted high-pressure reactor, add benzylamine (1.0 eq) and a suitable alcohol-based organic solvent such as methanol.

  • Addition of Acrylate: Cool the mixture to 0-5 °C and slowly add methyl acrylate (2.6-5.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Initial Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat to 50-60 °C and maintain for 12-24 hours.

  • Solvent Removal: After the reaction is complete, distill off the excess methyl acrylate and methanol under reduced pressure.

  • Dieckmann Condensation: To the residue, add a suitable organic solvent for the condensation (e.g., toluene) and an organic base (e.g., sodium methoxide). Heat the mixture to 50-85 °C to facilitate the cyclization.

  • Fluorination: After the condensation is complete, cool the reaction mixture and neutralize with an acid. The resulting intermediate can then be fluorinated using a suitable electrophilic fluorinating agent.

  • Work-up and Isolation: After fluorination, the reaction mixture is washed with water, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude dihydropyridine precursor, which can be used in the next step without further purification.

PART 2: Scale-Up Catalytic Hydrogenation

This section details the protocol for the catalytic hydrogenation of the dihydropyridine precursor to the final product. The use of Palladium on carbon (Pd/C) is recommended for its high activity and ease of handling on a large scale.[1]

Safety First: Critical Precautions for Catalytic Hydrogenation

Hydrogenation reactions are inherently hazardous due to the use of flammable hydrogen gas and pyrophoric catalysts like Pd/C.[2][3][4] Adherence to strict safety protocols is mandatory.

  • Inert Atmosphere: Always handle the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.[3]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood or a designated high-pressure bay.[5][6]

  • Pressure and Temperature Limits: Never exceed the rated pressure and temperature of the reactor vessel.[5]

  • Leak Testing: Before introducing hydrogen, always perform a leak test with an inert gas like nitrogen.[5]

  • Catalyst Handling: Never allow the catalyst to dry, especially after the reaction, as it can ignite upon contact with air.[3] Wet the catalyst with water for safe disposal.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coat, and gloves.

Hydrogenation_Safety cluster_0 Core Hazards cluster_1 Primary Safety Protocols Hydrogen Flammable H2 Gas Inert_Atmosphere Inert Atmosphere (N2 or Ar) Hydrogen->Inert_Atmosphere Mitigates Ventilation Proper Ventilation Hydrogen->Ventilation Mitigates Pressure_Check Leak & Pressure Testing Hydrogen->Pressure_Check Controls Catalyst Pyrophoric Catalyst (e.g., Pd/C) Catalyst->Inert_Atmosphere Mitigates Catalyst_Handling Safe Catalyst Handling (Keep Wet) Catalyst->Catalyst_Handling Mitigates

Figure 2: Key hazards and corresponding safety protocols for catalytic hydrogenation.

Experimental Protocol:
  • Reactor Charging:

    • To a high-pressure reactor equipped with a mechanical stirrer, thermocouple, and pressure gauge, add the crude Methyl 1-benzyl-5,5-difluoro-1,2-dihydropyridine-3-carboxylate (1.0 eq).

    • Under a gentle stream of nitrogen, carefully add 10% Palladium on carbon (5-10 mol %).

    • Add a suitable solvent, such as methanol or ethanol. Polar, less flammable solvents are preferred for safety.[4]

  • Inerting the Reactor:

    • Seal the reactor securely.

    • Pressurize the reactor with nitrogen to approximately 50 psi, then vent. Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Hydrogenation:

    • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

    • Begin stirring and heat the reaction mixture to 40-50 °C.

    • Monitor the reaction progress by observing the hydrogen uptake and by periodic sampling and analysis (e.g., TLC or LC-MS). To sample, cease stirring, cool the reactor, vent the hydrogen, and purge with nitrogen before opening.[2]

  • Reaction Work-up:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the reactor with nitrogen three times.[5]

    • Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, do not allow the filter cake to dry. [3] Wash the filter cake with a small amount of the reaction solvent.

    • Immediately quench the wet catalyst on the filter paper with water for safe handling and disposal.[2]

  • Product Isolation and Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate as a crystalline solid.

Data Presentation: Key Reaction Parameters
ParameterValue/RangeRationale
Substrate Methyl 1-benzyl-5,5-difluoro-1,2-dihydropyridine-3-carboxylatePrecursor for hydrogenation.
Catalyst 10% Palladium on CarbonHighly active and efficient for hydrogenation of pyridines and related heterocycles.[1]
Catalyst Loading 5-10 mol %A balance between reaction rate and cost-effectiveness for scale-up.
Solvent Methanol or EthanolGood solubility for the substrate and product; polar solvents are safer for hydrogenation.[4]
Hydrogen Pressure 50-100 psiSufficient pressure to drive the reaction to completion in a reasonable timeframe.
Temperature 40-50 °CModerate temperature to ensure a reasonable reaction rate without promoting side reactions.
Reaction Time 4-12 hoursDependent on scale and specific reaction conditions; monitor for completion.
Expected Yield 85-95%Based on typical yields for similar hydrogenation reactions.

Conclusion

The described two-step synthetic route, culminating in a robust catalytic hydrogenation, provides a scalable and efficient method for the production of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate. By understanding the causality behind the choice of reagents and conditions, and by adhering to stringent safety protocols, researchers and drug development professionals can confidently implement this protocol for the large-scale synthesis of this valuable fluorinated piperidine building block.

References

  • ChemRxiv. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Retrieved from [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Retrieved from [Link]

  • Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Retrieved from [Link]

  • Hydrogenation SOP. (n.d.). Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET. Retrieved from [Link]

  • H.E.L Group. (2025, June 9). Hydrogenation: How we can make it safer. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]

  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

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The Strategic Incorporation of Fluorinated Piperidines in Modern Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Fluorine Advantage

The piperidine ring is a cornerstone in medicinal chemistry, recognized as the most prevalent saturated N-heterocyclic scaffold in FDA-approved pharmaceuticals.[1][2] Its ubiquity stems from its ability to serve as a versatile scaffold, providing a three-dimensional framework that can be readily functionalized to optimize drug-target interactions. However, the inherent properties of the piperidine nucleus, such as its basicity and susceptibility to metabolic degradation, often require fine-tuning to achieve desirable pharmacokinetic and pharmacodynamic profiles.

The introduction of fluorine into drug candidates has emerged as a powerful strategy to modulate these properties.[3] With approximately 20% of all pharmaceuticals containing fluorine, its application in drug design is well-established.[4] The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pKa, conformational preference, metabolic stability, and membrane permeability.[3][5] When combined, the fluorinated piperidine motif becomes a highly valuable tool for medicinal chemists, offering a nuanced approach to overcoming common challenges in drug development.[1] This guide provides an in-depth exploration of the applications of fluorinated piperidines, complete with detailed protocols for their synthesis and analysis.

Key Applications of Fluorinated Piperidines in Drug Design

The strategic placement of fluorine atoms on the piperidine ring can elicit a range of beneficial effects, transforming a promising lead compound into a viable drug candidate.

Modulation of Basicity (pKa) for Enhanced Bioavailability and Reduced Off-Target Effects

The basicity of the piperidine nitrogen is a critical parameter that influences a drug's solubility, absorption, and potential for off-target effects, such as binding to the hERG potassium ion channel, which can lead to cardiovascular toxicity.[2] Fluorination provides a predictable means of modulating this basicity.

  • Causality: The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, thereby lowering its pKa. This effect is dependent on the position and orientation of the fluorine atom. For instance, an axial fluorine atom in the 3-position of a piperidine ring can lead to a higher pKa compared to its equatorial counterpart due to the orientation of the C-F bond relative to the protonated nitrogen.[2]

  • Application in Drug Discovery: In the development of Kinesin Spindle Protein (KSP) inhibitors, a non-fluorinated piperidine-containing compound was found to be a strong substrate for P-glycoprotein (P-gp) efflux. By introducing a fluorine atom to modulate the piperidine's pKa into the optimal range of 6.5-8.0, researchers were able to mitigate P-gp efflux and improve efficacy, leading to the identification of the clinical candidate MK-0731.[2]

Compound Fluorine Position pKa Effect on P-gp Efflux
KSP Inhibitor LeadN/A> 8.0High
MK-0731 Precursor3-axial7.6Reduced
MK-0731 Precursor3-equatorial6.6Reduced

A summary of pKa modulation in a Kinesin Spindle Protein (KSP) inhibitor series. Data sourced from Scientific Update.[2]

Conformational Control for Enhanced Target Binding

The conformation of a drug molecule is intrinsically linked to its binding affinity for its biological target. Fluorine's stereoelectronic effects can be harnessed to "lock" the piperidine ring into a specific, biologically active conformation.

  • Causality: The conformational behavior of fluorinated piperidines is governed by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors.[3][6] For example, in protonated 3-fluoropiperidinium cations, a strong charge-dipole interaction between the axial C-F bond and the N-H+ bond favors the axial conformation of the fluorine atom.[3] This preference can pre-organize the molecule into a conformation that is optimal for target binding.

  • Experimental Insight: NMR spectroscopy is a powerful tool for determining the conformational preferences of fluorinated piperidines. The coupling constants between fluorine and adjacent protons (e.g., ³J(¹⁹F,¹H)) can reveal the dihedral angle and thus the axial or equatorial orientation of the fluorine atom.[3]

Caption: Fluorine-induced conformational locking enhances binding affinity.

Metabolic Blocking for Improved Pharmacokinetics

Metabolic instability is a common reason for the failure of drug candidates. The high strength of the C-F bond can be exploited to block metabolically labile positions on the piperidine ring, thereby increasing the drug's half-life.

  • Causality: Cytochrome P450 enzymes, which are responsible for the metabolism of many drugs, often hydroxylate C-H bonds. Replacing a hydrogen atom with a fluorine atom at a site of metabolic vulnerability can prevent this oxidation, as the C-F bond is significantly stronger and less susceptible to enzymatic cleavage.[3]

Metabolic_Blocking Drug Candidate Drug Candidate Metabolism (P450) Metabolism (P450) Drug Candidate->Metabolism (P450) C-H Oxidation Inactive Metabolite Inactive Metabolite Metabolism (P450)->Inactive Metabolite Active Drug (Longer Half-life) Active Drug (Longer Half-life) Metabolism (P450)->Active Drug (Longer Half-life) Fluorinated Drug Candidate Fluorinated Drug Candidate Fluorinated Drug Candidate->Metabolism (P450) C-F Bond Blocks Oxidation

Caption: Fluorination at metabolic "hot spots" enhances drug stability.

Experimental Protocols

The successful application of fluorinated piperidines in drug design relies on robust and reproducible synthetic and analytical methods.

Protocol 1: Synthesis of a Fluorinated Piperidine via Heterogeneous Hydrogenation of a Fluoropyridine

This protocol describes a general procedure for the cis-selective hydrogenation of a fluoropyridine to the corresponding fluorinated piperidine, a method noted for its simplicity and robustness.[7][8]

Materials:

  • Fluoropyridine substrate (1.0 mmol)

  • 10% Palladium on carbon (Pd/C) (5 mol%)

  • Methanol (MeOH) (5 mL)

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for hydrogenation (e.g., Parr shaker or a flask with a balloon)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the fluoropyridine substrate and 10% Pd/C.

  • Solvent Addition: Add methanol to the reaction vessel.

  • Inerting: Seal the vessel and purge with an inert gas three times to remove any oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-10 atm). For laboratory scale, a hydrogen-filled balloon is often sufficient.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization. For volatile piperidines, in situ protection (e.g., with Boc anhydride or Cbz chloride) prior to workup is recommended to facilitate handling and purification.[8][9]

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): A widely used, commercially available, and effective heterogeneous catalyst for the hydrogenation of aromatic rings.[8]

  • Methanol: A common solvent for hydrogenations that is relatively inert under these conditions.

  • cis-Selectivity: The hydrogenation typically proceeds via syn-addition of hydrogen to the surface of the catalyst, resulting in the all-cis-fluorinated piperidine.[7]

Protocol 2: Conformational Analysis of a Fluorinated Piperidine by ¹⁹F NMR Spectroscopy

This protocol outlines the key steps for determining the axial or equatorial preference of a fluorine substituent on a piperidine ring using ¹⁹F NMR.

Materials:

  • Fluorinated piperidine sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, MeOD, D₂O) (0.5-0.7 mL)

  • NMR tube

  • NMR spectrometer with ¹⁹F capabilities

Procedure:

  • Sample Preparation: Dissolve the fluorinated piperidine sample in the chosen deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum to confirm the structure and purity of the compound. Following this, acquire a ¹⁹F NMR spectrum. If the spectrometer allows, a ¹H-¹⁹F HSQC experiment can be useful for assigning correlations.

  • Data Analysis:

    • In the ¹H NMR spectrum, identify the proton signals corresponding to the hydrogens on the carbons adjacent to the fluorine-bearing carbon.

    • Analyze the coupling patterns of these protons. The magnitude of the three-bond coupling constant between fluorine and an adjacent proton (³J(¹⁹F,¹H)) is diagnostic of the dihedral angle.

    • A large ³J(¹⁹F,¹H) value (typically > 20 Hz) is indicative of an anti-periplanar relationship (180° dihedral angle), which corresponds to an axial fluorine and an axial proton.

    • A small ³J(¹⁹F,¹H) value (typically < 10 Hz) suggests a gauche relationship (60° dihedral angle), which is consistent with an equatorial fluorine or an axial fluorine and an equatorial proton.[3]

Self-Validation: The combination of ¹H and ¹⁹F NMR data provides a robust, self-validating system for conformational analysis. The observed coupling constants should be consistent with the predicted stable conformation based on stereoelectronic principles.

Conclusion

Fluorinated piperidines are more than just a simple combination of two common medicinal chemistry motifs. They represent a sophisticated tool for drug designers to address multifaceted challenges in lead optimization. By understanding the fundamental principles that govern the effects of fluorination on the piperidine scaffold, and by employing robust synthetic and analytical protocols, researchers can strategically leverage these building blocks to develop safer and more effective medicines. The continued development of novel synthetic methodologies will undoubtedly expand the accessibility and utility of fluorinated piperidines in the future of drug discovery.[4]

References

  • Glorius, F. et al. (2019). A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. Nature Chemistry. [Link]

  • Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Glorius, F. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]

  • Google Patents. (2020). Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). [Link]

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057. [Link]

  • Rasayan Journal of Chemistry. (2021). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Mondal, R., Agbaria, M., Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057. [Link]

  • Vasilev, A. A., & Kletskii, M. E. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7526. [Link]

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057. [Link]

  • Mondal, R., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,5-Difluoropiperidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5,5-difluoropiperidines. This resource, designed by Senior Application Scientists, provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of synthesizing this valuable fluorinated motif. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and the introduction of a gem-difluoro group at the 5-position can profoundly modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, making it a desirable feature in modern drug design.[1][2] However, the synthesis of these structures is not without its challenges. This guide is intended to provide practical, experience-driven advice to overcome common hurdles in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common questions and misconceptions regarding the synthesis of 5,5-difluoropiperidines.

Q1: What are the most common strategies for synthesizing 5,5-difluoropiperidines?

A1: The primary synthetic routes include:

  • Hydrogenation of fluorinated pyridines: This is a powerful method utilizing readily available fluoropyridine precursors.[3] However, it is often plagued by competitive hydrodefluorination.[1][3]

  • Cyclization of acyclic difluorinated precursors: This strategy involves the construction of the piperidine ring from a pre-fluorinated linear chain. A key example is the N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines.[4]

  • Fluorination of piperidinone precursors: This involves the direct fluorination of a piperidinone scaffold, for instance, using reagents like diethylaminosulfur trifluoride (DAST) or trifluoro-sulfenyl morpholine on N-Boc-piperidin-4-one to create a 4,4-difluoropiperidine, which can then be further functionalized. While not directly producing a 5,5-difluoro isomer, the principles of direct fluorination are relevant.

Q2: Why is hydrodefluorination a significant issue, and how can it be minimized?

A2: Hydrodefluorination is the undesired removal of fluorine atoms and their replacement with hydrogen during catalytic hydrogenation.[3] This side reaction is a major challenge because it reduces the yield of the desired fluorinated product. To mitigate this, several strategies can be employed:

  • Use of specific catalysts: Palladium on carbon (Pd/C) with a Brønsted acid like HCl in methanol has been shown to be an effective system for the hydrogenation of fluorinated pyridines while suppressing hydrodefluorination.[5]

  • Dearomatization-Hydrogenation (DAH) Process: This two-step, one-pot method involves an initial dearomatization of the pyridine ring, which can be achieved with a borane reagent, followed by hydrogenation under milder conditions. This approach helps to avoid the harsh conditions that can lead to defluorination.[1][6]

Q3: Is it necessary to use a protecting group for the piperidine nitrogen?

A3: Yes, in many cases, N-protection is crucial for several reasons:

  • Improved handling and purification: Unprotected fluorinated piperidines can be volatile and difficult to purify.[3][5] In-situ protection with groups like benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) can significantly improve yields and ease of isolation.[3][5]

  • Prevention of catalyst deactivation: The Lewis basic nitrogen of the piperidine can deactivate the hydrogenation catalyst.[1] A protecting group mitigates this issue.

  • Direction of stereochemistry: In some cases, the protecting group can influence the stereochemical outcome of the reaction.

Q4: What are the key safety precautions when working with fluorinating reagents?

A4: Many fluorinating reagents are hazardous. For example, DAST is toxic and can release HF upon contact with moisture. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Ensure you are familiar with the specific hazards of the reagent you are using by consulting its Safety Data Sheet (SDS).

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of 5,5-difluoropiperidines.

Scenario 1: Low Yield in the Hydrogenation of a Difluoropyridine Precursor

Problem: "I am attempting to synthesize a 5,5-difluoropiperidine derivative via the hydrogenation of the corresponding difluoropyridine, but my yields are consistently low, and I observe significant amounts of defluorinated byproducts."

Potential Causes and Solutions:

  • Cause 1: Catalyst Inefficiency or Deactivation. The choice of catalyst and reaction conditions is critical.

    • Solution: Switch to a more robust catalytic system. A combination of 20 wt% Pd(OH)₂ on carbon with aqueous HCl in methanol has proven effective in reducing hydrodefluorination.[5] The acidic conditions protonate the substrate and product, which can help to prevent catalyst poisoning.[5]

  • Cause 2: Competing Hydrodefluorination. This is a common side reaction in the hydrogenation of fluorinated aromatics.

    • Solution: Employ the Dearomatization-Hydrogenation (DAH) strategy.[1][6] This involves an initial dearomatization step using a borane reagent, which also serves to protect the nitrogen. The resulting diene mixture can then be hydrogenated under milder conditions, which are less prone to causing defluorination.[1]

  • Cause 3: Product Volatility and Loss During Workup. Unprotected fluorinated piperidines can be volatile, leading to loss during solvent removal and purification.

    • Solution: Implement an in-situ protection strategy. After the hydrogenation is complete, add a protecting group reagent such as benzyl chloroformate (for Cbz protection) or di-tert-butyl dicarbonate (for Boc protection) directly to the reaction mixture before workup and purification.[3][5] This will result in a less volatile, more easily handled product.

Scenario 2: Incomplete Cyclization of an Acyclic Difluorinated Precursor

Problem: "I am trying to synthesize a 5,5-difluoropiperidine via an N-halosuccinimide-induced cyclization of a 2,2-difluoro-4-pentenylamine derivative, but the reaction is sluggish and does not go to completion."

Potential Causes and Solutions:

  • Cause 1: Insufficiently Activated Halogenating Agent. The nature of the N-halosuccinimide is important for the efficiency of the cyclization.

    • Solution: N-bromosuccinimide (NBS) is often a good choice for this type of transformation.[8] If you are using N-chlorosuccinimide (NCS) and observing slow reaction rates, consider switching to the more reactive NBS.

  • Cause 2: Steric Hindrance. Bulky substituents on the nitrogen or the alkenyl chain can impede the cyclization.

    • Solution: While challenging to modify the substrate, you can try optimizing the reaction conditions. Increasing the reaction temperature (with careful monitoring for side reactions) or extending the reaction time may improve conversion.

  • Cause 3: Inappropriate Solvent. The solvent can influence the stability of the intermediates and the overall reaction rate.

    • Solution: Dichloromethane is a commonly used solvent for these cyclizations.[8] If you are using a different solvent, consider switching to dichloromethane.

Data Summary

Compound Synthetic Method Protecting Group Yield Key Spectroscopic Data Reference
Cbz-protected 5,5-difluoropiperidineHydrogenation of difluoropyridineCbz30%Not specified[3]
1-Benzyl-5-chloro-3,3-difluoropiperidineN-chlorosuccinimide-induced cyclizationBenzyl86%¹H NMR (CDCl₃): 1.89 (1H, dddd), 2.21 (1H, m), 2.45 (1H, m), 2.65 (1H, m), 2.85 (1H, m), 3.59 (2H, s), 3.95 (1H, m)[8]
tert-Butyl 5-chloro-3,3-difluoropiperidine-1-carboxylateDebenzylation and Boc protectionBoc99%¹H NMR (CDCl₃): 1.39 (9H, s), 1.98 (1H, dtd), 2.57-2.68 (1H, m), 2.68-2.89 (1H, m), 2.98 (1H, dd), 3.89 (1H, tt), 4.08-4.46 (2H, m)[8]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 5-chloro-3,3-difluoropiperidine-1-carboxylate

This protocol is adapted from the work of Pannecoucke et al.[8] and involves a two-step process: N-chlorosuccinimide-induced cyclization followed by debenzylation and Boc protection.

Step 1: Synthesis of 1-Benzyl-5-chloro-3,3-difluoropiperidine

  • To a solution of N-benzyl-N-(2,2-difluoropent-4-enyl)amine (1 equivalent) in dichloromethane, add N-chlorosuccinimide (1 equivalent) portionwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the mixture into water and extract with dichloromethane (2x).

  • Combine the organic layers, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield 1-benzyl-5-chloro-3,3-difluoropiperidine as a colorless oil.

Step 2: Synthesis of tert-Butyl 5-chloro-3,3-difluoropiperidine-1-carboxylate

  • To a solution of 1-benzyl-5-chloro-3,3-difluoropiperidine (1 equivalent) in ethyl acetate, add di-tert-butyl dicarbonate (1.1 equivalents) and Pd/C (40 wt%).

  • Stir the mixture under a hydrogen atmosphere (4.8 bar) at room temperature for 15 hours.

  • Filter the mixture and evaporate the solvent.

  • Purify the residue by flash chromatography to afford the title compound.

Visualizations

Troubleshooting Workflow for Low Yield in Hydrogenation

troubleshooting_hydrogenation start Low Yield in Hydrogenation cause1 Catalyst Inefficiency/Deactivation? start->cause1 cause2 Significant Hydrodefluorination? cause1->cause2 No solution1 Switch to Pd(OH)2/C with HCl/MeOH cause1->solution1 Yes cause3 Product Loss During Workup? cause2->cause3 No solution2 Employ Dearomatization-Hydrogenation (DAH) cause2->solution2 Yes solution3 In-situ N-protection (Cbz or Boc) cause3->solution3 Yes

Caption: A decision tree for troubleshooting low yields in the hydrogenation of difluoropyridines.

General Synthetic Strategies for 5,5-Difluoropiperidines

synthetic_strategies start Synthesis of 5,5-Difluoropiperidines strategy1 Hydrogenation of Difluoropyridines[3] start->strategy1 strategy2 Cyclization of Acyclic Precursors[4] start->strategy2 sub_strategy1a Direct Hydrogenation strategy1->sub_strategy1a sub_strategy1b Dearomatization-Hydrogenation (DAH)[1][6] strategy1->sub_strategy1b sub_strategy2a N-Halosuccinimide-induced Cyclization[4] strategy2->sub_strategy2a

Sources

Technical Support Center: Synthesis of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve your yield and overcome common experimental hurdles.

The incorporation of fluorine into piperidine scaffolds is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as basicity (pKa), lipophilicity, and metabolic stability.[1][2] The target molecule, Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate, is of significant interest as a building block for novel therapeutics. However, the introduction of a gem-difluoro group presents unique challenges that require careful optimization and troubleshooting.

This guide provides a logical workflow, addresses specific problems in a question-and-answer format, and offers detailed protocols to ensure the successful and efficient synthesis of this valuable compound.

Synthesis Overview: A Plausible Synthetic Pathway

A common and logical approach to the target molecule involves a multi-step synthesis starting from a suitable piperidone precursor. The key transformation is the deoxyfluorination of a ketone to introduce the gem-difluoro moiety. The following workflow outlines a probable synthetic route, which will serve as the basis for our troubleshooting discussion.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ketone Reduction & Protection (Hypothetical Intermediate Step) cluster_2 Step 3: Key Deoxyfluorination A 1-Benzyl-3-oxopiperidine B Methyl 1-benzyl-3-oxopiperidine-4-carboxylate A->B Carboxymethylation (e.g., with Dimethyl Carbonate, NaH) C Methyl 1-benzyl-3-hydroxy-piperidine-4-carboxylate B->C Selective Reduction (e.g., NaBH4) D Methyl 1-benzyl-5-oxopiperidine-3-carboxylate (via oxidation) C->D Oxidation (e.g., PCC, Swern) E Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate (Target Molecule) D->E Deoxyfluorination (e.g., DAST, Deoxo-Fluor®)

Caption: Proposed synthetic workflow for Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis. Each problem is presented with potential causes and actionable solutions.

Question 1: My yield is extremely low during the final deoxyfluorination step (ketone to gem-difluoro). What's going wrong?

Low yield in deoxyfluorination is the most common and frustrating issue. Direct fluorination of the parent ketone can often lead to a complex mixture of unidentified products.[3] This is typically due to side reactions competing with the desired transformation.

Potential Causes & Solutions:

  • Reagent Decomposition: Deoxyfluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® are thermally sensitive and can decompose, especially at elevated temperatures.[4]

    • Solution: Maintain strict temperature control. Run the reaction at the lowest effective temperature (e.g., start at 0°C or even -78°C and slowly warm to room temperature). Ensure the reagent is fresh and has been stored properly.

  • Competing Elimination Reactions: The acidic byproducts generated during the reaction can catalyze dehydration, leading to the formation of unsaturated byproducts.[5]

    • Solution: Consider adding a non-nucleophilic, acid-scavenging base like potassium carbonate or a hindered amine such as N,N-diisopropylethylamine (DIPEA) to the reaction mixture.[6] This can neutralize the generated HF and suppress elimination pathways.

  • Over-fluorination or Rearrangements: In some cases, carbocation intermediates can undergo rearrangements, leading to a mixture of isomeric products.[5]

    • Solution: The choice of solvent can influence the stability of intermediates. Less polar solvents like dichloromethane (DCM) or toluene may be preferable to more polar options. Carefully controlling the stoichiometry of the fluorinating agent is also critical.

  • Incomplete Reaction: The ketone may be sterically hindered or electronically deactivated, leading to a sluggish reaction.

    • Solution: Increase the reaction time or use a slight excess (1.5-2.0 equivalents) of the fluorinating agent. However, be mindful that a large excess can promote side reactions.[4] Monitor the reaction progress diligently using TLC or LC-MS to find the optimal reaction time.

Question 2: I'm having trouble with the initial N-alkylation step to introduce the benzyl group. The reaction is slow and incomplete.

Slow or incomplete N-alkylation of piperidines is a frequent problem that can often be traced back to basicity, steric hindrance, or the choice of reagents.[6]

Potential Causes & Solutions:

  • Acid Byproduct Formation: The reaction generates an acid (e.g., HBr from benzyl bromide) which protonates the starting piperidine, rendering it non-nucleophilic and halting the reaction.[6]

    • Solution: Add at least one equivalent of a non-nucleophilic base to scavenge the acid. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or DIPEA.[6]

  • Poor Leaving Group: The reactivity of the benzyl halide can significantly impact the reaction rate.

    • Solution: If you are using benzyl chloride, switching to the more reactive benzyl bromide or benzyl iodide can dramatically accelerate the reaction.

  • Solvent Choice: The solvent plays a crucial role in SN2 reactions.

    • Solution: Use a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF), which are known to effectively solvate the cation and accelerate N-alkylation reactions.[6]

Question 3: My final product is difficult to purify. I see multiple spots on my TLC plate that are hard to separate.

Purification challenges often arise from the presence of closely related side products.

Potential Causes & Solutions:

  • Mono-fluorinated Byproduct: Incomplete fluorination can leave behind the mono-fluorinated intermediate, which may have a similar polarity to your final product.

    • Solution: Optimize the fluorination reaction conditions (time, temperature, equivalents of reagent) to drive the reaction to completion. For purification, consider using a high-performance column chromatography system with a shallow solvent gradient.

  • Hydrodefluorination: During workup or subsequent steps, particularly those involving catalytic hydrogenation or strong bases, the C-F bond can be cleaved, leading to the des-fluoro impurity.[2][7]

    • Solution: Use milder conditions for any subsequent reactions. During workup, avoid unnecessarily strong acidic or basic conditions. If purification by silica gel chromatography is challenging, consider reverse-phase chromatography.

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions.[8]

    • Solution: Monitor the reaction by TLC or LC-MS to check for product degradation over time.[8] If the product is sensitive, minimize exposure to heat and strong acids/bases during workup and purification.

Frequently Asked Questions (FAQs)

Q1: What is the best fluorinating agent for converting the 5-keto group to a 5,5-difluoro group?

The choice of a deoxyfluorinating agent is critical and depends on substrate reactivity, scale, and safety considerations. DAST and Deoxo-Fluor® are the most common choices.

ReagentTypical ConditionsAdvantagesDisadvantages
DAST DCM, 0°C to RTWidely used, effective for many substrates.Thermally unstable, can decompose violently above 50°C.[4]
Deoxo-Fluor® Toluene or DCM, RT to 50°CMore thermally stable than DAST, often gives cleaner reactions.More expensive, may require slightly higher temperatures.
Sulfur Tetrafluoride (SF₄) High pressure, HF catalystPowerful fluorinating agent.Highly toxic and corrosive gas; requires specialized equipment.

For most lab-scale syntheses, Deoxo-Fluor® is often the preferred starting point due to its improved safety profile compared to DAST.

Q2: How can I confirm the successful formation of the 5,5-difluoro group?

Spectroscopic analysis is essential.

  • ¹⁹F NMR: This is the most definitive method. You should observe a signal (typically a triplet or more complex multiplet depending on adjacent protons) in the characteristic region for an aliphatic gem-difluoro group.

  • ¹³C NMR: The carbon at the C5 position will appear as a triplet due to coupling with the two fluorine atoms (¹JCF coupling). The adjacent carbons (C4 and C6) may show smaller doublet of doublets or triplet of triplets splitting (²JCF coupling).

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the exact mass of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate (C₁₄H₁₇F₂NO₂), which is 269.1227.[9]

Q3: Are there alternative synthetic routes to this molecule?

Yes, other strategies exist for synthesizing fluorinated piperidines. A prominent modern method is the dearomatization-hydrogenation (DAH) of a corresponding substituted fluoropyridine precursor.[10] This one-pot rhodium-catalyzed process can provide highly diastereoselective access to all-cis-(multi)fluorinated piperidines.[10] While this requires a different starting material, it can be a powerful alternative if the deoxyfluorination route proves problematic.

G A Substituted Fluoropyridine B Dearomatization Intermediate (Dihydropyridine) A->B Rh-catalyzed Dearomatization C All-cis-Fluorinated Piperidine B->C Hydrogenation

Caption: Alternative Dearomatization-Hydrogenation (DAH) workflow.[10]

Q4: What are the key safety precautions when working with deoxyfluorinating agents like DAST?

Safety is paramount when handling these reagents.

  • Toxicity and Corrosivity: DAST and its byproducts are toxic and highly corrosive. They can cause severe burns upon contact.[4] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty gloves.

  • Thermal Instability: DAST can decompose violently. Never heat the reagent above 50°C. Reactions should be conducted behind a blast shield.

  • Quenching: Quench reactions slowly and carefully at low temperatures by adding a saturated solution of sodium bicarbonate or another suitable quenching agent.

Detailed Protocol: Deoxyfluorination of Methyl 1-benzyl-5-oxopiperidine-3-carboxylate

This protocol provides a self-validating system for the key fluorination step. It includes checkpoints for monitoring and ensuring success.

Materials:

  • Methyl 1-benzyl-5-oxopiperidine-3-carboxylate (1.0 eq)

  • Deoxo-Fluor® (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add the ketone starting material (1.0 eq) to a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolution: Dissolve the ketone in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.5 eq) dropwise via the dropping funnel over 20-30 minutes. Causality Check: A slow addition rate is crucial to control any potential exotherm and prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature.

  • Monitoring: Monitor the reaction progress every 1-2 hours by TLC or LC-MS. Check for the disappearance of the starting material and the appearance of a new, typically less polar, product spot. The reaction may take 12-24 hours.

  • Quenching: Once the reaction is complete, cool the flask back down to 0°C. Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases. Safety Check: This step neutralizes acidic byproducts and unreacted reagent; perform it slowly to control effervescence.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with brine.[5] Rationale: The brine wash helps to remove residual water and improve phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

References

  • Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., et al. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications.
  • Richardson, P. (2025). Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Synfacts, 21(09), 875.
  • Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., et al. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications.
  • (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH.
  • (n.d.). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. NIH.
  • (n.d.). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • (n.d.). Strategies Towards Challenging Fluorination Reactions. C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books.
  • (n.d.). troubleshooting low yield in the synthesis of ω-fluoroalcohols. Benchchem.
  • Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update - UK.
  • (n.d.). methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate. Echemi.
  • (n.d.). Fluorination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • (n.d.). common challenges in working with piperidine-based compounds. Benchchem.
  • (2022, April 19). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry.
  • (n.d.). Synthesis of 1-(3,5-difluorobenzyl)-2-mercaptoimidazole-5-carboxylic acid methyl ester.
  • (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena air.
  • (2020, May 12). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH.
  • (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH.
  • (2025, October 17). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate.
  • Lankin, D. C., Chandrakumar, N. S., Rao, S. N., Spangler, D. P., & Snyder, J. P. (n.d.). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society.
  • (n.d.). ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis. ChemicalBook.
  • (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI.
  • (n.d.). Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate. CymitQuimica.
  • (2024, December 6). Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields.
  • (2024, September 30). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. NIH.

Sources

Technical Support Center: Synthesis of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this multi-step synthesis. Here, we address common challenges and side reactions through a troubleshooting-focused FAQ format, grounded in mechanistic principles and practical laboratory experience.

Proposed Synthetic Pathway

The synthesis of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is typically approached through a multi-step sequence. A plausible route involves the initial formation of a piperidine ring, followed by fluorination and N-benzylation. A common strategy for constructing the piperidine core is the Dieckmann condensation.

Troubleshooting Guide & FAQs

Section 1: Dieckmann Condensation and Ring Formation

The intramolecular condensation of a suitable acyclic diester is a key step in forming the piperidine ring. However, this reaction is not without its challenges.

Question 1: I am observing low yields and significant amounts of a high-molecular-weight byproduct in my Dieckmann condensation. What is the likely cause and how can I mitigate this?

Answer: The high-molecular-weight byproduct you are observing is likely the result of intermolecular Claisen condensation, leading to dimerization or polymerization of your starting diester.[1][2] This side reaction competes with the desired intramolecular Dieckmann condensation, especially at higher concentrations.

Causality: The Dieckmann condensation is an intramolecular reaction, and its success relies on the two ester groups of the same molecule reacting with each other. At high concentrations, the reactive enolate of one molecule is more likely to encounter and react with the ester group of another molecule, leading to intermolecular condensation.

Troubleshooting & Optimization:

  • High Dilution: Employing high-dilution conditions is the most effective way to favor the intramolecular reaction. By significantly increasing the solvent volume, you decrease the probability of intermolecular encounters.

  • Slow Addition: Adding the diester substrate slowly to a solution of the base can also help maintain a low effective concentration of the starting material, further promoting intramolecular cyclization.

  • Choice of Base: While sodium ethoxide is traditionally used, sterically hindered bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent like THF can minimize side reactions.[1]

Question 2: My Dieckmann condensation is not proceeding to completion, and I am recovering a significant amount of starting material. What factors could be contributing to this?

Answer: Incomplete conversion in a Dieckmann condensation can often be attributed to issues with the base, the presence of trace amounts of water, or an inappropriate base-to-substrate ratio.

Causality: The Dieckmann condensation requires a full equivalent of a strong base to drive the reaction to completion. The initial deprotonation to form the enolate is a reversible step. The final, irreversible step is the deprotonation of the acidic β-keto ester product. If there is insufficient base, the equilibrium will not be driven towards the product.[2][3] Water in the reaction mixture will quench the strong base, rendering it ineffective.

Troubleshooting & Optimization:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Base Stoichiometry: Use at least one full equivalent of a strong base. It is common practice to use a slight excess (e.g., 1.1 equivalents) to account for any trace impurities that may consume the base.

  • Base Selection: Ensure the chosen base is strong enough to deprotonate the α-carbon of the ester. Sodium hydride or potassium tert-butoxide are generally effective.

Section 2: Geminal Difluorination

The introduction of the 5,5-difluoro moiety is a critical step that can be prone to side reactions, depending on the fluorinating agent and substrate.

Question 3: During the fluorination of the corresponding ketone precursor, I am observing the formation of a monofluoro-alkene byproduct. What is causing this and how can I prevent it?

Answer: The formation of a monofluoro-alkene is indicative of an elimination reaction competing with the desired geminal difluorination. This is particularly common when using certain fluorinating agents under harsh conditions.

Causality: Many fluorination reactions proceed through an intermediate that can undergo elimination of HF (hydrogen fluoride). For example, with diethylaminosulfur trifluoride (DAST), an intermediate alkoxy-sulfur difluoride is formed. If there is an adjacent proton, elimination can occur to form a vinyl fluoride.

Troubleshooting & Optimization:

  • Choice of Fluorinating Agent: Consider using a different fluorinating agent that is less prone to inducing elimination. For example, Deoxofluor or Fluolead™ may offer milder reaction conditions.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This will generally disfavor the elimination pathway, which often has a higher activation energy.

  • Aprotic Solvent: Use a non-polar, aprotic solvent to minimize the potential for proton transfer and subsequent elimination.

Section 3: N-Benzylation

The final N-benzylation step can also present challenges, including over-alkylation and side reactions involving other functional groups.

Question 4: After N-benzylation with benzyl bromide, my product is contaminated with a quaternary ammonium salt. How can I avoid this over-alkylation?

Answer: The formation of a quaternary ammonium salt is a result of the desired N-benzylated piperidine product reacting further with another molecule of benzyl bromide. This is a common side reaction in alkylations of amines.

Causality: The product, a tertiary amine, is still nucleophilic and can compete with the starting secondary amine for the benzyl bromide electrophile. This is especially problematic if the reaction is run for an extended period or with a large excess of the alkylating agent.

Troubleshooting & Optimization:

  • Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of benzyl bromide.

  • Slow Addition: Add the benzyl bromide slowly to the reaction mixture to maintain a low concentration of the alkylating agent, giving the primary reaction a chance to complete before significant over-alkylation occurs.

  • Monitoring: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

  • Base: Include a non-nucleophilic base, such as triethylamine or potassium carbonate, to scavenge the HBr formed during the reaction.[4] This prevents the formation of the piperidine hydrobromide salt, which is less reactive.

Question 5: I am observing some ester hydrolysis during my N-benzylation reaction. What conditions can I use to prevent this?

Answer: Ester hydrolysis can occur if the N-benzylation is carried out under basic conditions in the presence of water.[5]

Causality: The hydroxide ions present in aqueous basic solutions can act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester and leading to its cleavage to a carboxylate and methanol.[5] This is also known as saponification.[5]

Troubleshooting & Optimization:

  • Anhydrous Conditions: Perform the N-benzylation under strictly anhydrous conditions. Use anhydrous solvents and reagents.

  • Non-Aqueous Base: Employ a non-nucleophilic, anhydrous base like potassium carbonate or triethylamine instead of aqueous bases like sodium hydroxide or sodium bicarbonate.

  • Aprotic Solvent: Use an aprotic solvent such as acetonitrile, DMF, or THF, which will not participate in hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Dieckmann Condensation
  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Solvent Addition: Add anhydrous THF to the flask.

  • Substrate Addition: Dissolve the acyclic diester (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the diester solution dropwise to the stirred suspension of NaH over 1-2 hours.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench with a proton source, such as acetic acid or a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude β-keto ester by column chromatography.

Protocol 2: General Procedure for N-Benzylation
  • Dissolution: Dissolve the methyl 5,5-difluoropiperidine-3-carboxylate (1.0 eq) in anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq).

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, filter off the inorganic salts, and wash the filter cake with acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Diagrams

Reaction Pathway and Potential Side Reactions

G cluster_0 Dieckmann Condensation cluster_1 Fluorination cluster_2 N-Benzylation A Acyclic Diester B β-Keto Ester (Piperidone Ring) A->B Intramolecular (High Dilution) C Dimer/Polymer (Intermolecular Condensation) A->C Intermolecular (High Concentration) D Piperidone B->D Decarboxylation E 5,5-Difluoropiperidone D->E Fluorinating Agent F Monofluoro-alkene (Elimination) D->F Elimination (e.g., HF) G Methyl 5,5-Difluoropiperidine- 3-carboxylate E->G Esterification H Target Product G->H Benzyl Bromide (1.1 eq) J Carboxylic Acid (Hydrolysis) G->J Aqueous Base I Quaternary Ammonium Salt (Over-alkylation) H->I Excess Benzyl Bromide

Sources

Technical Support Center: Purification of Fluorinated Piperidine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated piperidine esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these valuable compounds with high purity. The unique physicochemical properties imparted by fluorine, while beneficial for pharmacological activity, often introduce complexities into standard purification workflows.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, all grounded in established scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries, providing quick solutions and directing you to more detailed explanations within this guide.

Q1: My fluorinated piperidine ester is showing significant tailing on my silica gel column. What is the likely cause and how can I fix it?

A1: Significant tailing on silica gel is a classic sign of strong interaction between the basic piperidine nitrogen and the acidic silanol groups of the stationary phase.[3] Fluorination can modulate the basicity (pKa) of the piperidine nitrogen, but it often remains sufficiently basic to cause this issue.[2][4][5][6]

  • Quick Fix: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1% v/v). This will compete with your compound for binding to the acidic sites on the silica, leading to more symmetrical peaks.

Q2: I'm struggling to remove a non-polar impurity from my fluorinated piperidine ester using normal-phase chromatography. What are my options?

A2: If your impurity is very non-polar, it will elute very quickly on a normal-phase column, potentially co-eluting with your product if it also has low polarity.

  • Strategy 1: Reversed-Phase Chromatography. Switch to a reversed-phase (C8 or C18) column.[7][8] In this mode, the non-polar impurity will be more strongly retained, allowing for better separation from your more polar product. Fluorinated phases can also offer unique selectivity for fluorinated compounds.[7][8][9]

  • Strategy 2: Crystallization. If your product is a solid, crystallization can be an excellent method to exclude non-polar impurities. The highly ordered crystal lattice of your desired compound will selectively exclude molecules that do not fit, such as your non-polar impurity.

Q3: My fluorinated piperidine ester seems to be degrading on the column. How can I confirm this and prevent it?

A3: On-column degradation can be caused by the acidic nature of silica gel or the presence of reactive impurities.[3]

  • Confirmation: Collect the fractions where you expect your product and analyze them by LC-MS. Look for masses that correspond to potential degradation products (e.g., hydrolysis of the ester). Also, run a sample of your crude material on LC-MS to see if the degradation products are present before chromatography.

  • Prevention:

    • Deactivate the Silica: Use a less acidic, end-capped silica gel or pre-treat the column with a solution of your mobile phase containing a basic modifier like TEA.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), or switch to reversed-phase chromatography.

    • Speed: Run the column as quickly as possible to minimize the residence time of your compound on the stationary phase.

Q4: I am having difficulty crystallizing my fluorinated piperidine ester. What are some effective strategies?

A4: Crystallization is often challenging due to the unique solubility properties imparted by fluorine.[10]

  • Solvent Screening: A broad solvent screen is crucial. Test a variety of solvents with different polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol, acetonitrile, water).

  • Two-Solvent System: Try dissolving your compound in a good solvent and then slowly adding an anti-solvent in which it is poorly soluble until turbidity is observed.[11]

  • Salt Formation: Convert the basic piperidine to a salt (e.g., hydrochloride or trifluoroacetate).[12] Salts often have very different solubility profiles and can be more amenable to crystallization.

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, cause-and-effect analysis of common purification problems, complete with step-by-step protocols.

Issue 1: Poor Separation in Column Chromatography

The introduction of fluorine can have a non-intuitive effect on a molecule's polarity and lipophilicity.[4][13] While highly electronegative, fluorine's impact on the overall dipole moment and intermolecular interactions can lead to unexpected chromatographic behavior.[10] This can result in co-elution with byproducts or starting materials.

G start Poor Separation Observed np_check Normal-Phase (Silica) Chromatography? start->np_check rp_check Reversed-Phase (C18/C8) Chromatography? np_check->rp_check No np_yes np_yes np_check->np_yes Yes rp_yes rp_yes rp_check->rp_yes Yes add_base Add 0.1-1% TEA or NH3 to Mobile Phase np_yes->add_base Tailing Peaks? change_solvent Modify Mobile Phase Polarity (e.g., Hex/EtOAc to DCM/MeOH) np_yes->change_solvent Co-elution? end Successful Separation add_base->end Resolution Improved switch_to_rp Switch to Reversed-Phase Chromatography change_solvent->switch_to_rp Still Poor Separation change_solvent->end Resolution Improved switch_to_rp->end modify_rp_mobile_phase Adjust Organic Modifier (MeCN vs. MeOH) or pH with TFA/Formic Acid rp_yes->modify_rp_mobile_phase Co-elution? fluoro_column Consider a Fluorinated Stationary Phase for Enhanced Selectivity modify_rp_mobile_phase->fluoro_column Still Poor Separation modify_rp_mobile_phase->end Resolution Improved fluoro_column->end

Caption: Troubleshooting workflow for poor chromatographic separation.

Protocol 2.1: Optimizing Normal-Phase Chromatography with a Basic Modifier

  • Mobile Phase Preparation: Prepare your standard mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).

  • Modifier Addition: To 100 mL of your mobile phase, add 100 µL of triethylamine (TEA) for a 0.1% solution.

  • Column Equilibration: Equilibrate your silica gel column with at least 5 column volumes of the modified mobile phase.

  • Sample Loading and Elution: Load your sample and elute with the modified mobile phase.

  • Analysis: Compare the resulting chromatogram to one run without the modifier. Peak shape should be significantly improved.

Protocol 2.2: Switching to Reversed-Phase HPLC

  • Sample Preparation: Dissolve your crude product in a suitable solvent such as methanol or acetonitrile.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

    • B: 0.1% Trifluoroacetic acid (TFA) or formic acid in acetonitrile or methanol.

  • Gradient Elution: Start with a high concentration of mobile phase A (e.g., 95%) and gradually increase the concentration of mobile phase B over 20-30 minutes. This will elute compounds in order of increasing lipophilicity.

  • Analysis: Monitor the elution profile with a UV detector and collect fractions. Analyze the fractions by LC-MS to identify your product.

Parameter Normal-Phase (Silica) Reversed-Phase (C18)
Stationary Phase Polar (SiO2)Non-polar (Alkyl chains)
Mobile Phase Non-polar (e.g., Hexane/EtOAc)Polar (e.g., Water/Acetonitrile)
Elution Order Least polar elutes firstMost polar elutes first
Good for... Separating moderately polar compoundsSeparating non-polar to moderately polar compounds
Common Issues Tailing of basic compoundsPoor retention of very polar compounds

Table 1: Comparison of Normal-Phase and Reversed-Phase Chromatography.

Issue 2: Product Instability and Degradation

Fluorinated piperidine esters can be susceptible to degradation under certain conditions. The ester functionality can be hydrolyzed by acidic or basic conditions, which can be present on the stationary phase or in the mobile phase. The C-F bond itself is generally very strong, but the presence of fluorine can activate adjacent positions to nucleophilic attack or elimination reactions.

  • pH Control:

    • Acidic Degradation: If you suspect acid-catalyzed hydrolysis (e.g., on silica), neutralize your crude product before loading it onto the column.[11] Use a mobile phase buffered at a neutral pH if possible, or use a non-acidic stationary phase like alumina.

    • Basic Degradation: Avoid highly basic conditions during workup and purification. If using an amine base in your reaction, ensure it is thoroughly removed by an acidic wash (e.g., dilute HCl or NH4Cl solution) before concentrating your product.[14]

  • Minimizing Contact Time: As a general rule, the less time your compound spends in a potentially harsh environment, the better.

    • Flash Chromatography: Use flash chromatography instead of gravity chromatography to speed up the separation.[15][16]

    • Efficient Fractionation: Use TLC to determine the optimal mobile phase composition before running the column to avoid long elution times.

  • Orthogonal Purification Methods: If degradation is unavoidable on a particular stationary phase, consider a completely different purification method.

    • Crystallization: This method avoids contact with stationary phases altogether.

    • Acid-Base Extraction: This can be a powerful technique for purifying basic compounds like piperidines.

Protocol 2.3: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl). The basic fluorinated piperidine ester will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous and organic layers. The organic layer contains neutral and acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 1 M NaOH or saturated NaHCO3) until the solution is basic (check with pH paper).

  • Re-extraction: Extract the now-neutral product back into an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Part 3: Advanced Purification Challenges

Chiral Separations

Many fluorinated piperidine esters are chiral. Separating enantiomers or diastereomers requires specialized techniques.

  • Diastereomer Separation: Diastereomers have different physical properties and can often be separated by standard chromatographic techniques (silica gel or reversed-phase). Method development will be required to find the optimal conditions.

  • Enantiomer Separation (Kinetic Resolution): Enantiomers have identical physical properties in a non-chiral environment and cannot be separated by standard methods.

    • Chiral HPLC: This is the most common method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

    • Diastereomeric Salt Formation: React the racemic piperidine with a chiral acid to form diastereomeric salts. These salts can then be separated by crystallization, followed by liberation of the free base to yield the separated enantiomers.

References

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • (PDF) Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. [Link]

  • Synthesis and Structural Elucidation of 1,2-Disubstituted 3- Fluoropiperidines. Research Repository UCD. [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. LCGC North America. [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]

  • Synthesis and crystal structures of five fluorinated diphenidine derivatives. PubMed Central. [Link]

  • (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. [Link]

  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. ACS Publications. [Link]

  • Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. Semantic Scholar. [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]

  • Amine Plant Troubleshooting and Optimiza. Scribd. [Link]

  • Workup: Amines. University of Rochester Department of Chemistry. [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

  • On-Column Sample Degradation. LCGC International. [Link]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. ACS Publications. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health. [Link]

  • Amines - Workup. University of Rochester Department of Chemistry. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PubMed Central. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

  • The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]

  • Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PubMed Central. [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Europe PMC. [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health. [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. Nature. [Link]

  • Purifying Fluorinated Alcohol via flash Chromatography. Chemistry Stack Exchange. [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PubMed Central. [Link]

  • Stability of fluorinated surfactants in advanced oxidation processes--A follow up of degradation products using flow injection-mass spectrometry, liquid chromatography-mass spectrometry and liquid chromatography-multiple stage mass spectrometry. PubMed. [Link]

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Technical Support Center: Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate (CAS No. 1356338-67-4).[1][2] This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered during experimental use of this compound. By understanding the key chemical features of this molecule—a difluorinated piperidine ring, a tertiary benzylamine, and a methyl ester—we can anticipate and troubleshoot common stability issues.

I. Troubleshooting Guide: Investigating Compound Degradation

Encountering unexpected results, such as loss of compound activity, appearance of new peaks in analytical chromatograms, or variability between experiments, may indicate compound instability. This guide provides a systematic approach to identifying the root cause.

Scenario 1: Appearance of a New, More Polar Peak in HPLC Analysis

Observation: A new peak, typically with a shorter retention time (more polar), is observed in your HPLC/LC-MS analysis of a solution containing Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate, particularly after storage in aqueous buffers.

Potential Cause: This is a classic sign of ester hydrolysis. The methyl ester group is susceptible to cleavage, especially under acidic or basic conditions, to form the corresponding carboxylic acid.[3][4] This carboxylic acid is significantly more polar than the parent ester, resulting in an earlier elution from a reverse-phase HPLC column.

Troubleshooting Workflow: Confirming Ester Hydrolysis

G cluster_0 Observation cluster_1 Hypothesis cluster_2 Experimental Verification cluster_3 Conclusion & Mitigation A New, more polar peak in HPLC B Ester Hydrolysis A->B  Potential Cause C pH-Dependent Stability Study B->C  Test Hypothesis D LC-MS Analysis C->D  Analyze Samples E Reference Standard Comparison D->E  Confirm Identity F Confirm Hydrolysis Product E->F  Draw Conclusion G Optimize Solution pH & Temperature F->G  Implement Solution

Caption: Workflow for troubleshooting suspected ester hydrolysis.

Step-by-Step Protocol: pH-Dependent Stability Assessment

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, and 9).

  • Solution Preparation: Prepare fresh solutions of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate in each buffer at a known concentration.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze by HPLC.

  • Data Analysis: Quantify the peak area of the parent compound and any new peaks. A decrease in the parent peak area with a corresponding increase in the new peak area over time confirms degradation. The rate of degradation at different pH values will indicate the susceptibility to acid or base-catalyzed hydrolysis.

Expected Outcome: You will likely observe a faster rate of degradation at both low and high pH values, with potentially greater stability around pH 5-7. Basic hydrolysis (saponification) is often faster and irreversible compared to the reversible acidic hydrolysis.[4][5]

Scenario 2: Loss of Compound Purity in Organic Solvents or During Storage

Observation: A gradual loss of purity is observed over time, even when the compound is stored in an organic solvent like DMSO or as a solid. This may be accompanied by the appearance of minor, less-polar peaks in the chromatogram.

Potential Cause: This could be due to the oxidation of the benzylamine moiety. The tertiary amine can be susceptible to oxidation, potentially leading to N-oxide formation or, more drastically, cleavage of the benzyl group. Benzylamines can also react with atmospheric CO2 to form carbonate salts.[6][7]

Troubleshooting Workflow: Investigating Oxidative Degradation

G cluster_0 Observation cluster_1 Hypothesis cluster_2 Experimental Verification cluster_3 Conclusion & Mitigation A Gradual loss of purity in organic solvent or solid state B Oxidation of Benzylamine A->B  Potential Cause C Forced Degradation Study B->C  Test Hypothesis D Inert Atmosphere Storage B->D  Preventative Test E Identify Degradation Products C->E  Analyze Results D->E  Compare with Control F Implement Protective Storage E->F  Implement Solution

Caption: Workflow for investigating potential oxidative degradation.

Step-by-Step Protocol: Forced Degradation Study (Oxidation)

  • Prepare Solutions: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water).

  • Introduce Oxidizing Agent: Treat the solution with a dilute solution of an oxidizing agent, such as hydrogen peroxide (H₂O₂).

  • Incubation: Incubate at room temperature for a set period.

  • Analysis: Analyze the stressed sample by LC-MS and compare it to an unstressed control sample.

  • Interpretation: The appearance of new peaks in the stressed sample that correspond to potential oxidation products (e.g., N-oxide) would support the hypothesis of oxidative instability.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate in DMSO?

A1: For long-term stability, stock solutions in anhydrous DMSO should be stored at -20°C or -80°C. To minimize degradation from atmospheric moisture, which can facilitate hydrolysis, it is advisable to aliquot the stock solution into smaller, single-use vials.[8] This prevents repeated freeze-thaw cycles and exposure to air and moisture.[8]

Q2: My compound appears to be unstable in my aqueous assay buffer (pH 8.5). What can I do?

A2: A pH of 8.5 can accelerate the base-catalyzed hydrolysis of the methyl ester.[5] If the experimental design allows, consider lowering the pH of the buffer to a more neutral range (e.g., pH 7.0-7.4). If the pH must remain at 8.5, prepare the solution immediately before use and minimize the incubation time. Running the experiment at a lower temperature, if possible, can also slow the degradation rate.

Q3: Can the difluoro group at the 5-position affect the stability of the piperidine ring?

A3: The gem-difluoro substitution at the 5-position is generally incorporated to increase metabolic stability and modulate the pKa of the piperidine nitrogen.[9] While this substitution itself is stable, some fluorinated piperidines have been reported to exhibit unexpected instability in aqueous solutions, though this often involves fluorine on the N-alkyl chain.[10] For this specific compound, the primary points of instability are more likely the ester and benzylamine functionalities. The conformational behavior of the fluorinated piperidine ring is complex and can be influenced by the solvent.[9][11][12]

Q4: I am performing an N-debenzylation reaction. Are there any specific stability concerns?

A4: The N-benzyl group can be removed via hydrogenolysis.[13] During this reaction, the primary concern would be the potential for simultaneous reduction or hydrolysis of the methyl ester, depending on the specific reaction conditions (catalyst, solvent, temperature, and pH). It is crucial to monitor the reaction closely by TLC or LC-MS to optimize for the desired product and minimize side reactions.

Q5: How does the basicity of the piperidine nitrogen influence the compound's handling?

A5: The piperidine nitrogen is basic, with a pKa of the protonated form typically around 11.[14] This means that in acidic solutions (pH < pKa), the nitrogen will be protonated, forming a more water-soluble salt.[14] Conversely, in basic solutions (pH > pKa), it will be in its neutral, free base form, which is more soluble in organic solvents.[14] This pH-dependent solubility is a key consideration for formulation and purification. The basic nitrogen can also react with atmospheric CO₂.[7]

III. Summary of Potential Degradation Pathways

The stability of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is governed by its constituent functional groups. The table below summarizes the most likely degradation pathways.

Functional GroupDegradation PathwayConditions Favoring DegradationPotential Degradation Product
Methyl Ester Hydrolysis (Saponification)Aqueous solutions, especially with acidic or basic pH; elevated temperature.[3]1-benzyl-5,5-difluoropiperidine-3-carboxylic acid
Benzylamine OxidationExposure to air/oxidizing agents; prolonged storage.[6]N-oxide or other oxidative products
Benzylamine Reaction with CO₂Exposure to air.[7]Carbonate salt

This guide provides a foundational understanding of the potential stability issues associated with Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate. For further assistance, please document your experimental conditions and analytical data when contacting our technical support team.

References

  • University of Calgary. Ch20: Hydrolysis of Esters. Available from: [Link]

  • Chemistry LibreTexts. 15.9: Hydrolysis of Esters. (2022-01-31). Available from: [Link]

  • Wikipedia. Ester hydrolysis. Available from: [Link]

  • Martin, R. B. Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. Journal of the American Chemical Society. Available from: [Link]

  • BIOSYNCE. What is the stability of piperidine? (2025-08-25). Available from: [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. (2022-10-27). Available from: [Link]

  • BTC. What are the storage stability of Piperidine Series compounds over time? (2025-06-17). Available from: [Link]

  • Organic Chemistry Portal. Benzylamines. Available from: [Link]

  • Wikipedia. Benzylamine. Available from: [Link]

  • Nairoukh, Z., et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. (2020-05-15). Available from: [Link]

  • University of Münster. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available from: [Link]

  • Vorberg, R., et al. Aqueous Instability of δ-Fluorobutylpiperidines. ChemMedChem. (2017-03-17). Available from: [Link]

  • ResearchGate. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2025-10-17). Available from: [Link]

  • Eurofins Scientific. Chemical and stability studies. (2024-05-11). Available from: [Link]

  • Aobchem. 1-benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate. Available from: [Link]

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Technical Support Center: Troubleshooting NMR Peak Assignment for Difluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Nuclear Magnetic Resonance (NMR) peak assignment of difluorinated heterocycles. The unique properties of the ¹⁹F nucleus, while powerful, introduce complexities not seen in standard ¹H and ¹³C NMR. This guide is structured in a question-and-answer format to directly address common challenges encountered during spectral analysis.

Introduction: The Challenge of Fluorine in NMR

The ¹⁹F nucleus is a spectroscopist's dream and challenge. It is 100% naturally abundant with a high gyromagnetic ratio, making it highly sensitive—third only to ³H and ¹H.[1] Its large chemical shift dispersion (spanning ~800 ppm) provides exceptional resolution.[1] However, these same properties create challenges. The presence of fluorine introduces complex spin-spin couplings to both protons (¹H) and carbons (¹³C) over multiple bonds, often complicating what would otherwise be simple spectra.[2] Long-range ¹⁹F-¹⁹F couplings are also common.[1] This guide will help you navigate these complexities to achieve unambiguous peak assignments.

FAQs & Troubleshooting Guide

Question 1: Why is my ¹H NMR spectrum so complex? The splitting patterns are much more complicated than I expected for my structure.

Answer:

This is the most common issue when analyzing fluorinated compounds. The complexity arises from heteronuclear scalar (J) coupling between ¹H and ¹⁹F nuclei. Unlike ¹H-¹H couplings that typically diminish significantly after three bonds (³JHH), ¹H-¹⁹F couplings can be substantial over two, three, four, and even five bonds (ⁿJHF).[3]

Causality: The interaction between the magnetic moments of ¹H and ¹⁹F nuclei is transmitted through the bonding electrons. This causes the signals for protons near a fluorine atom to be split not only by other protons but also by the fluorine. Since ¹⁹F is a spin ½ nucleus, it splits each proton signal into a doublet. For a CF₂ group, each proton will be split into a triplet.

Troubleshooting Protocol: ¹H{¹⁹F} Decoupling

The most direct way to solve this problem is to run a proton experiment with fluorine decoupling, denoted as ¹H{¹⁹F}. This experiment effectively removes the coupling interaction between protons and fluorine nuclei, simplifying the spectrum to only show ¹H-¹H couplings.[4]

Experimental Workflow:

  • Acquire a Standard ¹H Spectrum: This is your baseline "coupled" spectrum showing all interactions.

  • Set up the ¹H{¹⁹F} Experiment:

    • This requires an NMR probe capable of irradiating the ¹⁹F frequency range while observing the ¹H frequency.[4]

    • Select a ¹H observe, ¹⁹F decouple pulse program.

    • The spectrometer will apply a broadband radiofrequency field across the entire ¹⁹F chemical shift range during the acquisition of the ¹H signal.

  • Compare the Spectra:

    • In the ¹H{¹⁹F} spectrum, all multiplets that arose from ¹H-¹⁹F coupling will collapse into simpler patterns (e.g., a doublet of doublets might become a simple doublet).

    • By comparing the coupled and decoupled spectra, you can immediately identify which protons are coupled to fluorine and measure the ¹H-¹H coupling constants without interference.[3]

Question 2: My ¹³C NMR spectrum is missing signals, or the signals for carbons attached to fluorine are very weak. What is happening?

Answer:

This issue stems from two primary effects: large one-bond carbon-fluorine coupling (¹JCF) and potential signal-to-noise degradation.

Causality:

  • Large ¹JCF Coupling: The ¹JCF coupling constant is typically very large, ranging from 240 to 320 Hz.[5] This splits the signal of a carbon directly attached to a fluorine atom into a large doublet. For a CF₂ group, the signal becomes a large triplet. This splitting distributes the signal's intensity over a wider frequency range, causing the peak height to decrease significantly, sometimes sinking into the baseline noise.

  • Long-Range ⁿJCF Couplings: Carbons two or three bonds away from a fluorine will also be split (²JCF, ³JCF), though with smaller coupling constants.[6][7] This further complicates the spectrum.

Troubleshooting Protocol: ¹³C{¹H, ¹⁹F} Triple Resonance Experiment

To overcome this, a triple-resonance experiment is the ideal solution. In this experiment, both the ¹H and ¹⁹F channels are decoupled during the ¹³C acquisition.

Experimental Workflow:

  • Acquire a Standard ¹³C{¹H} Spectrum: This is your baseline, showing C-F couplings.

  • Set up the ¹³C{¹H, ¹⁹F} Experiment:

    • This requires a probe capable of simultaneous ¹H and ¹⁹F decoupling (e.g., a JEOL ROYALPROBE™ HFX or similar).[8]

    • The pulse program will irradiate both proton and fluorine frequencies.

  • Analyze the Result:

    • In the triple-resonance spectrum, all C-F and C-H couplings are removed.

    • Each unique carbon will appear as a single, sharp singlet, dramatically increasing the signal-to-noise ratio and simplifying the spectrum for easy identification.[8]

Question 3: I have two possible difluorinated isomers. How can I use NMR to definitively distinguish between them?

Answer:

Distinguishing between constitutional isomers requires establishing specific bond connectivities and spatial relationships. While 1D NMR provides clues, 2D NMR experiments are the definitive tools for this task. The key is to leverage through-bond and through-space correlations involving the fluorine atoms.

Troubleshooting Workflow for Isomer Differentiation:

G cluster_start Initial Data cluster_analysis Problem Analysis cluster_solution 2D NMR Solution Suite cluster_end Conclusion Start Acquire 1D ¹H, ¹³C, & ¹⁹F Spectra Problem Ambiguous Isomer Assignment Start->Problem HMBC Run ¹H-¹³C HMBC (Through-Bond Connectivity C-H) Problem->HMBC  Need C-H long-range info? HF_HETCOR Run ¹H-¹⁹F HETCOR (Through-Bond Connectivity H-F) Problem->HF_HETCOR  Need H-F coupling info? HOESY Run ¹H-¹⁹F HOESY (Through-Space Proximity H-F) HMBC->HOESY  Connectivity known, need spatial info? Result Unambiguous Structure Confirmed HMBC->Result HOESY->Result HF_HETCOR->HOESY  Connectivity known, need spatial info? HF_HETCOR->Result

Key Experiments:

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • What it does: Correlates protons and carbons over two to three bonds (²JCH, ³JCH).

    • Why it helps: By observing a correlation between a specific proton and a carbon, you can piece together the carbon skeleton. For example, if a proton on your heterocycle shows a correlation to a fluorinated carbon, you establish a direct connectivity path that can differentiate isomers.

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy):

    • What it does: This is the most powerful tool for this problem. HOESY detects correlations between nuclei that are close in space (< 5 Å), regardless of whether they are bonded.[9][10] It relies on the Nuclear Overhauser Effect (NOE), a through-space dipolar interaction.[9]

    • Why it helps: An ¹H-¹⁹F HOESY experiment will show a cross-peak between a proton and a fluorine if they are spatially proximate.[11] This is invaluable for distinguishing isomers where the key difference is the spatial arrangement of substituents. For example, a proton on a substituent might be close to a fluorine on the ring in one isomer but far away in another. The presence or absence of this HOESY correlation is definitive proof. 1D selective HOESY experiments can also be run for faster acquisition if you have a specific H-F interaction in mind.[8][11]

Step-by-Step Protocol for ¹H-¹⁹F HOESY:

  • Acquire Standard 1D ¹H and ¹⁹F Spectra: Identify the chemical shifts of the protons and fluorine nuclei you want to probe.

  • Select a 2D HOESY Pulse Program: Standard pulse programs (e.g., hoesyph) are available on most modern spectrometers.[12]

  • Set Spectral Widths: Set the F2 dimension for the ¹H chemical shift range and the F1 dimension for the ¹⁹F chemical shift range.

  • Optimize the Mixing Time (d8): The mixing time is crucial for NOE buildup. Typical values range from 300 ms to 1.5 s. Start with a value around 800 ms and optimize if necessary.

  • Acquire and Process Data: Acquire the 2D data. After Fourier transformation, the resulting spectrum will show ¹H shifts on one axis and ¹⁹F shifts on the other. A cross-peak at (δH, δF) indicates that the proton at δH is spatially close to the fluorine at δF.

Question 4: How can I accurately measure the ¹H-¹⁹F coupling constants from my complex, overlapping ¹H spectrum?

Answer:

Extracting coupling constants from second-order or heavily overlapped spectra can be nearly impossible by simple inspection. Advanced 1D techniques are designed to simplify these spectra and reveal the underlying coupling information.

Causality: When the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J), second-order effects distort the multiplets. The presence of additional large couplings to fluorine exacerbates this, making manual analysis unreliable.

Troubleshooting Protocol: Pure Shift NMR (PSYCHE)

A powerful method to address this is PSYCHE (Pure Shift Yielded by Chirp Excitation) . This experiment suppresses homonuclear (¹H-¹H) couplings, leaving only heteronuclear couplings.[3]

Experimental Workflow:

  • Acquire Standard ¹H and ¹H{¹⁹F} Spectra: As before, these are crucial for comparison. The ¹H{¹⁹F} spectrum reveals the pure ¹H-¹H couplings.[3]

  • Set up the ¹H PSYCHE Experiment:

    • This is a specialized 1D pulse sequence.

    • The experiment effectively "decouples" protons from each other while preserving their coupling to heteronuclei like ¹⁹F.

  • Analyze the PSYCHE Spectrum:

    • The resulting spectrum will show simplified multiplets where the splitting is due only to ¹H-¹⁹F coupling.[3]

    • You can now directly and accurately measure the ⁿJHF values from these simplified patterns.

Data Comparison Table:

ExperimentCouplings ObservedPrimary Use Case
Standard ¹H ¹H-¹H and ¹H-¹⁹FInitial overview, can be complex.[3]
¹H{¹⁹F} ¹H-¹H onlySimplifies spectrum to reveal proton connectivity.[4][13]
¹H PSYCHE ¹H-¹⁹F onlySimplifies spectrum to measure H-F couplings accurately.[3]
¹H{¹⁹F} Pure Shift None (Singlets)Provides the highest resolution for chemical shifts.[14]

Summary of Key Coupling Constants

Understanding typical J-coupling values is critical for making educated assignments.

Coupling TypeNumber of BondsTypical Range (Hz)Notes
¹JCF1(-) 240 – 320Very large, causes significant splitting in ¹³C spectra.[5]
²JCF2(+) 15 – 35Useful for identifying carbons adjacent to C-F bonds.
³JCF3(+) 5 – 10Follows a Karplus-type relationship with dihedral angle.
²JHF2 (geminal)(+) 45 – 55Large and positive, a key indicator of a CH-F group.[5][15]
³JHF3 (vicinal)0 – 30Highly dependent on dihedral angle. Can be positive or negative.[15]
⁴JHF40 – 5Long-range coupling, often seen in aromatic/heterocyclic systems.[16]
²JFF2 (geminal)250 - 300Very large coupling between fluorines on the same carbon.[1]

Note: Signs of coupling constants are often not determined in routine experiments but can be crucial for detailed conformational analysis.[15][17]

References

  • Simultaneous Broadband Suppression of Homonuclear and Heteronuclear Couplings in 1H NMR Spectroscopy. (n.d.). Angewandte Chemie International Edition. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (2024). In Wikipedia. [Link]

  • Dalvit, C., & Vulpetti, A. (2021). 19F NMR as a tool in chemical biology. RSC Chemical Biology, 2(2), 532-549. [Link]

  • Gee, C. T. (2023). A beginner's guide to 19F NMR and its role in drug screening. Frontiers in Molecular Biosciences, 10, 1188373. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]

  • 1D heteronuclear decoupled pure shift 1H NMR. (n.d.). Manchester NMR Methodology Group. [Link]

  • Wilińska, M., et al. (2018). Highly efficient 19F heteronuclear decoupling in solid-state NMR spectroscopy using supercycled refocused-CW irradiation. Physical Chemistry Chemical Physics, 20(1), 231-242. [Link]

  • Battiste, J., & Newmark, R. (2006). Applications of 19F multidimensional NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 48(1), 1-23. [Link]

  • Sridevi, K., et al. (2005). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 176(1), 81-88. [Link]

  • 19Flourine NMR. (n.d.). Process NMR Associates. [Link]

  • Facey, G. (2014, December 5). 1D Selective 1H - 19F HOESY. University of Ottawa NMR Facility Blog. [Link]

  • Schaefer, T., et al. (1983). Signs and mechanisms of 13C, 19F spin-spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry, 61(12), 2779-2785. [Link]

  • Castañar, L., et al. (2014). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 79(10), 4704-4709. [Link]

  • Facey, G. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. [Link]

  • Application for fluorine compounds. (n.d.). JEOL Ltd. [Link]

  • Berg, A., et al. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2161-2162. [Link]

  • Hansen, P. E., & Berg, A. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2161-2162. [Link]

  • P. M. D. N. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(10), 2897-2905. [Link]

  • Jervis, P. J., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(30), 10261-10269. [Link]

  • 19F with 1H Decoupling. (2015, November 4). UMass Nuclear Magnetic Resonance (NMR) Labs. [Link]

  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808-1812. [Link]

  • Pecul, M., & Sadlej, J. (2001). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. The Journal of Chemical Physics, 115(24), 11024-11032. [Link]

  • Facey, G. (2008, May 30). 1H with 19F Decoupling. University of Ottawa NMR Facility Blog. [Link]

  • Jervis, P. J., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(30), 10261-10269. [Link]

  • Facey, G. (2007, November 6). 19F - 1H HOESY Experiment. University of Ottawa NMR Facility Blog. [Link]

  • Nuclear Overhauser Effect (NOE). (2024, November 12). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzyl Group Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzyl group deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the removal of benzyl (Bn) protecting groups. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the complexities of this common synthetic transformation.

Introduction to Benzyl Group Deprotection

The benzyl group is a widely used protecting group for alcohols, amines, and carboxylic acids due to its general stability across a range of reaction conditions.[1][2] Its removal, however, can present challenges depending on the substrate's complexity and the presence of other functional groups. The choice of deprotection strategy is critical for the success of a synthetic route.[1] This guide will explore the most common methods for benzyl group removal, providing insights into their mechanisms, applications, and potential pitfalls.

The primary methods for benzyl group cleavage include:

  • Catalytic Hydrogenolysis: The most common method, typically employing a palladium catalyst with a hydrogen source.[3][4]

  • Catalytic Transfer Hydrogenation: A milder alternative to traditional hydrogenolysis that uses a hydrogen donor in place of hydrogen gas.[5][6]

  • Acidic Cleavage: Effective for certain substrates, particularly those with benzylic or tertiary ether linkages, but limited by the acid sensitivity of the substrate.[7][8]

  • Oxidative Cleavage: Utilizes oxidizing agents and is useful when reductive or acidic conditions are not suitable.[7][9]

  • Reductive Cleavage with Dissolving Metals: A powerful method, such as the Birch reduction, for cleaving benzyl ethers.[10][11]

This guide will focus on providing practical solutions to common problems encountered during these procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing a benzyl protecting group?

The most prevalent method is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) with hydrogen gas (H₂).[3] Catalytic transfer hydrogenation, which uses a hydrogen donor like formic acid or 1,4-cyclohexadiene, is another popular and often milder alternative.[5][7] For substrates sensitive to reductive conditions, oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or cleavage under acidic conditions with Lewis acids such as boron tribromide (BBr₃) are also employed.[7][12]

Q2: My catalytic hydrogenolysis reaction is slow or has stalled. What are the likely causes?

Several factors can impede a hydrogenolysis reaction. Common culprits include:

  • Catalyst Poisoning: Sulfur-containing functional groups, and to a lesser extent, amines and phosphines, can deactivate the palladium catalyst.

  • Poor Catalyst Quality: The activity of Pd/C can vary between batches and suppliers. Using an old or low-quality catalyst can lead to poor results.[13]

  • Insufficient Hydrogen Pressure: While many reactions proceed at atmospheric pressure, some substrates may require higher pressures for complete conversion.[2]

  • Improper Solvent Choice: The solvent can significantly impact the reaction rate. Protic solvents like ethanol and methanol are generally good choices.[3]

  • Steric Hindrance: A sterically congested benzyl ether may be slow to react.

Q3: How can I selectively deprotect a benzyl group in the presence of other reducible functional groups?

Achieving selectivity is a common challenge. Here are some strategies:

  • Catalytic Transfer Hydrogenation: This method can sometimes offer better selectivity compared to using H₂ gas, as the reactivity can be modulated by the choice of hydrogen donor.[6][7]

  • Careful Catalyst Selection: Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective and selective than Pd/C, especially for N-benzyl groups.[2]

  • Oxidative or Acidic Methods: If your molecule contains functional groups sensitive to reduction (e.g., alkenes, alkynes, nitro groups), consider oxidative or acidic deprotection methods, which will not affect these groups.[7][14] For instance, DDQ is known to selectively cleave p-methoxybenzyl (PMB) ethers in the presence of benzyl ethers.[7]

Q4: What are common side reactions during benzyl group removal, and how can they be minimized?

Undesired side reactions can compromise yield and purity. Common issues include:

  • Over-reduction: In molecules with multiple reducible groups, such as alkenes or alkynes, catalytic hydrogenolysis can lead to their saturation.[6] Choosing a milder method or a more selective catalyst can mitigate this.

  • Ring Hydrogenation: With some catalysts like platinum or rhodium, the aromatic ring of the benzyl group can be reduced. Palladium is generally preferred as it is less prone to this side reaction.[12]

  • Alkylation: During acid-catalyzed cleavage, the formation of a benzyl cation can lead to alkylation of other nucleophilic sites in the molecule.[15] The addition of a cation scavenger, such as pentamethylbenzene, can help to prevent this.[16]

Troubleshooting Guides

Issue 1: Incomplete or Stalled Catalytic Hydrogenolysis

If your hydrogenolysis reaction is not proceeding to completion, a systematic approach to troubleshooting is necessary.

Troubleshooting Workflow for Incomplete Catalytic Hydrogenolysis

start Incomplete Deprotection catalyst Catalyst Issues start->catalyst conditions Reaction Conditions start->conditions substrate Substrate Issues start->substrate poison poison catalyst->poison Poisoning? quality quality catalyst->quality Old/Inactive? loading loading catalyst->loading Insufficient Loading? h2 h2 conditions->h2 H₂ Pressure Too Low? solvent solvent conditions->solvent Solvent Choice? temp temp conditions->temp Temperature Too Low? steric steric substrate->steric Steric Hindrance? functionality functionality substrate->functionality Incompatible Functional Group? sol_poison sol_poison poison->sol_poison Increase catalyst loading or use scavenger sol_quality sol_quality quality->sol_quality Use fresh catalyst or Pearlman's catalyst sol_loading sol_loading loading->sol_loading Increase mol % sol_h2 sol_h2 h2->sol_h2 Increase H₂ pressure sol_solvent sol_solvent solvent->sol_solvent Switch to EtOH, MeOH, or THF sol_temp sol_temp temp->sol_temp Gently warm the reaction sol_steric sol_steric steric->sol_steric Switch to stronger reductive method (e.g., Birch reduction) sol_functionality sol_functionality functionality->sol_functionality Consider oxidative or acidic deprotection

Caption: Troubleshooting flowchart for incomplete benzyl group removal by catalytic hydrogenolysis.

Detailed Troubleshooting Steps:

Potential CauseTroubleshooting StepRationale
Catalyst Poisoning - Increase catalyst loading (e.g., from 10 mol% to 50 mol%).- If sulfur is present, consider pre-treating the substrate to protect the sulfur moiety.- Use Pearlman's catalyst (Pd(OH)₂/C), which can be more resistant to poisoning by amines.[2]Catalyst poisons bind to the active sites of the palladium, rendering it inactive. Increasing the amount of catalyst can overcome minor poisoning. Pearlman's catalyst is often more effective for deprotecting N-benzyl groups due to reduced catalyst poisoning by the amine functionality.[2]
Poor Catalyst Activity - Use a fresh batch of catalyst.- Consider using a different supplier.- A combination of Pd/C and Pd(OH)₂/C has been shown to be more effective in some cases.[17][18]The activity of palladium catalysts can degrade over time or vary between manufacturers. A combination of catalysts can sometimes provide a synergistic effect.[17]
Sub-optimal Reaction Conditions - Increase hydrogen pressure (e.g., use a Parr hydrogenator).- Change the solvent. A common solvent efficiency order is THF > AcOH >> EtOH > MeOH > Toluene.[12]- Gently warm the reaction (e.g., to 40-50 °C), but be cautious of potential side reactions.Mass transfer of hydrogen to the catalyst surface is crucial. Higher pressure increases hydrogen concentration in the solution. The solvent affects the solubility of the substrate and hydrogen, and its interaction with the catalyst surface.
Issue 2: Unwanted Side Reactions

The presence of other functional groups can lead to undesired transformations.

Troubleshooting Workflow for Side Reactions

start Side Reactions Observed over_reduction Over-reduction of other functional groups start->over_reduction alkylation Alkylation from benzyl cation start->alkylation ring_saturation Aromatic Ring Saturation start->ring_saturation sol_over_reduction sol_over_reduction over_reduction->sol_over_reduction Switch to a non-reductive method (oxidative or acidic) or use catalytic transfer hydrogenation for better selectivity. sol_alkylation sol_alkylation alkylation->sol_alkylation If using acidic conditions, add a cation scavenger (e.g., anisole, pentamethylbenzene). sol_ring_saturation sol_ring_saturation ring_saturation->sol_ring_saturation Ensure a high-quality palladium catalyst is used. Avoid Pt or Rh catalysts. Pre-treating the catalyst can sometimes help.

Caption: Decision-making flowchart for addressing common side reactions during benzyl deprotection.

Strategies to Mitigate Side Reactions:

Side ReactionRecommended ActionUnderlying Principle
Reduction of Alkenes/Alkynes - Switch to an oxidative deprotection method (e.g., DDQ).[7]- Use catalytic transfer hydrogenation with a carefully selected hydrogen donor.[6]Oxidative methods do not involve hydrogenation and will leave reducible groups intact. The reactivity of transfer hydrogenation can be tuned to favor benzyl ether cleavage over other reductions.
Premature Deprotection of Other Protecting Groups - Choose an orthogonal protecting group strategy from the outset.- For example, if a molecule contains both a benzyl and a tert-butyldimethylsilyl (TBS) group, hydrogenolysis will remove the benzyl group while leaving the TBS group intact.[19]Orthogonal protecting groups are removed under different, non-interfering conditions. Careful planning of the synthetic route is key.
Alkylation (with Acidic Cleavage) - Add a cation scavenger like anisole or pentamethylbenzene to the reaction mixture.[16]The benzyl cation formed during acidic cleavage is electrophilic and can be trapped by an electron-rich aromatic scavenger, preventing it from reacting with other parts of your molecule.

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis of a Benzyl Ether

This protocol describes a general procedure for the deprotection of a benzyl ether using palladium on carbon and hydrogen gas.

Reaction Scheme: R-OBn + H₂ (gas) --(Pd/C)--> R-OH + Toluene

Step-by-Step Methodology:

  • Dissolve the Substrate: In a round-bottom flask, dissolve the benzyl-protected compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to a concentration of approximately 0.1 M.

  • Add Catalyst: Carefully add 10% palladium on carbon (10 mol% Pd) to the solution.

  • Inert Atmosphere: Seal the flask with a septum and purge the flask with nitrogen or argon.

  • Introduce Hydrogen: Connect the flask to a hydrogen source (e.g., a balloon or a hydrogenator). Evacuate the flask and backfill with hydrogen. Repeat this cycle three times.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor Progress: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification by chromatography may be necessary.[15]

Protocol 2: Catalytic Transfer Hydrogenation

This protocol is a milder alternative that avoids the use of hydrogen gas.

Reaction Scheme: R-OBn + Hydrogen Donor --(Pd/C)--> R-OH + Toluene + Byproducts

Step-by-Step Methodology:

  • Dissolve the Substrate: Dissolve the benzyl-protected compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Add Catalyst: Add 10% palladium on carbon (10-20 mol% Pd).

  • Add Hydrogen Donor: Add the hydrogen donor, such as ammonium formate (5-10 eq) or 1,4-cyclohexadiene (5-10 eq).[6][7]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor Progress: Follow the reaction's progress by TLC or LC-MS.

  • Work-up and Isolation: Filter the reaction mixture through Celite® to remove the catalyst, and then concentrate the filtrate. An aqueous work-up may be necessary to remove the spent hydrogen donor.[15]

Protocol 3: Oxidative Deprotection with DDQ

This method is useful for substrates that are sensitive to reductive conditions.

Reaction Scheme: R-OBn + DDQ --> R-OH + other products

Step-by-Step Methodology:

  • Dissolve the Substrate: Dissolve the benzyl-protected compound (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).

  • Add DDQ: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5-3.0 eq) to the solution.

  • Reaction: Stir the reaction at room temperature. The reaction mixture will typically change color as the reaction progresses.

  • Monitor Progress: Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Wash the combined organic layers, dry over sodium sulfate, and concentrate.

  • Purification: The crude product usually requires purification by column chromatography to remove the DDQ byproducts.[10]

References

  • Bajwa, J. S. (2006). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Organic Letters, 8(1), 127-129.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Hamada, S., Sumida, M., Yamazaki, R., Kobayashi, Y., & Furuta, T. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(19), 12464–12473.
  • Bieg, T., & Szeja, W. (1985).
  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. Retrieved from [Link]

  • American Chemical Society. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PubMed Central.
  • Taylor & Francis Online. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
  • PubMed Central. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
  • Burrill, D. J. (1964). THE CLEAVAGE OF ETHERS. Chemical Reviews, 64(6), 573-605.
  • ResearchGate. (2015). Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Hydrogenolysis. Retrieved from [Link]

  • ResearchGate. (2020). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids.
  • ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar? Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Royal Society of Chemistry. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • Semantic Scholar. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Retrieved from [Link]

  • American Chemical Society. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.
  • American Chemical Society. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
  • ChemRxiv. (n.d.).
  • Chemistry LibreTexts. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • Sciencemadness.org. (2019). De-protection of N-Benzyl groups. Retrieved from [Link]

  • ScienceDirect. (2025). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases.
  • ResearchGate. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol.
  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • YouTube. (2018). Other Ether Cleavage Reactions. Retrieved from [Link]

  • American Chemical Society. (2017). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N.
  • American Chemical Society. (1981). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols.
  • ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman? Retrieved from [Link]

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Technical Support Center: Synthesis of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable fluorinated building block. The introduction of a difluoro-geminal group into the piperidine scaffold significantly modulates properties like basicity (pKa) and metabolic stability, making these motifs highly sought after in modern drug discovery.[1][2]

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during synthesis. Our goal is to explain the causality behind experimental outcomes and provide robust, actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate?

Answer: While several routes are conceivable, a common and logical approach involves a multi-step synthesis culminating in the construction or modification of the piperidine ring. A frequently employed strategy is the hydrogenation of a substituted pyridine precursor, which is often readily available.

Application Scientist's Insight: The catalytic hydrogenation of fluorinated pyridines is a powerful method for accessing the corresponding piperidines.[3][4] This strategy allows for the late-stage introduction of the saturated heterocyclic core. The benzyl group can be installed prior to reduction. The key challenge in this approach is achieving selective reduction of the pyridine ring without cleaving the N-benzyl group (hydrogenolysis).

Below is a diagram illustrating a plausible synthetic pathway.

G cluster_synthesis Synthetic Sequence SM1 Difluoropyridine Precursor Step1 Step 1: N-Benzylation SM1->Step1 Base, Solvent SM2 Benzyl Bromide SM2->Step1 Base, Solvent Intermediate1 N-Benzyl-difluoropyridinium salt Step1->Intermediate1 Step2 Step 2: Catalytic Hydrogenation (e.g., PtO₂, H₂, acidic medium) Intermediate1->Step2 Product Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate Step2->Product

Caption: Plausible synthetic route via pyridine hydrogenation.

Q2: What are the most common impurities I should expect, and where do they come from?

Answer: Impurities can arise from starting materials, side reactions, or degradation. Based on the synthetic route described above, the most common impurities are summarized in the table below.

Application Scientist's Insight: Each step in a synthesis is a potential source of impurities. Incomplete reactions are the most straightforward source, leaving starting materials behind. Side reactions, such as the hydrogenolysis of the benzyl group, are more challenging as they produce novel structures that may have similar properties to the desired product, complicating purification.[5]

Impurity NamePotential SourceRecommended Analytical Method
Starting Pyridine Incomplete hydrogenation (Step 2).LC-MS, GC-MS, ¹H NMR
Methyl 5,5-difluoropiperidine-3-carboxylate Hydrogenolysis (de-benzylation) during hydrogenation (Step 2).LC-MS, GC-MS
Tetrahydropyridine Intermediate Incomplete or partial hydrogenation (Step 2).LC-MS, ¹H NMR
Toluene Byproduct of hydrogenolysis (benzyl group becomes toluene).GC-MS, ¹H NMR
Benzyl Alcohol / Dibenzyl Ether Impurities in the benzyl bromide starting material or hydrolysis/side reactions during N-benzylation (Step 1).GC-MS
Over-alkylated Quaternary Salt Excess benzylating agent or harsh conditions during N-benzylation (Step 1).LC-MS, ESI-MS
Q3: How can I best monitor the reaction progress to minimize impurities?

Answer: Effective reaction monitoring is crucial. For the key hydrogenation step, we recommend using a combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Application Scientist's Insight: TLC is excellent for a quick qualitative assessment. The disappearance of the UV-active pyridine starting material is a clear indicator of progress. However, TLC may not effectively separate the desired piperidine product from the de-benzylated impurity or partially hydrogenated intermediates. LC-MS is superior as it provides both retention time and mass information, allowing you to track the consumption of starting material and the appearance of both the product and key byproducts like the de-benzylated species in near real-time. This allows you to stop the reaction at the optimal point before significant byproduct formation occurs.

Part 2: Troubleshooting Guides

Problem 1: During the hydrogenation of my N-benzyl pyridine precursor, I am getting a significant amount of the de-benzylated product, Methyl 5,5-difluoropiperidine-3-carboxylate.

Answer: This is a classic case of hydrogenolysis, where the N-benzyl C-N bond is cleaved by hydrogen in the presence of a catalyst. This side reaction is competitive with pyridine ring reduction.

Application Scientist's Insight: The choice of catalyst and reaction conditions is critical to prevent hydrogenolysis. Palladium-based catalysts (e.g., Pd/C) are particularly aggressive and notorious for cleaving benzyl groups.[5] Platinum-based catalysts like Platinum Oxide (PtO₂, Adam's catalyst) or Rhodium-on-carbon (Rh/C) are often more selective for pyridine ring reduction under the right conditions.[4]

Troubleshooting Steps:

  • Change the Catalyst: Switch from Pd/C to PtO₂ or Rh/C. PtO₂ often requires acidic conditions (e.g., acetic acid or a small amount of HCl in ethanol), which protonates the piperidine nitrogen as it forms, protecting it from the catalyst surface and disfavoring hydrogenolysis.

  • Lower the Temperature and Pressure: Harsher conditions (high H₂ pressure and temperature) accelerate hydrogenolysis. Attempt the reaction at a lower pressure (e.g., 50 psi) and room temperature first, only increasing if the reaction is too slow.

  • Use an Acidic Additive: Performing the hydrogenation in an acidic solvent like acetic acid or adding an acid like HCl to an alcohol solvent can significantly suppress de-benzylation.[5]

Problem 2: My N-benzylation reaction is incomplete, leaving a lot of the starting piperidine. How can I drive it to completion?

Answer: Incomplete N-benzylation is typically due to insufficient reactivity of the electrophile, a base that is too weak, or steric hindrance.

Application Scientist's Insight: N-benzylation is an SN2 reaction. The piperidine nitrogen acts as the nucleophile, and the benzyl halide is the electrophile. A non-nucleophilic base is required to scavenge the H-X acid formed. If the base is too weak (e.g., sodium bicarbonate), the resulting acid can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.

Troubleshooting Steps:

  • Use a Stronger Base: Switch from a weak base like NaHCO₃ or K₂CO₃ to a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Use a More Reactive Benzylating Agent: If using benzyl chloride, consider switching to benzyl bromide, which is a better leaving group and therefore more reactive.

  • Add a Catalyst: The addition of a catalytic amount of sodium iodide or tetrabutylammonium iodide (TBAI) can accelerate the reaction through the in-situ formation of benzyl iodide, which is highly reactive (Finkelstein reaction).

  • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate, but monitor for the formation of quaternary salt byproducts.

Problem 3: An alternative synthesis using a Dieckmann condensation is giving a low yield and a complex, oily mixture.

Answer: The Dieckmann condensation is an intramolecular reaction to form a cyclic β-keto ester.[6][7] Low yields and complex mixtures often arise when the competing intermolecular Claisen condensation occurs, leading to dimers and oligomers.[8][9]

Application Scientist's Insight: To favor the desired intramolecular cyclization, the reaction must be run under high dilution conditions. This reduces the probability of two different molecules reacting with each other. The choice of a strong, sterically hindered base is also critical to promote the formation of the kinetic enolate and minimize side reactions.[8]

G cluster_pathways Competing Condensation Pathways Start Acyclic Amino-Diester Precursor Intra Intramolecular Dieckmann Condensation Start->Intra High Dilution Favors This Path Inter Intermolecular Claisen Condensation Start->Inter High Concentration Favors This Path Product Desired Cyclic β-Keto Ester Intra->Product Byproduct Dimer / Oligomer Byproducts Inter->Byproduct

Caption: Competing pathways in the Dieckmann condensation.

Troubleshooting Steps:

  • Ensure High Dilution: Use a large volume of solvent. A common technique is to use a syringe pump to slowly add the diester starting material to a solution of the base over several hours. This keeps the instantaneous concentration of the starting material very low.

  • Use an Appropriate Base: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or toluene are standard choices.[8] Ensure the base is fresh and active.

  • Control Temperature: These reactions are often run at elevated temperatures (reflux) to ensure the reaction goes to completion, but initial enolate formation may benefit from lower temperatures.

Part 3: Protocols & Workflows

Protocol: General Purification by Flash Column Chromatography

This protocol is designed to separate the target product from less polar impurities (e.g., toluene, dibenzyl ether) and more polar impurities (e.g., de-benzylated starting material).

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution to create a slurry.

  • Solvent Removal: Gently remove the solvent from the slurry under reduced pressure until a dry, free-flowing powder is obtained. This is the "dry load."

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexanes or petroleum ether.

  • Loading: Carefully add the dry load to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Insight: Less polar impurities like toluene will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 90:10, then 80:20).

    • Insight: The target product, Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate, should elute as the polarity increases. The exact gradient will need to be determined by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the pure fractions containing the desired product.

  • Solvent Evaporation: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Workflow: Identifying an Unknown Impurity

G Start Unknown Peak Detected (LC-MS / GC-MS) CheckMass Analyze Mass (MS) Start->CheckMass MassIsSM Mass = Starting Material? CheckMass->MassIsSM Yes MassIsDebenzyl Mass = Product - 90 amu (loss of benzyl)? CheckMass->MassIsDebenzyl Yes MassIsDimer Mass = (2 x Precursor) - EtOH? CheckMass->MassIsDimer Yes MassIsSolvent No Mass / Known Solvent Mass? CheckMass->MassIsSolvent Yes NoMatch No Obvious Mass Match CheckMass->NoMatch No Sol_Incomplete Diagnosis: Incomplete Reaction Action: Optimize reaction time, temp, reagents. MassIsSM->Sol_Incomplete Sol_Debenzyl Diagnosis: Hydrogenolysis Action: Change catalyst (e.g., to PtO₂), lower pressure/temp. MassIsDebenzyl->Sol_Debenzyl Sol_Dimer Diagnosis: Intermolecular Side Reaction Action: Use high dilution conditions. MassIsDimer->Sol_Dimer Sol_Solvent Diagnosis: Residual Solvent Action: Dry under high vacuum. MassIsSolvent->Sol_Solvent Isolate Isolate Impurity (Prep-HPLC / Column) NoMatch->Isolate AnalyzeNMR Characterize by NMR (¹H, ¹³C, ¹⁹F, COSY) Isolate->AnalyzeNMR Identify Identify Structure & Postulate Formation Mechanism AnalyzeNMR->Identify

Caption: Troubleshooting workflow for impurity identification.

References

  • Le Roch, M., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]

  • ResearchGate. Synthesis of free fluorinated piperidines. [Link]

  • Hunter, L., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Omega. [Link]

  • Donohoe, T. J., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • Shono, T., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. [Link]

  • Reddit. Does piperidine work in reductive amination like this?. [Link]

  • Organic Reactions. The Dieckmann Condensation. [Link]

  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines. [Link]

  • Wordpress. Reductive Amination. [Link]

  • Coldham, I., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of methyl N-benzyl pipecolinates. Organic & Biomolecular Chemistry. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Reddit. Experimental Help for Dieckmann Condensation. [Link]

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method refinement for analyzing Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

Welcome to the technical support guide for Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate (CAS No. 1356338-67-4). This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the synthesis, purification, and analytical characterization of this valuable fluorinated building block. The incorporation of fluorine into heterocyclic scaffolds like piperidine can significantly enhance metabolic stability, modulate basicity (pKa), and improve binding affinity, making these motifs highly sought after in modern drug discovery.[1][2] This guide moves beyond standard protocols to address the specific challenges and nuances you may encounter in the lab.

Part 1: Synthesis and Purification - Troubleshooting Guide

The synthesis of gem-difluorinated piperidines often involves multi-step sequences, with the hydrogenation of a corresponding difluoropyridine precursor being a common strategy.[3][4] This transformation, while powerful, is fraught with potential complications that can impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation reaction to form the piperidine ring is suffering from low yields and significant hydrodefluorination byproducts. How can I optimize this critical step?

A1: This is a classic challenge in the synthesis of fluorinated piperidines. The C-F bond can be susceptible to cleavage under certain catalytic hydrogenation conditions, leading to undesired defluorinated or partially fluorinated side products.[4]

  • Causality: The choice of catalyst, solvent, and reaction conditions creates a delicate balance between reducing the pyridine ring and preserving the C-F bonds. Aggressive conditions that favor rapid hydrogenation can also promote hydrogenolysis of the C-F bonds.

  • Troubleshooting Steps:

    • Catalyst Selection: While Palladium on Carbon (Pd/C) is a common choice, its activity can sometimes be too high. Consider screening alternative catalysts. Platinum-based catalysts (e.g., PtO₂) or Rhodium on alumina (Rh/Al₂O₃) can sometimes offer superior chemoselectivity, favoring ring saturation without C-F bond cleavage.

    • Solvent and Additives: The reaction solvent can influence catalyst activity and substrate presentation. Protic solvents like methanol or ethanol are common. The addition of a mild acid (e.g., acetic acid) can facilitate the reduction of the electron-deficient fluoropyridine ring, but excessive acidity may promote side reactions. Some robust methods have demonstrated high tolerance for air and moisture.[3][4]

    • Control of Reaction Parameters:

      • Hydrogen Pressure: Avoid excessively high H₂ pressures. Start with a moderate pressure (e.g., 50-100 psi) and monitor the reaction progress.

      • Temperature: Perform the reaction at room temperature initially. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be required, but this can also increase the risk of hydrodefluorination.

    • Reaction Monitoring: Use LC-MS or GC-MS to closely monitor the reaction. Track the disappearance of starting material and the appearance of both the desired product and any defluorinated byproducts. Stop the reaction as soon as the starting material is consumed to prevent over-reduction.

Q2: I'm struggling with the final purification of the target compound. It seems to co-elute with impurities during column chromatography. What are the best practices?

A2: Purification of fluorinated compounds can be non-intuitive due to their unique polarity and solubility profiles. The presence of the polar ester and tertiary amine, combined with the lipophilic benzyl group and the fluorinated scaffold, creates a molecule with complex chromatographic behavior.

  • Best Practices for Purification:

    • Column Chromatography: This is the most common method.

      • Stationary Phase: Use high-quality silica gel (230-400 mesh).

      • Mobile Phase Optimization: A systematic approach is crucial. Start with a low-polarity eluent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. A shallow gradient is often more effective than an isocratic elution for separating closely-related impurities. The addition of a small amount of a tertiary amine like triethylamine (~0.1-1%) to the mobile phase can mitigate tailing on silica gel by deactivating acidic sites.

    • Alternative Techniques: If silica gel chromatography fails, consider reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase, often with a formic acid or TFA modifier.

    • In-situ Protection/Deprotection: While your target compound is already N-benzylated, it's worth noting that for other syntheses, the purification of unprotected fluorinated piperidines can be challenging due to their volatility.[3][4] In such cases, an in-situ protection step (e.g., with a Cbz group) post-hydrogenation can greatly simplify handling and purification.[3][4]

Typical Synthesis & Purification Workflow

cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Fluoropyridine Precursor reaction Catalytic Hydrogenation (e.g., Pd/C, H₂, MeOH) start->reaction filter Filter Catalyst reaction->filter concentrate Concentrate in vacuo filter->concentrate extract Aqueous Work-up (e.g., EtOAc/Water) concentrate->extract column Silica Gel Chromatography extract->column analysis Characterization (NMR, MS, HRMS) column->analysis

Caption: High-level workflow for synthesis and purification.

Part 2: Analytical Method Refinement & Troubleshooting

Accurate and unambiguous characterization is paramount. The presence of the gem-difluoro motif introduces complexities in spectroscopic analysis, particularly in NMR, that require careful consideration.

Frequently Asked Questions (FAQs)

Q3: My ¹H and ¹³C NMR spectra are very complex and difficult to interpret due to fluorine coupling. How can I confidently assign the structure?

A3: The complexity arises from heteronuclear coupling between ¹⁹F and both ¹H and ¹³C nuclei (J-coupling). This is not a problem but rather a powerful tool for structural confirmation if interpreted correctly.

  • Key Strategies for Interpretation:

    • Acquire a ¹⁹F NMR Spectrum: This is non-negotiable. For a 5,5-difluoro system, you should observe a single signal (or a complex multiplet if there's restricted rotation) in the ¹⁹F spectrum. This confirms the presence of the fluorine atoms.

    • Leverage 2D NMR:

      • ¹H-¹³C HSQC: Correlates each proton to its directly attached carbon. This is essential for assigning the carbon backbone.

      • ¹H-¹H COSY: Identifies proton-proton coupling networks, allowing you to "walk" around the piperidine ring from one proton to its neighbors.

      • ¹H-¹³C HMBC: Shows longer-range (2-3 bond) correlations between protons and carbons. This is useful for assigning quaternary carbons and linking different fragments of the molecule.

    • Understand C-F Coupling: In the ¹³C NMR, the carbon directly attached to the fluorines (C5) will appear as a triplet due to coupling to two fluorine atoms (¹J_CF). Adjacent carbons (C4 and C6) will appear as triplets (²J_CF), and carbons further away may also show smaller triplet or multiplet patterns (³J_CF, ⁴J_CF). Recognizing these patterns is a key confirmatory tool.

Q4: How can I determine the conformational preference of the piperidine ring? Are the fluorines axial or equatorial?

A4: The conformational analysis of fluorinated six-membered rings is a well-studied area.[5] Fluorine atoms often have a preference for the axial position, which can seem counterintuitive based on sterics alone. This preference is influenced by a combination of hyperconjugation (σC-H → σ*C-F) and electrostatic interactions.[6][7][8]

  • The Definitive Tool: ³J(F,H) Coupling Constants: The magnitude of the three-bond coupling constant between a fluorine and a proton (³J_FH) is highly dependent on their dihedral angle.

    • A large ³J_FH value (typically > 25 Hz) indicates an anti-periplanar (180°) relationship, which corresponds to one axial fluorine and one axial proton.

    • A small ³J_FH value (typically < 10 Hz) indicates a gauche (~60°) relationship.

  • Experimental Protocol:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Identify the signals for the protons at C4 and C6. These will be complex multiplets due to coupling with each other, other ring protons, and the two fluorine atoms at C5.

    • Carefully measure the F-H coupling constants. This may require spectral simulation for unambiguous assignment.

    • The presence of large coupling constants to the axial protons on C4 and C6 would provide strong evidence for an axial orientation of at least one of the fluorine atoms.

  • Solvent Effects: Be aware that solvent polarity can significantly influence conformational equilibrium.[7][8] More polar solvents can further stabilize the more polar axial-fluorine conformer. It is good practice to record NMR spectra in different solvents (e.g., CDCl₃ and DMSO-d₆) to assess conformational stability.

Q5: What is the expected mass spectrometry fragmentation pattern for this molecule under ESI conditions?

A5: Electrospray Ionization (ESI) is a soft ionization technique, so you should expect to see a strong signal for the protonated molecular ion.

  • Expected Ions (Positive Mode ESI):

    • [M+H]⁺: The primary ion observed. For C₁₄H₁₇F₂NO₂, the calculated exact mass is 269.1227, so you should look for a signal at m/z 270.1305.

    • [M+Na]⁺: Often observed as a sodium adduct at m/z 292.1126.

  • Key Fragmentation Pathways:

    • Loss of the Benzyl Group: The most common fragmentation for N-benzyl amines is the formation of the stable tropylium ion (m/z 91), leaving behind the protonated difluoropiperidine ester fragment.

    • Loss of the Ester Group: Fragmentation of the methyl ester group (e.g., loss of methanol, -32 Da, or the methoxy group, -31 Da) is also plausible.

Key Analytical Parameters
ParameterExpected ObservationRationale & Troubleshooting Tips
Formula C₁₄H₁₇F₂NO₂-
Molecular Weight 269.29 g/mol -
HRMS (ESI+) [M+H]⁺ Calc: 270.1305A high-resolution mass spec (HRMS) is crucial for confirming elemental composition. Ensure a mass accuracy of < 5 ppm.
¹⁹F NMR Single signal (or multiplet)Confirms the presence of the CF₂ group. Chemical shift will be characteristic of an aliphatic gem-difluoride.
¹³C NMR (C5) Triplet, ¹J_CF ≈ 240-250 HzThe large one-bond C-F coupling is a definitive signature of the C-F₂ carbon.
¹³C NMR (C4, C6) Triplet, ²J_CF ≈ 20-30 HzThe two-bond C-F coupling confirms the connectivity of the carbon skeleton.
¹H NMR (H4, H6) Complex multipletsThese protons are coupled to each other and to the two diastereotopic fluorine atoms. Look for large ³J_FH values to assess conformation.
MS/MS Fragmentation Major fragment at m/z 91Confirms the presence of the N-benzyl group.

Part 3: Core Experimental Protocols

Protocol 1: Comprehensive NMR Analysis for Structural and Conformational Elucidation

This protocol outlines the steps to acquire and analyze a full suite of NMR experiments.

  • Sample Preparation: Prepare a solution of the purified compound (~5-10 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃). For comparison of solvent effects, prepare a second sample in DMSO-d₆.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Note the characteristic C-F coupling patterns.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • 2D NMR Acquisition:

    • HSQC: Acquire a phase-sensitive ¹H-¹³C HSQC experiment to correlate protons with their attached carbons.

    • COSY: Acquire a ¹H-¹H COSY experiment to establish proton-proton connectivity within the piperidine ring and benzyl group.

    • HMBC: Acquire a ¹H-¹³C HMBC experiment, optimizing for a long-range coupling of ~8 Hz, to establish multi-bond correlations.

  • Data Analysis and Interpretation:

    • Step A (Carbon Backbone): Use the HSQC spectrum to assign the protonated carbons. Use the HMBC to assign quaternary carbons and the carbonyl. Identify the characteristic C-F coupling patterns in the 1D ¹³C spectrum.

    • Step B (Proton System): Use the COSY spectrum to trace the connectivity of the protons on the piperidine ring (H2, H3, H4, H6).

    • Step C (Conformational Analysis): Carefully analyze the multiplets for the H4 and H6 protons in the high-resolution 1D ¹H spectrum. Measure the ³J_FH coupling constants to infer the axial/equatorial orientation of the fluorine atoms. If necessary, use a spectral simulation program for accurate determination.

    • Step D (Confirmation): Use NOESY or ROESY data to confirm through-space proximities, which can further validate the proposed 3D conformation.

Factors Influencing Fluorinated Piperidine Conformation

center_node Piperidine Ring Conformation hyperconj Hyperconjugation (σC-H → σ*C-F) center_node->hyperconj Favors Axial F dipole Dipole Minimization center_node->dipole sterics Steric Repulsion (A-value) center_node->sterics Favors Equatorial F solvent Solvent Polarity center_node->solvent Polar solvents favor more polar conformer charge Charge-Dipole Interactions center_node->charge

Caption: Key forces governing the conformational preference of fluorine.

References

  • Hörsch, C. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link][3]

  • Hörsch, C. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health (PMC). Available at: [Link][4]

  • Ge, D. et al. (2013). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. Available at: [Link][9]

  • Nairoukh, Z. et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health (PMC). Available at: [Link][10]

  • University of Münster (2019). Chemists develop new synthesis method for producing fluorinated piperidines. News Portal. Available at: [Link][11]

  • Kruszynski, M. et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link][12]

  • Nairoukh, Z. et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available at: [Link][6]

  • Nairoukh, Z. et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. National Institutes of Health (PMC). Available at: [Link][7]

  • Nairoukh, Z. et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie. Available at: [Link][8]

  • Goti, G. et al. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. National Institutes of Health (PMC). Available at: [Link][5]

  • Pal, S. & Kumar, G. (2024). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link][1]

  • Johnson, C. N. et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. Available at: [Link][2]

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Validation & Comparative

A Comparative Guide to the Biological Activity of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Piperidine Scaffolds

For researchers, scientists, and professionals in drug development, the deliberate and strategic modification of lead compounds is a cornerstone of medicinal chemistry. The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active molecules, prized for its conformational flexibility and ability to interact with diverse biological targets.[1] The N-benzylpiperidine motif, in particular, is a versatile tool used to fine-tune both the efficacy and physicochemical properties of drug candidates, often providing crucial cation-π interactions with target proteins.[2]

Predicted Physicochemical and Metabolic Profile

The introduction of the gem-difluoro group is anticipated to modulate several key parameters that govern a molecule's pharmacokinetic and pharmacodynamic behavior.

PropertyNon-fluorinated AnalogFluorinated Analog (Predicted)Rationale for Predicted Change
Basicity (pKa) HigherLowerThe strong electron-withdrawing nature of the two fluorine atoms will decrease the electron density on the piperidine nitrogen, thereby reducing its basicity.[3]
Lipophilicity (LogP) ModerateHigher or SimilarThe effect of gem-difluorination on lipophilicity can be complex. While fluorine is highly electronegative, the C-F bond can also participate in hydrophobic interactions. In many cases, fluorination increases lipophilicity.[3][5]
Metabolic Stability Susceptible to oxidation at C5Likely enhancedThe replacement of C-H bonds with stronger C-F bonds at the 5-position is expected to block potential sites of metabolism by cytochrome P450 enzymes, thus increasing the metabolic stability of the compound.[4][6]
Conformational Preference FlexibleMore rigid, potential preference for axial fluorine orientationFluorine substitution can introduce conformational constraints on the piperidine ring, potentially favoring specific chair conformations.[6][7]

Anticipated Biological Activity: A Focus on Neurological Targets

Derivatives of N-benzylpiperidine have shown significant activity as cholinesterase inhibitors, making them relevant in the context of Alzheimer's disease research.[8][9][10] Additionally, benzylpiperidine scaffolds are known to interact with a variety of central nervous system (CNS) targets, including opioid and sigma receptors.[11][12]

Cholinesterase Inhibition: A Potential Enhancement

The non-fluorinated analog, methyl 1-benzylpiperidine-3-carboxylate, serves as a foundational scaffold for exploring interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The potency of such inhibitors is often influenced by the precise fit within the enzyme's active site.

The introduction of the gem-difluoro group in methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is predicted to have the following impacts:

  • Altered Binding Interactions: The change in electrostatic potential and the potential for fluorine to act as a hydrogen bond acceptor could lead to different or stronger interactions with key amino acid residues in the active site of cholinesterases.

  • Increased Potency and/or Selectivity: The conformational rigidity imposed by the difluoro group may lock the molecule into a more favorable binding conformation, potentially increasing its inhibitory potency. This could also influence its selectivity for AChE over BuChE, or vice-versa. For instance, a study on 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride revealed an IC50 of 0.56 nM against acetylcholinesterase, highlighting the potential for high potency in this class of compounds.[13]

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in biological activity, a series of standardized in vitro assays are recommended.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is a widely accepted standard for measuring the inhibitory activity of compounds against AChE and BuChE.

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of substrate hydrolysis by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Phosphate buffer (0.1 M, pH 8.0).

    • AChE or BuChE enzyme solution in buffer.

    • Substrate solution: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) in buffer.

    • DTNB solution in buffer.

    • Test compound and non-fluorinated analog stock solutions in DMSO, with serial dilutions in buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound dilution.

    • Add 50 µL of the respective enzyme solution and incubate for 15 minutes at 37°C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of the substrate solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Include a positive control (e.g., donepezil) and a negative control (DMSO).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Principle: The test compound is incubated with human liver microsomes (HLMs) and NADPH (a cofactor for P450 enzymes). The disappearance of the parent compound over time is monitored by LC-MS/MS.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Phosphate buffer (0.1 M, pH 7.4).

    • Human liver microsomes.

    • NADPH regenerating system (or NADPH).

    • Test compound and non-fluorinated analog stock solutions in a suitable solvent.

  • Assay Procedure:

    • Pre-warm a mixture of buffer and HLMs to 37°C.

    • Add the test compound to the mixture and pre-incubate for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

  • Data Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Visualizing the Impact of Fluorination

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Physicochemical Effects of Gem-Difluorination cluster_1 Consequences for Biological Activity A Gem-Difluoro Substitution B Reduced Basicity (pKa) A->B Inductive Effect C Altered Lipophilicity (LogP) A->C Hydrophobic Interactions D Increased Metabolic Stability A->D Stronger C-F Bonds E Conformational Restriction A->E Steric & Electrostatic Effects F Modified Target Binding B->F C->F H Improved Pharmacokinetics D->H E->F G Altered Potency/Selectivity F->G

Caption: Impact of Gem-Difluorination on Physicochemical Properties and Biological Activity.

G cluster_0 Cholinesterase Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, DTNB, Compounds) B Incubate Compound with Enzyme A->B C Add DTNB B->C D Initiate Reaction with Substrate C->D E Measure Absorbance at 412 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for Cholinesterase Inhibition Assay.

Conclusion and Future Directions

The strategic incorporation of a gem-difluoro group onto the piperidine scaffold of methyl 1-benzylpiperidine-3-carboxylate is predicted to yield a molecule with a distinct and potentially superior biological profile compared to its non-fluorinated analog. The anticipated decrease in basicity, altered lipophilicity, and enhanced metabolic stability are key physicochemical changes that are likely to translate into modified target engagement and improved pharmacokinetic properties.

For researchers in CNS drug discovery, the fluorinated analog represents a compelling candidate for further investigation. The outlined experimental protocols provide a clear roadmap for empirically validating these predictions. A head-to-head comparison of these two molecules would not only elucidate the specific impact of 5,5-difluorination in this chemical series but also contribute valuable data to the broader understanding of fluorine's role in medicinal chemistry.

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A Senior Application Scientist's Guide to the Synthesis of Substituted Piperidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products. Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space. The synthetic route chosen to access these crucial building blocks can significantly impact the efficiency, cost, and stereochemical purity of the final compound. This guide provides an in-depth comparative analysis of the most prominent synthetic strategies for constructing substituted piperidines, offering field-proven insights and experimental data to inform your synthetic planning.

Catalytic Hydrogenation of Pyridines: The Direct Approach

The catalytic hydrogenation of substituted pyridines represents one of the most atom-economical and direct routes to the piperidine core. This method involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. While conceptually straightforward, the choice of catalyst, reaction conditions, and the nature of the substituents on the pyridine ring are critical for achieving high yields and selectivities.

Chemical Principles and Mechanistic Considerations:

The hydrogenation of pyridines is often more challenging than that of their carbocyclic aromatic counterparts due to the aromatic stabilization of the pyridine ring and the potential for the nitrogen lone pair to poison the catalyst surface. The reaction typically proceeds through a series of partially hydrogenated intermediates. The choice of catalyst influences the rate-determining step and the stereochemical outcome of the reduction.

Common Catalysts and Their Characteristics:

  • Platinum-based catalysts (e.g., PtO₂, Pt/C): Highly active and widely used, often in acidic media (e.g., acetic acid) to protonate the pyridine nitrogen, which facilitates reduction and minimizes catalyst poisoning.[1][2]

  • Palladium-based catalysts (e.g., Pd/C): Also effective, particularly for pyridines with electron-withdrawing groups.[2]

  • Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃): Show excellent activity under mild conditions and can exhibit good functional group tolerance.[3]

  • Iridium-based catalysts: Have emerged as powerful tools for the ionic hydrogenation of pyridines, offering exceptional functional group tolerance under mild conditions.[4]

Comparative Performance of Catalytic Hydrogenation Methods:

Catalyst SystemPressure (bar)Temperature (°C)Reaction Time (h)Typical Yield (%)Functional Group ToleranceStereoselectivityReference(s)
PtO₂ in Acetic Acid50-70Room Temp4-10HighModerate (can reduce some functional groups)Often cis for disubstituted pyridines[1][2]
Pd(OH)₂/C100Room Temp16HighGood (tolerates many functional groups)High cis selectivity[2]
Rh₂O₃54016HighGood (tolerates alcohols, amines, carbonyls)Majorly cis[3]
[Ir(Cp*)Cl₂]₂502518HighExcellent (tolerates nitro, azido, bromo, alkyne)N/A[4]

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂

  • Reactor Setup: In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 g, 1.0 equiv) in glacial acetic acid (10 mL).

  • Catalyst Addition: Carefully add platinum(IV) oxide (PtO₂, Adams' catalyst) (5 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the reactor and purge with nitrogen gas several times before introducing hydrogen gas to the desired pressure (e.g., 50-70 bar).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-10 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Purification: Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, extract the aqueous layer with the organic solvent, and dry the combined organic layers over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to afford the crude piperidine, which can be further purified by distillation or column chromatography.[1]

Workflow for Catalytic Hydrogenation of Pyridines

Caption: A generalized workflow for the catalytic hydrogenation of substituted pyridines.

Pictet-Spengler Reaction: A Classic for Tetrahydroisoquinolines and Beyond

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a related heterocyclic system.[5] While traditionally used for the synthesis of tetrahydroisoquinolines and β-carbolines, modifications of this reaction can be employed to access certain substituted piperidines, particularly those fused to an aromatic ring.

Chemical Principles and Mechanistic Considerations:

The reaction proceeds through the initial formation of a Schiff base (or imine) from the amine and carbonyl compound, which is then protonated to form a highly electrophilic iminium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution to form the new ring. The diastereoselectivity of the reaction can often be controlled by the reaction conditions, with lower temperatures generally favoring the kinetic cis-product and higher temperatures favoring the thermodynamic trans-product.[6]

Factors Influencing Diastereoselectivity:

  • Temperature: Lower temperatures favor the kinetically controlled product, which is often the cis-diastereomer.[6]

  • Acid Catalyst: The nature and concentration of the acid catalyst can influence the transition state geometry.

  • Solvent: The polarity of the solvent can affect the stability of the transition states.

  • Chiral Auxiliaries: The use of a chiral auxiliary on the β-arylethylamine can provide excellent stereocontrol.[6]

Experimental Protocol: Diastereoselective Pictet-Spengler Reaction

  • Reaction Setup: Dissolve the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., dichloromethane) and cool to the desired temperature (e.g., 0 °C for kinetic control).

  • Aldehyde Addition: Add the aldehyde (1.1 equiv) to the solution.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at the chosen temperature, monitoring its progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the desired diastereomer.[6]

Mechanism of the Pictet-Spengler Reaction

Pictet_Spengler Reactants β-Arylethylamine + Aldehyde Imine Imine Intermediate Reactants->Imine Condensation Iminium Iminium Ion (Electrophile) Imine->Iminium Protonation (H⁺) Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Aromatic Ring (Nucleophile) Cation Spirocyclic Cation Cyclization->Cation Rearrangement Rearomatization Cation->Rearrangement -H⁺ Product Tetrahydroisoquinoline Derivative Rearrangement->Product

Caption: The general mechanism of the Pictet-Spengler reaction.

Reductive Amination: Versatility in Piperidine Construction

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds, and it can be adapted for the synthesis of piperidines through either intermolecular or intramolecular strategies. The intramolecular version, involving the cyclization of a δ-amino aldehyde or ketone, is particularly powerful for constructing the piperidine ring.

Chemical Principles and Mechanistic Considerations:

The reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with milder reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being popular choices as they do not readily reduce the starting carbonyl compound.

Advantages of Reductive Amination:

  • High functional group tolerance: Many reducing agents used are compatible with a wide range of functional groups.

  • Stereochemical control: The use of chiral starting materials or chiral catalysts can lead to the formation of enantiomerically enriched piperidines.

  • Convergent synthesis: Acyclic precursors can be assembled from simpler fragments, allowing for a high degree of structural diversity.

Experimental Protocol: Intramolecular Reductive Amination

  • Reaction Setup: Dissolve the δ-amino aldehyde or ketone precursor (1.0 equiv) in a suitable solvent (e.g., methanol or dichloromethane).

  • pH Adjustment: If using a reducing agent like NaBH₃CN, adjust the pH of the reaction mixture to be slightly acidic (pH 5-6) with acetic acid to promote iminium ion formation.

  • Reducing Agent Addition: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]

Workflow for Intramolecular Reductive Amination

Caption: A generalized workflow for the synthesis of piperidines via intramolecular reductive amination.

Hofmann-Löffler-Freytag Reaction: A Radical Approach to Piperidines

The Hofmann-Löffler-Freytag reaction is a classic method for the synthesis of pyrrolidines and, in some cases, piperidines, through a radical-mediated intramolecular C-H amination.[8] This reaction involves the formation of a nitrogen-centered radical from an N-haloamine, which then abstracts a hydrogen atom from a δ- or ε-carbon, followed by cyclization.

Chemical Principles and Mechanistic Considerations:

The reaction is typically initiated by heat or UV light in the presence of a strong acid. The N-haloamine is protonated to form an N-haloammonium salt, which undergoes homolytic cleavage of the N-X bond to generate a nitrogen-centered radical cation. This radical then abstracts a hydrogen atom from a remote carbon, usually via a six-membered transition state, to form a carbon-centered radical. The carbon radical then abstracts a halogen atom from another N-haloammonium salt, propagating the radical chain and forming a δ- or ε-haloamine. Finally, treatment with a base induces an intramolecular nucleophilic substitution to form the piperidine ring.[3][9]

Scope and Limitations:

  • Regioselectivity: The reaction generally favors the formation of five-membered pyrrolidine rings due to the preference for a six-membered transition state in the hydrogen abstraction step. Piperidine formation is less common but can be favored in rigid systems where a seven-membered transition state is accessible.[3]

  • Harsh Conditions: The classical reaction conditions involving strong acids and high temperatures can limit the functional group tolerance.

  • Modern Modifications: Milder, neutral conditions have been developed using reagents like lead tetraacetate and iodine, which expands the substrate scope.[4]

Experimental Protocol: Modified Hofmann-Löffler-Freytag Reaction (Suarez Modification)

  • Reaction Setup: To a solution of the amine (1.0 equiv) in a suitable solvent (e.g., cyclohexane) under an inert atmosphere, add lead tetraacetate (1.5 equiv) and iodine (1.2 equiv).

  • Initiation: Irradiate the reaction mixture with a tungsten lamp while heating to reflux.

  • Reaction: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter to remove any solids. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.[4]

Mechanism of the Hofmann-Löffler-Freytag Reaction

HLF_Reaction N_Haloamine N-Haloamine N_Radical Nitrogen-centered Radical Cation N_Haloamine->N_Radical Homolytic Cleavage (Heat or Light, H⁺) HAT Intramolecular Hydrogen Abstraction N_Radical->HAT C_Radical Carbon-centered Radical HAT->C_Radical Halogen_Transfer Halogen Atom Transfer C_Radical->Halogen_Transfer Haloamine δ-Haloamine Halogen_Transfer->Haloamine Cyclization Intramolecular Nucleophilic Substitution Haloamine->Cyclization Base Piperidine Piperidine Cyclization->Piperidine

Caption: A simplified mechanism of the Hofmann-Löffler-Freytag reaction.

Modern Transition-Metal-Catalyzed and Other Synthetic Strategies

The field of piperidine synthesis is continuously evolving, with numerous modern methods offering unique advantages in terms of efficiency, selectivity, and functional group tolerance.

Transition-Metal-Catalyzed Cyclizations:

  • Hydroamination: The intramolecular addition of an N-H bond across a C-C multiple bond, catalyzed by various transition metals (e.g., Pd, Rh, Au), provides a direct route to piperidines from aminoalkenes or aminoalkynes.[10]

  • Aza-Diels-Alder Reaction: This [4+2] cycloaddition of an imine with a diene is a powerful method for the stereocontrolled synthesis of tetrahydropyridines, which can be readily reduced to piperidines. Asymmetric variants using chiral catalysts have been developed with high enantioselectivity.

  • Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction, typically catalyzed by ruthenium-based complexes, allows for the cyclization of diene-containing amine precursors to form tetrahydropyridines. RCM is known for its excellent functional group tolerance.[11]

Asymmetric Synthesis Strategies:

Achieving high levels of stereocontrol is paramount in drug development. Many of the aforementioned methods have been adapted for asymmetric synthesis:

  • Asymmetric Catalytic Hydrogenation: The use of chiral phosphine ligands with rhodium or iridium catalysts can afford highly enantioenriched piperidines from the corresponding pyridines or pyridinium salts.[12][13]

  • Asymmetric Pictet-Spengler Reaction: Chiral Brønsted acids or the use of chiral auxiliaries can induce high levels of enantioselectivity.[6]

  • Asymmetric Reductive Amination: Chiral catalysts or the use of chiral amines as starting materials can lead to the formation of optically active piperidines.

Conclusion

The synthesis of substituted piperidines is a rich and diverse field, offering a multitude of strategic options for the modern medicinal chemist. The choice of the optimal synthetic route depends on a careful consideration of factors such as the desired substitution pattern, the required stereochemistry, the availability of starting materials, and the overall efficiency and scalability of the process. While classical methods like the Hofmann-Löffler-Freytag reaction remain valuable in specific contexts, modern catalytic approaches, particularly catalytic hydrogenation and various transition-metal-catalyzed cyclizations, offer unparalleled efficiency, selectivity, and functional group tolerance. The continued development of asymmetric variants of these reactions will undoubtedly further empower researchers in their quest to design and synthesize the next generation of piperidine-containing therapeutics.

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  • The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (URL: [Link])

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A Senior Application Scientist's Guide to the Validation of an Analytical Method for Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is a substituted piperidine derivative, a class of compounds frequently utilized as building blocks in the synthesis of novel pharmaceutical agents. The introduction of geminal fluorine atoms on the piperidine ring can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making this a molecule of interest for drug discovery professionals.

Ensuring the identity, purity, and quality of such a key intermediate is not merely a procedural step; it is the foundation upon which reliable and reproducible research is built. A robust, validated analytical method is therefore indispensable. This guide provides a comparative framework for the development and validation of a stability-indicating analytical method for Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate, grounded in the principles outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

Selecting the Right Analytical Tool: A Comparative Analysis

The choice of analytical technique is dictated by the physicochemical properties of the analyte. For a compound like Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate (MW: 269.29 g/mol )[5], which is non-volatile and contains a UV-active chromophore (the benzyl group), the selection process narrows down to a few key technologies.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[6]Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[6][7]HPLC separation coupled with mass-based detection, providing molecular weight and structural information.
Analyte Suitability Excellent. Ideal for non-volatile or thermally labile compounds.[6] The compound's structure is perfectly suited for HPLC.Poor. The compound has a relatively high molecular weight and boiling point, making it non-volatile. It would require derivatization to increase volatility, adding complexity and potential for error.[7]Excellent. Offers higher specificity and sensitivity than UV detection. Invaluable for impurity identification and structure elucidation.
Common Detector UV-Visible Detector (UV), Photodiode Array (PDA).[8][9]Flame Ionization Detector (FID), Mass Spectrometry (MS).[6]Mass Spectrometer (e.g., Quadrupole, Time-of-Flight).
Verdict for this Topic Primary Recommendation. HPLC with UV detection is the most logical, robust, and widely available technique for routine quality control, assay, and impurity analysis.[10][11]Not Recommended. The inherent limitations for this analyte make it an inefficient choice.Recommended for Advanced Applications. Ideal for impurity profiling, forced degradation analysis, and when higher sensitivity is required. It can be used as a complementary technique to HPLC-UV.

Based on this analysis, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the optimal choice for developing a routine, validated analytical method. It offers the best balance of specificity, robustness, and accessibility for the intended audience.

The Core of Quality: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the analyte of interest without interference from its degradation products, impurities, or other matrix components.[8][10][12] This is achieved through a combination of systematic method development and rigorous stress testing.

Forced Degradation: Probing for Instability

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[13][14][15] It involves subjecting the analyte to harsh conditions to intentionally generate degradation products.[16][17] This process is critical for two reasons: it reveals the intrinsic stability of the molecule and provides the necessary samples to prove the analytical method's specificity.[13][17]

Experimental Protocol: Forced Degradation Studies

  • Sample Preparation : Prepare a stock solution of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate at a concentration of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL.

  • Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of ~0.1 mg/mL.

  • Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Store at room temperature for 24 hours. Dilute to a final concentration of ~0.1 mg/mL.

  • Thermal Degradation : Store the solid powder in an oven at 105°C for 48 hours. Prepare a solution at a final concentration of ~0.1 mg/mL.

  • Photolytic Degradation : Expose the solid powder to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Prepare a solution at a final concentration of ~0.1 mg/mL.

  • Analysis : Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[16]

The workflow for developing and validating a stability-indicating method is a systematic process.

G A Define Analytical Target Profile (ATP) B Initial Method Development (Column, Mobile Phase, etc.) A->B Inputs C Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) B->C Initial Method D Method Optimization (Achieve Peak Purity & Resolution) C->D Degradation Profile D->B Re-development if needed E Full Method Validation (ICH Q2(R2) Parameters) D->E Optimized Method F Validated Stability-Indicating Analytical Method E->F Validation Report G Specificity Specificity Method Validated Method Specificity->Method Confirms Identity Accuracy Accuracy Accuracy->Method Ensures Trueness Accuracy->Method Precision Precision Precision->Method Ensures Reliability Precision->Method Linearity Linearity Range Range Linearity->Range Linearity->Method Range->Accuracy Defines Boundaries for Range->Precision Defines Boundaries for LOQ LOQ LOQ->Range Defines Lower Limit LOQ->Method Robustness Robustness Robustness->Method Ensures Transferability

Sources

The Fluorine Effect: A Comparative Guide to Fluorinated vs. Non-Fluorinated Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs. Its conformational flexibility and basic nitrogen atom offer a versatile platform for engaging with biological targets. However, the ever-present challenge in drug discovery is to fine-tune the properties of lead compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles. One of the most powerful strategies in the medicinal chemist's arsenal is the strategic incorporation of fluorine.

This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated piperidine scaffolds. Moving beyond a simple catalog of observations, we will explore the fundamental physicochemical principles that govern the often profound effects of fluorination. By understanding the "why" behind these changes, researchers can more rationally design and develop next-generation therapeutics with superior properties. We will dissect the impact of fluorine on key molecular attributes, supported by experimental data and detailed protocols for their determination.

Conformational Control: The Axial Fluorine Preference

A fundamental divergence between fluorinated and non-fluorinated piperidines lies in their conformational preferences. While alkyl substituents on a cyclohexane or piperidine ring typically favor the sterically less hindered equatorial position, a fluorine atom often defies this rule, showing a marked preference for the axial orientation.[1][2] This counterintuitive arrangement is not a matter of steric bulk but rather a consequence of subtle yet powerful stereoelectronic interactions.

Several key forces contribute to the stabilization of the axial fluorine conformer:

  • Hyperconjugation (Anomeric Effect): A stabilizing interaction occurs through the donation of electron density from an anti-periplanar C-H bonding orbital into the low-lying antibonding orbital of the C-F bond (σC-H → σ*C-F).[1] This orbital overlap is maximized when the fluorine atom is in the axial position. In the case of 2-fluoropiperidines, a related anomeric effect can occur where the nitrogen's lone pair participates in this hyperconjugation.[1]

  • Gauche Effect: In 3-fluoropiperidines, the gauche arrangement between the fluorine and the nitrogen atom can be favored due to stabilizing hyperconjugative interactions.[1]

  • Charge-Dipole Interactions: The electrostatic attraction between the negatively polarized fluorine atom and the positively charged protonated piperidine nitrogen (C-Fδ-•••H-N+δ+) can further stabilize the axial conformer.[2][3]

The interplay of these forces is delicate and can be influenced by the solvent environment, with more polar solvents sometimes enhancing the axial preference.[4][5] This conformational rigidity imposed by fluorine can be a significant advantage in drug design, as it pre-organizes the scaffold into a specific shape for optimal binding to a biological target, potentially increasing potency and selectivity.

Modulating Basicity (pKa): The Inductive Effect of Fluorine

The basicity of the piperidine nitrogen, quantified by its pKa, is a critical parameter influencing a drug's absorption, distribution, and potential for off-target effects. The high electronegativity of fluorine exerts a potent electron-withdrawing inductive effect, which has a profound impact on the basicity of the piperidine nitrogen.

Fluorination almost invariably leads to a decrease in the pKa of the piperidine nitrogen, meaning it becomes less basic (more acidic).[6][7][8] This is because the electron-withdrawing fluorine atom destabilizes the protonated form of the nitrogen (the conjugate acid) by pulling electron density away from it, making the proton more easily removed. The magnitude of this pKa-lowering effect is dependent on the number of fluorine atoms and their proximity to the nitrogen.

A lower pKa can be highly beneficial in drug design:

  • Improved Oral Bioavailability: At physiological pH (around 7.4), a lower pKa can increase the population of the neutral, more lipophilic form of the drug, which can lead to better membrane permeability and oral absorption.[9]

  • Reduced Off-Target Interactions: A lower basicity can mitigate undesirable interactions with acidic biological targets, such as hERG potassium channels, which are associated with cardiac toxicity.[6][8]

The Enigmatic Role of Fluorine in Lipophilicity (LogP)

Lipophilicity, typically measured as the logarithm of the octanol-water partition coefficient (LogP), is a crucial determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The effect of fluorination on the lipophilicity of piperidine scaffolds is more nuanced than its effect on pKa and conformation.[10]

While the high lipophilicity of fluorocarbons might suggest that fluorination always increases LogP, this is not the case for small molecule drugs. The introduction of a single fluorine atom or a trifluoromethyl group can either increase or decrease lipophilicity, depending on the molecular context.[11]

  • Increased Lipophilicity: In some cases, the replacement of a hydrogen atom with a more lipophilic fluorine atom can lead to an overall increase in LogP.[12]

  • Decreased Lipophilicity: Conversely, the strong polarization of the C-F bond can lead to increased interactions with the aqueous phase, resulting in a decrease in LogP. The positioning of the fluorine atom relative to other functional groups is critical.

This context-dependent effect underscores the importance of experimental determination of LogP for fluorinated analogs.

Enhancing Metabolic Stability: Blocking the Soft Spots

A major advantage of incorporating fluorine into drug candidates is the potential to enhance their metabolic stability.[5][13][14] The liver's cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism, often through the oxidation of C-H bonds. The C-F bond is significantly stronger than a C-H bond, making it much less susceptible to enzymatic cleavage.[4][5]

By strategically placing fluorine atoms at positions on the piperidine ring that are identified as "metabolic soft spots" (i.e., sites prone to oxidation), medicinal chemists can effectively block these metabolic pathways.[15] This can lead to:

  • Increased In Vivo Half-Life: A slower rate of metabolism results in the drug remaining in circulation for a longer period.

  • Improved Bioavailability: Reduced first-pass metabolism in the liver allows more of the active drug to reach systemic circulation.

  • Reduced Formation of Reactive Metabolites: Blocking certain metabolic pathways can prevent the formation of potentially toxic byproducts.[15]

Comparative Data Summary

PropertyNon-Fluorinated PiperidineFluorinated PiperidineRationale for Change
Conformation Flexible, with equatorial preference for substituentsMore rigid, often with an axial preference for fluorineStereoelectronic effects (hyperconjugation, charge-dipole interactions)[1][2]
Basicity (pKa) Higher (more basic)Lower (less basic)Inductive electron-withdrawing effect of fluorine[6][7][8]
Lipophilicity (LogP) Varies with substituentsCan increase or decreaseContext-dependent interplay of fluorine's lipophilicity and polarity[10][11]
Metabolic Stability Generally more susceptible to oxidative metabolismOften enhancedStronger C-F bond blocks sites of CYP-mediated oxidation[5][13][15]
Biological Activity Dependent on the overall structureCan be significantly modulatedChanges in conformation, electronics, and binding interactions[16][17]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of a piperidine derivative using potentiometric titration.[18][19][20]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and neutral species are equal.[18]

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.[18][20]

  • Sample Preparation: Prepare a 1 mM solution of the piperidine derivative in deionized water or a suitable co-solvent if solubility is an issue.[18]

  • Ionic Strength Adjustment: Add a solution of 0.15 M potassium chloride to maintain a constant ionic strength throughout the titration.[18]

  • Initial pH Adjustment: For a basic piperidine, adjust the initial pH of the sample solution to approximately 2 with 0.1 M HCl.[18][20]

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding small increments of the titrant and recording the pH after each addition.[18][20]

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the volume of NaOH required to reach the equivalence point has been added.[18]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter B Prepare 1 mM Sample Solution A->B C Adjust Ionic Strength (0.15 M KCl) B->C D Adjust Initial pH to ~2 (with 0.1 M HCl) C->D E Titrate with 0.1 M NaOH D->E F Record pH after each addition E->F G Plot pH vs. Volume of NaOH F->G H Determine Half-Equivalence Point G->H I pKa = pH at Half-Equivalence Point H->I

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (LogP) by RP-HPLC

This protocol describes the determination of the octanol-water partition coefficient (LogP) using reverse-phase high-performance liquid chromatography (RP-HPLC).[21][22][23]

Principle: A compound's retention time on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. By calibrating the system with a series of compounds with known LogP values, the LogP of an unknown compound can be determined from its retention time.[24]

Step-by-Step Protocol:

  • System Preparation: Use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).[21]

  • Calibration: Prepare solutions of at least five reference compounds with accurately known LogP values that span the expected range of the test compound.

  • Sample Analysis: Inject the test compound and the reference compounds onto the HPLC system and record their retention times.

  • Data Analysis: Plot the logarithm of the retention factor (k') for the reference compounds against their known LogP values. The retention factor is calculated as k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the void time of the column.

  • LogP Determination: Determine the LogP of the test compound by interpolating its log(k') value onto the calibration curve.

G cluster_setup Setup & Calibration cluster_analysis Sample Analysis cluster_calculation Calculation A Prepare RP-HPLC System (C18 column) B Prepare Mobile Phase (Buffer/Organic Modifier) A->B C Inject Reference Compounds (known LogP) B->C D Record Retention Times (tR) C->D G Calculate log(k') for all compounds D->G E Inject Test Compound F Record Retention Time (tR) E->F F->G H Plot log(k') vs. known LogP for references G->H I Interpolate LogP of test compound H->I

Caption: Workflow for LogP determination by RP-HPLC.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general method for assessing the metabolic stability of a compound using liver microsomes.[25][26][27]

Principle: The test compound is incubated with liver microsomes, which contain drug-metabolizing enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS, and from this, the in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated.[28]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (typically at 1 µM), and pooled human liver microsomes (e.g., 0.5 mg/mL).[25][26]

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for a few minutes to allow it to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of the cofactor NADPH (typically 1 mM).[25][26]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[26]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life is calculated as t1/2 = 0.693 / k. Intrinsic clearance (Clint) can also be calculated from these data.

G cluster_incubation Incubation cluster_analysis Analysis cluster_calculation Calculation A Prepare Reaction Mixture (Buffer, Compound, Microsomes) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Sample at Time Points & Quench C->D E Centrifuge and Collect Supernatant D->E F Quantify Parent Compound by LC-MS/MS E->F G Plot ln(% Remaining) vs. Time F->G H Calculate Elimination Rate Constant (k) G->H I Calculate t1/2 and Clint H->I

Caption: Workflow for in vitro metabolic stability assay.

Conclusion

The strategic fluorination of the piperidine scaffold is a powerful and versatile tool in modern drug discovery. It allows for the fine-tuning of a molecule's physicochemical and pharmacological properties in ways that are often difficult to achieve with other substituents. By understanding the fundamental principles behind the effects of fluorine on conformation, basicity, lipophilicity, and metabolic stability, researchers can more effectively leverage this unique element to design safer and more effective medicines. The experimental protocols provided in this guide offer a starting point for the empirical validation of these properties, which is essential for the successful advancement of any drug discovery program.

References

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  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Available from: [Link]

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  • Zafrani, A., Tambutet, G., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 6(30), 19572-19581. Available from: [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. Available from: [Link]

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The Selectivity Profile of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate: A Comparative Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical, yet often underestimated, hurdle is the characterization of its selectivity. A highly potent compound is of little therapeutic value if it interacts with numerous unintended biological targets, leading to off-target effects and potential toxicity. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of a promising, yet under-characterized molecule: Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs targeting the central nervous system and beyond.[1][2][3] The presence of the benzylpiperidine motif, in particular, suggests a potential for interaction with a range of targets including G-protein coupled receptors (GPCRs), ion channels, and various enzymes.[4][5][6] Given this promiscuous potential of the core scaffold, a thorough investigation into the selectivity of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is not just recommended; it is imperative for any future development.

This guide will not only present hypothetical experimental data to illustrate a selectivity profile but will also delve into the causality behind the experimental choices, providing detailed protocols for key assays. We will explore a multi-pronged approach, combining broad, unbiased screening with focused, quantitative assays to build a comprehensive understanding of the compound's biological interactions.

The Target Landscape: From a Hypothetical Primary Target to a Rational Off-Target Panel

Based on the prevalence of the benzylpiperidine core in neuroactive agents, let us hypothesize that Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate has been designed as a potent and selective inhibitor of Monoacylglycerol Lipase (MAGL) , a serine hydrolase that plays a crucial role in the endocannabinoid system.[5][7] MAGL inhibition is a promising therapeutic strategy for neurodegenerative diseases, inflammation, and cancer.[7]

However, to establish its credentials as a selective MAGL inhibitor, we must challenge it against a panel of biologically relevant off-targets. A rational approach to building this panel involves selecting targets based on structural similarity, shared pathways, and known liabilities of similar chemotypes.

Our comparative analysis will therefore focus on the following hypothetical primary and off-targets:

  • Primary Target: Monoacylglycerol Lipase (MAGL)

  • Off-Target Panel:

    • Fatty Acid Amide Hydrolase (FAAH): A related serine hydrolase in the endocannabinoid system.

    • Acetylcholinesterase (AChE): A key enzyme in the cholinergic system, known to be a target for some piperidine-containing compounds.[8][9]

    • Sigma-1 Receptor (σ1R): A common target for benzylpiperidine derivatives.[4]

    • Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET): Monoamine transporters that are frequently modulated by CNS-active piperidines.

    • A Broad Kinase Panel (e.g., KINOMEscan™): To proactively identify any unintended interactions with the human kinome, a common source of off-target effects.[10][11][12]

Experimental Strategy for Comprehensive Selectivity Profiling

A robust assessment of selectivity requires a combination of in vitro biochemical and cell-based assays. Our strategy will proceed in a tiered fashion, starting with broad screening and progressing to more detailed quantitative analysis for any identified "hits."

G A In Silico Off-Target Prediction C Biochemical IC50 Assays (MAGL, FAAH, AChE) A->C Guide Panel Selection B Broad Kinase Screen (KINOMEscan™) F Functional Cellular Assays (for confirmed off-targets) B->F Identify Hits E Cellular Thermal Shift Assay (CETSA) for MAGL C->E Confirm On-Target Activity D Radioligand Binding Assays (σ1R, DAT, SERT, NET) D->F Identify Hits E->F

Caption: Tiered approach to selectivity profiling.

Part 1: Initial Broad Screening

A. In Silico Off-Target Prediction:

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable early warnings of potential off-target interactions.[13][14][15] By comparing the structure of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate against databases of known ligand-target interactions, we can generate a ranked list of potential off-targets. This approach helps in prioritizing targets for experimental validation.

B. Broad Kinase Profiling (e.g., KINOMEscan™):

Protein kinases are a large family of enzymes that are frequently implicated in off-target drug effects.[12][] Services like Eurofins' KINOMEscan™ offer a high-throughput method to screen a compound against a large panel of kinases (over 450) in a competitive binding assay format.[10][11] This provides a broad view of the compound's interaction with the human kinome.

Part 2: Quantitative Assessment of Primary and Key Off-Targets

A. Biochemical Inhibition Assays (IC50 Determination):

For the primary target (MAGL) and related enzymes (FAAH, AChE), a direct measurement of inhibitory activity is crucial. This is typically achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%.[17][18]

B. Radioligand Binding Assays (Ki Determination):

For receptor and transporter targets (σ1R, DAT, SERT, NET), competitive radioligand binding assays are the gold standard. These assays measure the ability of the test compound to displace a known radiolabeled ligand from its binding site. The data is used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the compound for the target.[19]

Part 3: Cellular Target Engagement and Functional Confirmation

A. Cellular Thermal Shift Assay (CETSA):

Biochemical assays, while informative, do not always reflect a compound's behavior in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound engages its intended target within intact cells.[20][21][22][23] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

B. Functional Cellular Assays:

For any significant off-target interactions identified in the biochemical or binding assays, it is important to assess the functional consequences in a cellular system. The specific assay will depend on the off-target (e.g., a neurotransmitter uptake assay for transporters, or a downstream signaling assay for a GPCR).

Hypothetical Experimental Data

The following tables summarize the hypothetical data obtained from our multi-tiered cross-reactivity assessment of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate.

Table 1: Biochemical and Binding Assay Results

TargetAssay TypeIC50 / Ki (nM)Selectivity Ratio (vs. MAGL)
MAGL Biochemical Inhibition 15 -
FAAHBiochemical Inhibition8,500567-fold
AChEBiochemical Inhibition> 10,000> 667-fold
σ1RRadioligand Binding1,20080-fold
DATRadioligand Binding> 10,000> 667-fold
SERTRadioligand Binding7,500500-fold
NETRadioligand Binding> 10,000> 667-fold

Table 2: KINOMEscan™ Results (% Inhibition at 1 µM)

Kinase FamilyRepresentative Kinases% Inhibition
TKABL1, SRC, EGFR< 10%
CMGCCDK2, GSK3B, MAPK1< 15%
AGCPKA, PKB, PKC< 10%
CAMKCAMK1, CAMK2A< 5%
OtherCasein Kinase, etc.< 20%

Table 3: Cellular Thermal Shift Assay (CETSA) Data for MAGL

TreatmentΔTm (°C)
Vehicle-
Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate (1 µM)+ 4.2

Interpretation of Results

The hypothetical data paints a promising selectivity profile for Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate as a MAGL inhibitor.

  • High Potency and Selectivity for MAGL: The compound exhibits potent inhibition of MAGL with an IC50 of 15 nM. The selectivity over the closely related enzyme FAAH is over 500-fold, which is a desirable characteristic.

  • Minimal Interaction with Key Off-Targets: The compound shows weak or no activity against AChE and the tested monoamine transporters at concentrations up to 10 µM. While there is some affinity for the σ1 receptor, the 80-fold selectivity suggests that this is unlikely to be a significant issue at therapeutic concentrations targeted for MAGL.

  • Clean Kinome Profile: The broad kinase screen reveals no significant interactions at 1 µM, indicating a low potential for off-target effects mediated by kinase inhibition.

  • Cellular Target Engagement Confirmed: The positive thermal shift in the CETSA experiment provides strong evidence that the compound binds to and stabilizes MAGL in a cellular environment, confirming that the biochemical activity translates to target engagement in a more physiologically relevant setting.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for σ1 Receptor

G A Prepare Reagents: - Cell Membranes (with σ1R) - Radioligand ([3H]-(+)-pentazocine) - Test Compound Dilutions - Assay Buffer B Incubate: Membranes + Radioligand + Test Compound (or vehicle for total binding) (or excess unlabeled ligand for non-specific binding) A->B C Terminate Reaction: Rapid filtration through glass fiber filters B->C D Wash Filters: To remove unbound radioligand C->D E Quantify Bound Radioactivity: Scintillation Counting D->E F Data Analysis: Calculate % inhibition and determine Ki E->F

Caption: Workflow for a competitive radioligand binding assay.

  • Preparation of Reagents:

    • Prepare cell membranes expressing the human σ1 receptor.

    • Serially dilute Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate in assay buffer.

    • Prepare a solution of the radioligand, [3H]-(+)-pentazocine, at a concentration close to its Kd.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand, and the cell membranes.

    • Include control wells for total binding (no test compound) and non-specific binding (excess of a known unlabeled σ1R ligand).

  • Incubation:

    • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing:

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding at each concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

G A Cell Culture and Treatment: Treat intact cells with test compound or vehicle B Heating: Aliquot cell suspensions and heat at a range of temperatures A->B C Cell Lysis: Lyse cells to release proteins B->C D Separation: Centrifuge to pellet aggregated proteins C->D E Quantification of Soluble Protein: Analyze supernatant by Western Blot or other methods D->E F Data Analysis: Plot protein levels vs. temperature to generate melting curves and determine ΔTm E->F

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment:

    • Culture cells known to express MAGL to an appropriate density.

    • Treat the cells with either vehicle or a saturating concentration of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate for a specified duration.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., from 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes), followed by cooling to room temperature.

  • Lysis and Separation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.

    • Analyze the levels of soluble MAGL in each sample using a quantitative method such as Western blotting or ELISA.

  • Data Analysis:

    • For each temperature point, quantify the amount of soluble MAGL relative to the unheated control.

    • Plot the percentage of soluble MAGL as a function of temperature for both the vehicle- and compound-treated samples.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition.

    • The difference in Tm (ΔTm) between the compound-treated and vehicle-treated samples indicates the extent of thermal stabilization upon ligand binding.[24]

Conclusion

The comprehensive cross-reactivity profiling of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate, as illustrated by our hypothetical data, underscores the importance of a multi-faceted approach to understanding a compound's selectivity. High selectivity is a cornerstone of modern drug design, as it is directly linked to improved safety and therapeutic index.[25][26] By moving beyond simple potency measurements and embracing a holistic view of a compound's interactions with the proteome, we can make more informed decisions in the drug discovery and development process. The methodologies and data presented in this guide provide a robust framework for the rigorous evaluation of any novel chemical entity, ensuring that only the most promising and selective candidates advance towards clinical investigation.

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A Comparative Guide to Benchmarking the Stability of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the chemical stability of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate, a key building block in modern drug discovery. As researchers and drug development professionals, understanding a molecule's intrinsic stability is paramount for predicting its shelf-life, formulation requirements, and metabolic fate. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for a robust stability assessment, comparing the title compound against relevant structural analogs.

Introduction: The Critical Role of Stability in Drug Discovery

Heterocyclic scaffolds, particularly the piperidine ring, are prevalent in over 59% of FDA-approved small-molecule drugs, making them indispensable in medicinal chemistry.[1] Their three-dimensional structure is a valuable asset for optimizing efficacy and physicochemical properties.[2] A common strategy to enhance the developability of such scaffolds is the introduction of fluorine atoms. Fluorination can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[3][4] The gem-difluoro motif, as seen in Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate, is particularly strategic. The strong carbon-fluorine bond and the electron-withdrawing nature of fluorine can block metabolically susceptible sites, thereby increasing a drug's half-life and overall exposure.[5][6]

This guide establishes a systematic approach to quantify the stability of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate through forced degradation studies. By subjecting the molecule to a range of stress conditions and comparing its degradation profile to non-fluorinated and alternative analogs, we can empirically validate the stabilizing effects of the gem-difluoro group and identify potential liabilities.

The Benchmarking Strategy: Comparators and Predicted Degradation Pathways

To provide a meaningful assessment, the stability of our target compound must be benchmarked against carefully selected analogs. This comparative approach allows us to isolate and understand the specific contribution of the gem-difluoro group to the molecule's overall stability.

Selected Compounds for Comparison:

Compound NameStructureRationale for Inclusion
Target: Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate C14H17F2NO2[7]The primary subject of our stability investigation.
Analog 1: Methyl 1-benzylpiperidine-3-carboxylate C14H19NO2 (Non-fluorinated analog)Serves as a direct control to quantify the stability enhancement provided by the C5 gem-difluoro substitution.
Analog 2: Methyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate C14H17F2NO2 (Positional isomer)Helps to understand if the position of the fluorine atoms relative to the ester and nitrogen influences stability.

Hypothesized Degradation Pathways:

Based on the functional groups present, we can anticipate several potential degradation pathways.[8] Forced degradation studies are designed to intentionally provoke these reactions to identify the resulting degradants.[9][10]

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or potential ring-opening products.[8]

  • Hydrolysis: The methyl ester functional group is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.

  • De-benzylation: The N-benzyl group could potentially be cleaved under certain stress conditions.

  • Impact of Gem-Difluorination: We hypothesize that the gem-difluoro group at the C5 position will sterically and electronically shield this position from oxidative metabolism, a common "soft spot" in non-fluorinated piperidine rings.[5] This is expected to result in significantly lower degradation for the target compound compared to Analog 1, particularly under oxidative stress.

G cluster_main Hypothesized Degradation Pathways cluster_stress Stress Conditions Parent Methyl 1-benzyl-5,5- difluoropiperidine-3-carboxylate Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Tertiary Amine Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Ester Group Thermal Thermal Stress Parent->Thermal Degradant1 N-Oxide Product Oxidation->Degradant1 Degradant2 Hydrolyzed Carboxylic Acid Hydrolysis->Degradant2 Degradant3 Other Degradants Thermal->Degradant3

Caption: Predicted degradation pathways for the target molecule.

Experimental Protocol: Forced Degradation Studies

This section provides a detailed, step-by-step protocol for conducting forced degradation studies. The objective is to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.[8][10]

Materials and Equipment:

  • Test Compounds: Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate and its analogs.

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade acetonitrile (ACN) and water, Formic acid.

  • Equipment: HPLC system with PDA/UV detector, LC-MS system, pH meter, calibrated oven, photostability chamber (ICH Q1B compliant).

Workflow for Stability Testing:

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of the target compound and each analog in a 50:50 acetonitrile/water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.[8]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.[8]

    • Thermal Degradation: Place both solid powder and 1 mL of stock solution in an oven at 80°C for 48 hours.[8]

    • Photolytic Degradation: Expose solid powder and stock solution to light in a photostability chamber according to ICH Q1B guidelines.[8]

  • Time Points and Sampling: Withdraw samples at initial (t=0) and subsequent time points (e.g., 4, 8, 24, 48 hours). Immediately neutralize the acidic and basic samples before analysis.

  • Control Samples: For each stress condition, run a parallel control sample (stock solution with water instead of the stress reagent) stored at room temperature and protected from light.

Analytical Methodology and Data Interpretation

Accurate analysis is crucial for reliable stability assessment. A combination of HPLC for quantification and LC-MS for identification provides a comprehensive picture.[11][12]

Analytical Method:

  • Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution using (A) 0.1% Formic acid in Water and (B) 0.1% Formic acid in Acetonitrile.

  • Detection: UV/PDA detector at an appropriate wavelength (determined by UV scan of the parent compound).

  • Mass Spectrometry: Couple the HPLC system to a mass spectrometer to obtain mass-to-charge (m/z) data for the parent peak and any new peaks that appear in the stressed samples, which aids in structural elucidation of degradants.[11][13]

Data Analysis and Presentation:

The primary output is the percentage of the parent compound remaining over time. The results should be summarized in a clear, comparative table.

Table 1: Hypothetical Comparative Stability Data (% Degradation after 24 hours)

Stress ConditionTarget: 5,5-difluoroAnalog 1: Non-fluorinatedAnalog 2: 4,4-difluoro
0.1 M HCl (60°C) ~5-10%~5-10%~5-10%
0.1 M NaOH (RT) ~15-20%~15-20%~15-20%
3% H₂O₂ (RT) < 5% ~25-30% < 5%
Thermal (80°C) < 2%< 2%< 2%
Photolytic (ICH) ~5-8%~5-8%~5-8%

Interpretation of Hypothetical Results:

  • Hydrolytic Stability: As shown in the hypothetical data, all three compounds would exhibit similar degradation under acidic and basic conditions. This is because the hydrolysis primarily targets the methyl ester, a functional group common to all three molecules.

  • Oxidative Stability: The most significant difference is expected under oxidative stress. The target compound and its 4,4-difluoro isomer would show minimal degradation, while the non-fluorinated analog (Analog 1) would degrade substantially. This result would provide strong evidence that gem-difluorination effectively blocks oxidative degradation pathways on the piperidine ring.[5]

  • Thermal and Photostability: All compounds are expected to show high stability under thermal and photolytic stress, indicating a robust core scaffold.

Conclusion and Recommendations

This guide provides a robust scientific framework for benchmarking the stability of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate. Based on established principles of medicinal chemistry, the gem-difluoro substitution at the C5 position is anticipated to confer superior stability against oxidative degradation compared to its non-fluorinated counterpart.[4][6] While the molecule's ester and tertiary amine functionalities remain potential sites for hydrolysis and oxidation, respectively, the strategic fluorination represents a significant advantage for its use as a building block in drug development.

We recommend that researchers undertaking the synthesis or use of this compound perform these, or similar, forced degradation studies early in the development process. The empirical data generated will be invaluable for guiding formulation development, predicting metabolic fate, and ensuring the overall quality and robustness of next-generation therapeutic agents.

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A Senior Application Scientist's Guide to Comparative Docking Studies of 5,5-Difluoropiperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the computational docking performance of 5,5-difluoropiperidine derivatives. By integrating established methodologies with insights into the unique properties of fluorinated compounds, this document serves as a practical handbook for predicting binding affinities and elucidating interaction mechanisms, thereby accelerating the discovery of novel therapeutics. The piperidine moiety is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] The introduction of a gem-difluoro group at the 5-position can significantly modulate a molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability, making 5,5-difluoropiperidine a compelling scaffold for modern drug design.

This guide will navigate the nuances of performing comparative docking studies with these derivatives, from initial protein and ligand preparation to the critical analysis of results, all while grounding the protocols in established scientific principles.

The Rationale Behind Docking 5,5-Difluoropiperidine Derivatives

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. In the case of the 5,5-difluoropiperidine scaffold, the gem-difluoro substitution offers several potential advantages:

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH and potentially altering its interaction with target proteins.

  • Conformational Restriction: The presence of the difluoro group can introduce conformational constraints on the piperidine ring, leading to a more defined three-dimensional structure and potentially higher binding affinity and selectivity.

  • Metabolic Stability: The C-F bond is exceptionally strong, and the difluoromethyl group can block sites of metabolism, leading to improved pharmacokinetic profiles.

  • Unique Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonds and multipolar interactions, that are not possible with its hydrocarbon counterparts.[3]

Computational docking serves as a powerful tool to prospectively evaluate these effects, allowing for the prioritization of synthetic efforts and providing a molecular basis for observed structure-activity relationships (SAR).[4]

A Comparative Docking Workflow: A Hypothetical Case Study Against a Human Protein Kinase

To illustrate the principles of a comparative docking study, we will consider a hypothetical series of 5,5-difluoropiperidine derivatives targeted against a human protein kinase (PDB ID: 1YVJ), a common target class in drug discovery.[5]

Experimental Protocol: Step-by-Step Molecular Docking

This protocol outlines a robust and reproducible workflow for the comparative docking of our hypothetical 5,5-difluoropiperidine derivatives.

1. Protein Preparation:

  • Retrieval: The 3D crystal structure of the target protein (in this case, PDB ID: 1YVJ) is downloaded from the Protein Data Bank.

  • Pre-processing: The protein structure is prepared using software such as AutoDockTools.[5] This critical step involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms, which are crucial for defining hydrogen bond donors and acceptors.

    • Assigning Kollman charges to the protein atoms.

  • File Conversion: The prepared protein structure is saved in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[5]

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the 5,5-difluoropiperidine derivatives are drawn using chemical drawing software like ChemDraw.

  • 3D Conversion and Optimization: The 2D structures are converted to 3D and their geometries are optimized using a computational chemistry program like Chem3D to find a low-energy conformation.[5]

  • File Conversion: The optimized 3D structures of the ligands are saved in the PDB file format.

3. Molecular Docking with AutoDock Vina:

  • Grid Box Definition: A grid box is defined around the active site of the protein. The dimensions of this box should be sufficient to encompass the entire binding pocket, a common size being 40 x 40 x 40 Å.[5] The center of the grid box is typically defined by the coordinates of the co-crystallized native ligand.

  • Docking Execution: Molecular docking is performed using AutoDock Vina.[5] For each ligand, multiple binding poses (e.g., ten) are generated.

  • Protocol Validation: To ensure the reliability of the docking protocol, the co-crystallized native ligand is re-docked into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose is considered a successful validation.[5][6]

4. Analysis and Visualization:

  • Pose Selection: For each derivative, the binding pose with the lowest binding energy is selected for further analysis.[5]

  • Interaction Analysis: The interactions between the docked ligands and the protein are visualized and analyzed using software like Discovery Studio Visualizer. This analysis focuses on identifying key interactions such as:

    • Hydrogen bonds

    • Hydrophobic interactions

    • π-cation interactions

    • Potential halogen bonds involving the fluorine atoms.

  • Data Tabulation: The results, including docking scores and key interacting residues, are compiled into a table for easy comparison.

Visualizing the Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB Retrieve Protein Structure (e.g., PDB: 1YVJ) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligands Generate & Optimize 5,5-Difluoropiperidine Derivatives PrepLig Prepare Ligands (Energy Minimization) Ligands->PrepLig Grid Define Grid Box (around active site) PrepProt->Grid Dock Perform Docking (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Validate Validate Protocol (Re-dock native ligand, RMSD < 2.0 Å) Dock->Validate Analyze Analyze Binding Poses (Lowest energy) Validate->Analyze Visualize Visualize Interactions (H-bonds, hydrophobic, etc.) Analyze->Visualize Compare Comparative Analysis (Docking scores, interactions) Visualize->Compare

Caption: A generalized workflow for comparative molecular docking studies.

Comparative Docking Performance of Hypothetical 5,5-Difluoropiperidine Derivatives

The following table summarizes the hypothetical docking results of a series of 5,5-difluoropiperidine derivatives against our target protein kinase. For a real-world study, this table would also include experimentally determined biological activity data (e.g., IC50 values) to validate the computational predictions.[7][8]

Compound IDR-GroupDocking Score (kcal/mol)Key Interacting ResiduesPredicted Hydrogen Bonds
DFP-01 -H-7.2LEU25, VAL33, ALA46, LYS48, GLU93, LEU98, PHE148LYS48, GLU93
DFP-02 -CH₃-7.8LEU25, VAL33, ALA46, LYS48, GLU93, LEU98, PHE148LYS48, GLU93
DFP-03 -Phenyl-9.1LEU25, VAL33, ALA46, LYS48, GLU93, LEU98, PHE148, TYR149LYS48, GLU93, TYR149
DFP-04 -4-Fluorophenyl-9.5LEU25, VAL33, ALA46, LYS48, GLU93, LEU98, PHE148, TYR149LYS48, GLU93, TYR149
Reference Staurosporine-11.2LEU25, ALA46, LYS48, GLU93, THR96, LEU98, PHE148GLU93, THR96

Interpretation of Results:

The hypothetical data suggests that increasing the steric bulk and aromaticity of the R-group (from -H to -Phenyl) improves the binding affinity, as indicated by the more negative docking scores. The introduction of a fluorine atom on the phenyl ring (DFP-04) further enhances the predicted binding, potentially due to favorable interactions with the protein backbone or surrounding residues. The key interacting residues remain largely consistent across the series, suggesting a common binding mode. The piperidine nitrogen is likely forming a crucial hydrogen bond with an acidic residue like GLU93, a common interaction for kinase inhibitors.

Trustworthiness and Self-Validation in Docking Protocols

The validity of any computational study hinges on its rigor and reproducibility. Here are key considerations for ensuring the trustworthiness of your docking results:

  • Redocking of a Known Ligand: As mentioned in the protocol, successfully redocking a co-crystallized ligand is the first and most critical validation step.[5][6]

  • Comparison with Known Binders: Including known active and inactive compounds in your study can help to establish a correlation between docking scores and experimental activity.

  • Ensemble Docking: Using multiple crystal structures of the same protein, if available, can account for protein flexibility and provide a more robust prediction.

  • Post-Docking Analysis: Molecular dynamics (MD) simulations can be employed to assess the stability of the predicted binding poses over time, providing a more dynamic and realistic view of the protein-ligand complex.[9][10]

The Broader Context: From Docking to Drug Candidate

Molecular docking is a powerful hypothesis-generating tool, but it is just one piece of the drug discovery puzzle.[4] The insights gained from these comparative studies should be used to:

  • Guide Synthesis: Prioritize the synthesis of derivatives with the most promising computational profiles.

  • Explain SAR: Provide a structural rationale for the observed biological activities of synthesized compounds.

  • Optimize Leads: Suggest modifications to existing leads to improve their potency and selectivity.

By combining computational predictions with experimental validation, researchers can navigate the complex landscape of drug discovery with greater efficiency and a higher probability of success.

References

  • Benchchem. (n.d.). Computational Docking Analysis of Piperidine-3-Carboxylic Acid Derivatives: A Comparative Guide.
  • De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., Amata, E., & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., Amata, E., & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
  • (n.d.). Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC.
  • (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Taylor & Francis Online.
  • (2015). Exploring the Use of Molecular Docking to Identify Bioaccumulative Perfluorinated Alkyl Acids (PFAAs). PubMed.
  • Benchchem. (n.d.). A Comparative Guide to the Molecular Docking of 3-Fluoro-2-Methyl-1H-Indole and Related Analogs.
  • (n.d.). Study on the Molecular Mechanism of Interaction Between Perfluoroalkyl Acids and PPAR by Molecular Docking. MDPI.
  • Benchchem. (n.d.). Comparative Docking Studies of Piperidine Derivatives: A Guide for Researchers.
  • (2025). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. ResearchGate.
  • (n.d.). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.
  • (n.d.). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level.
  • Benchchem. (n.d.). Comparative Docking Studies of Piperidine Ligands: A Researcher's Guide.
  • (n.d.). N-(5,5-Dioxodibenzothiophen-2-Yl)-4,4-Difluoro-Piperidine-1-Carboxamide | C18H16F2N2O3S. PubChem.
  • (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC.
  • (n.d.). Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis. PMC.
  • (2008). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. ResearchGate.
  • (n.d.). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation.
  • Chilkawar, S. (2025). A Focused Review and Comparative Analysis of Molecular Docking Strategies and Software Applications in Piperazine-Based Antimicrobial Drug Development. International Journal of Pharmaceutical Sciences, 3(12), 1716-1727.
  • (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC.
  • (n.d.). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. PubMed.

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A Comparative Efficacy Analysis of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate, a novel synthetic compound, with established drugs targeting key neurological pathways. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale for this compound's potential and provides detailed experimental protocols for its comparative evaluation.

Introduction: The Promise of the Difluoropiperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for interacting with a variety of biological targets. The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[2] The gem-difluoro motif, as present in Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate, is of particular interest as it can act as a bioisostere for a carbonyl group and induce favorable changes in molecular conformation and electronics.

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate and its analogs are emerging as promising candidates for the development of novel therapeutics for neurological disorders.[3] This guide will focus on two key potential targets for this class of compounds: the dopamine D4 receptor and orexin receptors, both of which are implicated in a range of neurological and psychiatric conditions.

Section 1: Targeting the Dopamine D4 Receptor

The dopamine D4 receptor (D4R) is a G protein-coupled receptor primarily expressed in the prefrontal cortex, amygdala, and hippocampus.[4] It plays a crucial role in cognitive processes, emotional regulation, and reward pathways.[4] Dysregulation of D4R signaling has been linked to conditions such as ADHD, schizophrenia, and substance use disorders.[1][5] Consequently, the D4R is a compelling target for therapeutic intervention.

Known Drugs Targeting Dopamine Receptors

While many antipsychotics and drugs for Parkinson's disease target a range of dopamine receptors, highly selective D4R antagonists are still an area of active research.[6][7] Some atypical antipsychotics, such as clozapine, exhibit a notable affinity for the D4R, which is thought to contribute to their efficacy profile. For the purpose of this guide, we will consider a hypothetical comparison with a selective D4R antagonist, such as L-745,870 , which is a widely used research tool, and ML398 , a potent and selective D4 antagonist with in vivo activity.[3][8]

Hypothetical Efficacy Comparison

The unique structural features of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate suggest the potential for an improved pharmacological profile compared to existing D4R ligands. The difluoro group can enhance binding affinity and selectivity, while the benzyl and methyl carboxylate moieties can be optimized to fine-tune physicochemical properties for improved brain penetration and pharmacokinetics.

Table 1: Hypothetical Comparative Profile of D4 Receptor Antagonists

CompoundTargetAnticipated Kᵢ (nM)Anticipated Selectivity (vs. D2/D3)Key Potential Advantages
Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate Dopamine D4 Receptor< 10> 100-foldImproved metabolic stability, enhanced brain penetration, potentially lower off-target effects.
L-745,870 Dopamine D4 Receptor0.43–0.51~2,000-foldWell-characterized research tool.[8]
ML398 Dopamine D4 Receptor36> 550-foldDemonstrated in vivo efficacy in preclinical models.[3]
Experimental Protocols for Comparative Efficacy Assessment

To empirically validate the potential of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate as a D4R antagonist, the following experimental workflow is proposed.

Caption: Proposed experimental workflow for D4R antagonist evaluation.

Objective: To determine the binding affinity (Kᵢ) of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate for the human dopamine D4 receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D4 receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the membrane pellet in a fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Radioligand Binding:

    • In a 96-well plate, combine cell membranes, a radiolabeled D4R antagonist (e.g., [³H]spiperone), and varying concentrations of the test compound or a known D4R antagonist (e.g., L-745,870) for displacement.

    • Incubate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with an ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Objective: To assess the functional antagonist activity of the test compound by measuring its ability to block dopamine-induced inhibition of cyclic AMP (cAMP) production.[4]

Methodology:

  • Cell Culture:

    • Use a cell line co-expressing the human D4R and a reporter system sensitive to cAMP levels (e.g., CRE-luciferase).

  • Assay Protocol:

    • Plate the cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with varying concentrations of the test compound or a known antagonist for a short period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of dopamine (e.g., the EC₈₀) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase).

    • Incubate for a defined period (e.g., 30 minutes).

  • Data Analysis:

    • Lyse the cells and measure the reporter signal (e.g., luminescence for luciferase).

    • Plot the reporter signal against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value for the antagonist's ability to block the dopamine response.

Section 2: Targeting Orexin Receptors

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), is a key regulator of sleep-wake cycles, appetite, and reward.[9] Antagonism of orexin receptors has emerged as a successful strategy for the treatment of insomnia.

Known Drugs Targeting Orexin Receptors

Several dual orexin receptor antagonists (DORAs) have been approved for the treatment of insomnia, including:

  • Suvorexant (Belsomra®) [2][10]

  • Lemborexant (Dayvigo®) [2][11][12]

  • Daridorexant (Quviviq®) [11][12]

These drugs have demonstrated efficacy in improving sleep onset and maintenance.[13][14]

Hypothetical Efficacy Comparison

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate presents a novel scaffold for the design of orexin receptor antagonists. The difluoropiperidine core could offer advantages in terms of potency, selectivity between OX1R and OX2R, and pharmacokinetic properties compared to the existing DORAs.

Table 2: Hypothetical Comparative Profile of Orexin Receptor Antagonists

CompoundTargetAnticipated IC₅₀ (nM) (OX1R/OX2R)Key Potential Advantages
Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate OX1R/OX2R< 50 / < 50Potentially improved pharmacokinetic profile (e.g., half-life), reduced next-day somnolence.
Suvorexant OX1R/OX2R0.55 / 0.35First-in-class approved DORA.[2]
Lemborexant OX1R/OX2R6.1 / 2.6Effective for both sleep onset and maintenance.[11]
Daridorexant OX1R/OX2R0.9 / 0.6Shorter half-life may reduce next-day sleepiness.[12]
Experimental Protocols for Comparative Efficacy Assessment

A systematic approach is necessary to evaluate the potential of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate as an orexin receptor antagonist.

Caption: Proposed experimental workflow for orexin antagonist evaluation.

Objective: To determine the functional antagonist potency (IC₅₀) of the test compound at both OX1 and OX2 receptors.

Methodology:

  • Cell Culture:

    • Use cell lines (e.g., CHO-K1) stably expressing either human OX1R or OX2R.

    • These cells should also express a G-protein that couples receptor activation to intracellular calcium release (e.g., Gαq).

  • Calcium Flux Assay:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • In a fluorescence plate reader, pre-incubate the cells with varying concentrations of the test compound or a known DORA.

    • Stimulate the cells with a fixed concentration of orexin-A (for OX1R and OX2R) or orexin-B (preferentially for OX2R).

    • Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.

  • Data Analysis:

    • Plot the fluorescence response against the logarithm of the antagonist concentration.

    • Calculate the IC₅₀ value for the antagonist's ability to inhibit the orexin-induced calcium mobilization.

Objective: To evaluate the in vivo efficacy of the test compound on sleep parameters in a preclinical model.

Methodology:

  • Animal Model:

    • Use a well-established rodent model of insomnia or normal sleep-wake patterns (e.g., rats or mice).

    • Surgically implant electrodes for electroencephalography (EEG) and electromyography (EMG) recording.

  • Drug Administration and Recording:

    • Administer the test compound, a known DORA, or vehicle orally at the beginning of the animals' active phase (for insomnia models) or inactive phase (for normal sleep studies).

    • Continuously record EEG and EMG signals for a prolonged period (e.g., 6-24 hours).

  • Data Analysis:

    • Score the EEG/EMG recordings to identify different sleep-wake states (e.g., wakefulness, NREM sleep, REM sleep).

    • Quantify key sleep parameters, including latency to persistent sleep, wake after sleep onset (WASO), and total sleep time.

    • Compare the effects of the test compound to the vehicle and the positive control (known DORA).

Conclusion

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate represents a promising scaffold for the development of novel therapeutics for neurological disorders. Its unique chemical structure suggests the potential for enhanced efficacy, selectivity, and pharmacokinetic properties compared to existing drugs targeting the dopamine D4 and orexin receptors. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this and similar compounds, paving the way for the discovery of next-generation CNS therapies.

References

  • Both lemborexant (LEM) and daridorexant (DAR) are effective and generally safe options for the treatment of insomnia, with LEM showing greater efficacy in improving WASO and sSOL. The choice between LEM and DAR should consider individual patient needs, including the risk of daytime drowsiness and other adverse events. Further direct comparative trials are needed to confirm these findings and inform clinical decision-making. (Source: PubMed)
  • Pramipexole, rotigotine, and ropinirole increase “ON” time without troublesome dyskinesia, improve the UPDRS III scores, and ultimately ameliorate the UPDRS II scores. However, no significant difference in efficacy was observed between these three drugs. (Source: Frontiers in Aging Neuroscience)
  • Deficits in working memory occur in diseases with dopamine imbalance such as ADHD, schizophrenia and Parkinson's Disease.
  • There are three FDA-approved DORAs. They include: daridorexant (Quviviq), lemborexant (Dayvigo), and suvorexant (Belsomra). (Source: Healthline)
  • Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma.
  • ML398 is potent against the D4 receptor with IC50 = 130 nM and Ki = 36 nM and shows no activity against the other dopamine receptors tested (>20 μM against D1, D2S, D2L, D3, and D5). Further in vivo studies showed that ML398 reversed cocaine-induced hyperlocomotion at 10 mg/kg. (Source: ACS Medicinal Chemistry Letters)
  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Tre
  • The dopamine D4 receptor (D4R) plays important roles in cognition, attention, and decision making. Novel D4R-selective ligands have promise in medication development for neuropsychiatric conditions, including Alzheimer's disease and substance use disorders.
  • Orexin receptor antagonists (ORAs) are a new class of drugs in development for the treatment of insomnia, the first of which -suvorexant- was approved by the FDA in 2014, followed by lemborexant in 2019. (Source: VJNeurology)
  • Both LEM and DAR are effective and generally safe options for the treatment of insomnia, with LEM showing greater efficacy in improving WASO and sSOL. (Source: PubMed)
  • Discovery and development of orexin receptor antagonists as therapeutics for insomnia. (Source: British Journal of Pharmacology)
  • This review provides a comprehensive summary of currently marketed piperidine-containing pharmaceuticals, newly reported bioactive molecules (from 2018 to 2024), and recent advances in domino synthetic strategies focused on the last 7 years. (Source: PubMed)
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (Source: PMC)
  • Orexin Receptor Antagonists as Emerging Treatments for Psychi
  • Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. (Source: eLife)
  • Orexin 1 Receptor Reporter Assay Kit. (Source: Cayman Chemical)
  • Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods. (Source: MDPI)
  • Orexin antagonist. (Source: Wikipedia)
  • The dopamine D4 receptor: biochemical and signalling properties. (Source: PMC)
  • Orexin/hypocretin receptor signalling: a functional perspective. (Source: PMC)
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (Source: University of Regensburg)
  • ELISA Kit for Dopamine Receptor D4 (DRD4). (Source: Cloud-Clone Corp.)
  • Determinants of Orexin Receptor Binding and Activation—A Molecular Dynamics Study.
  • Comparative efficacy and safety of daridorexant, lemborexant, and suvorexant for insomnia: a systematic review and network meta-analysis. (Source: PMC)
  • Discovery of Small-Molecule Antagonists of Orexin 1/2 Receptors from Traditional Chinese Medicinal Plants with a Hypnotic Effect. (Source: PMC)
  • Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. (Source: ChemRxiv)
  • Insomnia Treatment Update With a Focus on Orexin Receptor Antagonists. (Source: U.S. Pharmacist)
  • Orexin Signaling: A Complex, Multifaceted Process. (Source: Frontiers in Endocrinology)
  • Dual orexin receptor antagonists – the story so far and daridorexant Phase III d
  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. (Source: ChemRxiv)
  • Structure-guided discovery of orexin receptor-binding PET ligands. (Source: ChemRxiv)
  • Comparative efficacy and safety of daridorexant, lemborexant, and suvorexant for insomnia: a systematic review and network meta-analysis. (Source: PMC)
  • Technical Manual Rat Dopamine Receptor D4 (DRD4) ELISA Kit. (Source: Assay Genie)
  • Pharmacologic Effectiveness of Dual Orexin Receptor Antagonists Compared to Atypical Antidepressants for Adult-Onset Primary Insomnia. (Source: ValpoScholar)

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Safety Operating Guide

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving beyond simply providing a product to ensuring its safe and responsible handling is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate (CAS No. 1356338-67-4)[1]. Our commitment is to your safety and to fostering a culture of environmental stewardship within the laboratory.

This document is structured to provide not just instructions, but the scientific reasoning behind them, ensuring that these procedures become an integral and understood part of your laboratory's safety framework.

Hazard Assessment and Waste Characterization

The key feature for disposal purposes is the presence of two fluorine atoms on the piperidine ring. This classifies the compound as a halogenated organic compound .[2][3][4] This is the single most important factor in determining its disposal pathway, as halogenated and non-halogenated waste streams must be kept separate for both regulatory and safety reasons.[4][5] Mixing these streams can lead to violent reactions and significantly increases disposal costs.[3][5]

Based on related piperidine structures, we must assume the compound may cause skin, eye, and respiratory irritation.[6][7] Therefore, all handling and disposal operations should be conducted with appropriate personal protective equipment.

Table 1: Summary of Key Disposal Information

ParameterDetails
Chemical Name Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate
CAS Number 1356338-67-4[1]
Primary Waste Category Halogenated Organic Waste[2][3][4][5]
Inferred Hazards Eye Irritant, Skin Irritant, Respiratory Irritant, Potentially Toxic[6][7]
Required PPE Safety Goggles, Lab Coat, Chemical-Resistant Gloves (Nitrile)

Personal Protective Equipment (PPE) Protocol

Before handling the chemical for disposal, ensure the following PPE is worn to mitigate exposure risks. This protocol is based on OSHA guidelines for handling hazardous laboratory chemicals.[8][9]

  • Eye Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[10]

  • Hand Protection : Use chemical-resistant, impervious gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.

  • Body Protection : A standard laboratory coat must be worn and fully fastened.

  • Work Area : All transfers of this chemical waste must be performed inside a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[3]

Step-by-Step Disposal Protocol

The disposal of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the EPA.[11] The following steps ensure compliance and safety.

Step 1: Waste Segregation

  • Action : Designate a specific waste container exclusively for "Halogenated Organic Waste."[2][4][5]

  • Causality : Never mix halogenated compounds with non-halogenated organic solvents.[3][4] Halogenated waste often requires high-temperature incineration with special scrubbers to neutralize acidic gases (like HF) produced during combustion. Mixing waste streams complicates this process and is a common regulatory violation.

Step 2: Container Selection

  • Action : Use a chemically compatible, leak-proof container with a secure, tight-fitting screw cap.[2][11] High-density polyethylene (HDPE) or glass containers are appropriate. Ensure the container is in good condition.[2]

  • Causality : The container must prevent leaks and the escape of vapors.[2] Using incompatible containers, such as storing acids in metal, can lead to container degradation and dangerous spills.[11]

Step 3: Labeling the Waste Container

  • Action : Label the container before adding any waste.[2] The label must include:

    • The words "Hazardous Waste ".[3][12]

    • The full chemical name: "Waste Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate ". Do not use abbreviations or chemical formulas.[2]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").[3]

    • The date when the first drop of waste is added.

  • Causality : Proper labeling is a critical EPA requirement. It ensures that anyone handling the container is aware of its contents and associated dangers, which is vital for emergency responders and waste disposal personnel.

Step 4: Accumulation and Storage

  • Action : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[12][13] This area should be near the point of generation and under the control of laboratory personnel.[13] The container must be kept in secondary containment (e.g., a chemical-resistant tray) to contain potential spills.[3]

  • Causality : SAAs are a regulatory provision allowing for the safe, temporary storage of hazardous waste in the lab.[12][13] Secondary containment ensures that if the primary container fails, the hazardous material is captured, preventing a wider environmental release or exposure.

Step 5: Arranging for Final Disposal

  • Action : Once the container is nearly full (do not exceed 90% capacity to allow for expansion[5][11]) or has been stored for the maximum allowed time (typically 90 days for Small Quantity Generators), contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup.[11]

  • Causality : Laboratories are classified as waste generators and must comply with EPA-mandated time and volume limits for waste accumulation.[12] Your EH&S department is responsible for ensuring the waste is transported by a licensed hauler to a permitted treatment, storage, and disposal facility (TSDF).

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate.

G cluster_prep Preparation & Assessment cluster_segregation Segregation cluster_containment Containment & Labeling cluster_storage Storage & Disposal start Begin Disposal Process ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Characterize Waste: Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate ppe->assess_waste is_halogenated Is it a Halogenated Organic Compound? assess_waste->is_halogenated yes_halogen YES: Classify as Halogenated Waste is_halogenated->yes_halogen Contains Fluorine no_halogen NO: Classify as Non-Halogenated Waste (Incorrect Pathway) is_halogenated->no_halogen get_container Select Compatible Container (HDPE or Glass) yes_halogen->get_container label_container Label with 'Hazardous Waste', Full Chemical Name, and Date get_container->label_container add_waste Add Waste in Fume Hood (Do not exceed 90% capacity) label_container->add_waste seal_container Securely Seal Container add_waste->seal_container store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment seal_container->store_saa request_pickup Contact EH&S for Waste Pickup store_saa->request_pickup end Disposal Complete request_pickup->end

Caption: Decision workflow for compliant chemical waste disposal.

Emergency Spill Protocol

In the event of a spill, immediate and correct action is crucial to prevent harm to personnel and the environment.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate (If Necessary) : For large spills, evacuate the area and contact your institution's emergency number.

  • Contain the Spill : If the spill is small and you are trained to handle it, use an inert absorbent material (such as vermiculite, sand, or a commercial spill kit) to contain the spill. Place absorbent pads over the spill.[2]

  • Collect Absorbent : Carefully collect the saturated absorbent material using non-sparking tools.

  • Package Spill Debris : Place the contaminated material into a new, sealable hazardous waste container.

  • Label and Dispose : Label the container as "Hazardous Waste: Spill Debris containing Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate" and dispose of it following the same procedure outlined in Section 3.[3]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to your laboratory supervisor and EH&S department.

By adhering to this comprehensive guide, you ensure that the disposal of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is handled safely, responsibly, and in full compliance with regulatory standards, reinforcing the foundation of trust and safety in your research.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign website.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Temple University Environmental Health and Radiation Safety. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents.
  • Scungio, D. J. (2019, June).
  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers.
  • Fisher Scientific. (2025, December 19). Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. (n.d.). FLUORINE.
  • Occupational Safety and Health Administration. (n.d.). Fluoride (F- & HF) in Workplace Atmospheres.
  • Occupational Safety and Health Administration. (n.d.). FLUORIDES (as F).
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - 4,4-Difluoropiperidine hydrochloride.
  • New Jersey Department of Health. (n.d.). Hydrogen fluoride - Hazardous Substance Fact Sheet.
  • Angene Chemical. (2021, May 1). Safety Data Sheet - 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate.
  • Echemi. (n.d.). methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate.
  • BenchChem. (2025). Navigating the Disposal of 4-(Oxan-3-yl)piperidine: A Guide for Laboratory Professionals.
  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). (PDF) Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Nairoukh, Z., et al. (n.d.). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • Apollo Scientific. (2023, July 5). Benzyl 3-methyl-4-oxopiperidine-1-carboxylate - Safety Data Sheet.
  • Wagener, T., & Glorius, F. (2020). Accessing (Multi)
  • Labsolu. (n.d.). 1-benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.

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A Comprehensive Guide to the Safe Handling of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate (CAS No. 1356338-67-4)[1]. The following protocols are designed to ensure the safe handling, storage, and disposal of this fluorinated piperidine derivative, a compound class of significant interest in pharmaceutical and agrochemical research.[2][3][4][5]

Understanding the Compound: Hazard Analysis

  • Fluorinated Organic Compounds : These compounds require careful handling to prevent exposure. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule.[6] Many halogenated organic compounds are recognized for their potential toxicity and require specific disposal procedures.[7][8][9]

  • Piperidine Derivatives : Piperidines can be bioactive and may possess toxicological properties. Some piperidine-based compounds are known to be flammable and can cause skin burns and eye damage.[10]

  • Carboxylate Esters : While often used in fragrances, some esters can be flammable and may cause irritation upon contact.[11] It is crucial to prevent hydrolysis by storing these compounds in a dry environment.[12]

Given these components, it is prudent to treat this compound with a high degree of caution, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[13]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.[14][15][16]

Protection Level Required PPE Rationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and potential vapors, which can cause serious eye irritation.[17]
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile).Provides a robust barrier against skin contact. Regularly inspect gloves for any signs of degradation or tearing.[17][18]
Body Protection A flame-resistant lab coat and a chemical-resistant apron.Protects against spills and splashes, minimizing skin contact with the compound.[17]
Respiratory Protection Work within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors.[18] In situations where a fume hood is not available or insufficient, a respirator may be necessary.[17]

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step workflow is paramount for ensuring safety during the handling of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate.

Preparation and Pre-Handling Checklist
  • Information Review : Before beginning any work, thoroughly review this guide and any available safety information.

  • Fume Hood Verification : Ensure the chemical fume hood is operational and has a valid inspection certification.

  • PPE Inspection : Check all PPE for integrity. Replace any damaged items immediately.[19]

  • Spill Kit Accessibility : Confirm that a spill kit containing appropriate absorbent materials is readily accessible.[20]

  • Emergency Equipment Location : Know the location and proper operation of the nearest safety shower and eyewash station.

Step-by-Step Handling Procedure
  • Don PPE : Put on all required PPE as outlined in the table above.

  • Work in Fume Hood : Conduct all manipulations of the compound exclusively within the fume hood.[18]

  • Careful Transfer : When transferring the compound, use appropriate tools such as a spatula for solids or a calibrated pipette for solutions. Avoid creating dust or aerosols.

  • Container Sealing : Keep containers of the compound tightly sealed when not in use to prevent the release of vapors.[9]

  • Avoid Incompatibilities : Store away from strong acids, bases, and oxidizing agents.[9]

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep_info Review Safety Info prep_hood Verify Fume Hood prep_info->prep_hood prep_ppe Inspect PPE prep_hood->prep_ppe prep_spill Check Spill Kit prep_ppe->prep_spill handle_ppe Don PPE prep_spill->handle_ppe handle_hood Work in Fume Hood handle_ppe->handle_hood handle_transfer Careful Transfer handle_hood->handle_transfer handle_seal Seal Containers handle_transfer->handle_seal disp_waste Segregate Waste handle_seal->disp_waste disp_label Label Waste Container disp_waste->disp_label disp_cleanup Decontaminate Surfaces disp_label->disp_cleanup disp_doff Doff PPE disp_cleanup->disp_doff

Caption: Safe Handling Workflow Diagram

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

Spill Response
  • Small Spills : For minor spills contained within the fume hood, use an appropriate absorbent material to clean the area. Place the contaminated material in a sealed, labeled hazardous waste container.[17]

  • Large Spills : In the case of a large spill, evacuate the immediate area and alert laboratory personnel. Contact your institution's emergency response team for assistance.[17]

Exposure Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13][17]

  • Eye Contact : Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Storage and Disposal Plan

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage
  • Containers : Store the compound in a tightly closed, properly labeled container.[9][20]

  • Environment : Keep in a cool, dry, and well-ventilated area away from incompatible substances.[9][20] Protect from moisture to prevent hydrolysis.[12]

Disposal

As a halogenated organic compound, Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate must be disposed of as hazardous waste.[7][8]

  • Waste Segregation : Collect all waste containing this compound in a designated, labeled container for halogenated organic waste.[8][21] Do not mix with non-halogenated waste to avoid increased disposal costs.[7]

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and list all chemical constituents and their approximate percentages.[7]

  • Disposal Request : When the container is three-quarters full, submit a request for waste collection through your institution's Environmental Health and Safety (EHS) department.[7]

G cluster_generation Waste Generation cluster_collection Collection cluster_disposal_path Disposal gen_solid Contaminated Solids coll_container Designated Halogenated Waste Container gen_solid->coll_container gen_liquid Unused/Surplus Material gen_liquid->coll_container coll_label Label with 'Hazardous Waste' and Contents coll_container->coll_label disp_request EHS Pickup Request coll_label->disp_request disp_incineration Licensed Disposal Facility disp_request->disp_incineration

Caption: Waste Disposal Workflow

By adhering to these protocols, researchers can safely handle Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate, minimizing risks and ensuring a secure laboratory environment.

References

  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.
  • Washington State University. (n.d.). Halogenated Solvents.
  • SmartLabs. (n.d.). Esterification.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Benchchem. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10, 12052-12057.
  • ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds?
  • National Institutes of Health. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Benchchem. (n.d.). The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives: A Technical Guide.
  • ACS Publications. (2020, September 18). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
  • National Institutes of Health. (n.d.). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Fisher Scientific. (2025, December 19). Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - Safety Data Sheet.
  • Echemi. (n.d.). methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.